molecular formula C30H32N2O4 B1462759 Methocinnamox CAS No. 117339-76-1

Methocinnamox

Cat. No.: B1462759
CAS No.: 117339-76-1
M. Wt: 484.6 g/mol
InChI Key: PJOHVEQSYPOERL-SHEAVXILSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methocinnamox, also known as this compound, is a useful research compound. Its molecular formula is C30H32N2O4 and its molecular weight is 484.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Cinnamates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

117339-76-1

Molecular Formula

C30H32N2O4

Molecular Weight

484.6 g/mol

IUPAC Name

(E)-N-[(4R,4aS,7aR,12bR)-3-(cyclopropylmethyl)-9-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]-3-(4-methylphenyl)prop-2-enamide

InChI

InChI=1S/C30H32N2O4/c1-18-2-4-19(5-3-18)8-11-25(35)31-30-13-12-23(34)28-29(30)14-15-32(17-20-6-7-20)24(30)16-21-9-10-22(33)27(36-28)26(21)29/h2-5,8-11,20,24,28,33H,6-7,12-17H2,1H3,(H,31,35)/b11-8+/t24-,28+,29+,30-/m1/s1

InChI Key

PJOHVEQSYPOERL-SHEAVXILSA-N

SMILES

CC1=CC=C(C=C1)C=CC(=O)NC23CCC(=O)C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)N[C@@]23CCC(=O)[C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC7CC7

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)NC23CCC(=O)C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7

Synonyms

M-CAM cpd
methocinnamox

Origin of Product

United States

Foundational & Exploratory

Methocinnamox discovery and synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Synthesis of Methocinnamox (MCAM)

Introduction

This compound (MCAM) is a novel, potent, and long-acting μ-opioid receptor (MOR) antagonist that has garnered significant interest for its potential as a therapeutic agent for opioid use disorder (OUD) and opioid overdose.[1][2][3] Its unique pharmacological profile, characterized by pseudo-irreversible and insurmountable antagonism at the MOR, distinguishes it from currently available treatments like naloxone and naltrexone.[1][4] This technical guide provides a comprehensive overview of the discovery, synthesis, pharmacology, and key experimental protocols related to MCAM, intended for researchers, scientists, and drug development professionals.

Discovery and History

This compound was first described in the scientific literature in 2000.[4][5] It emerged from a research program aimed at discovering molecules with properties similar to buprenorphine, which led to the synthesis of several related compounds.[1][4] Initially, its potential was primarily seen in the context of opioid receptor research; however, its unique long-lasting antagonist effects have since positioned it as a promising candidate for clinical development.[6] As of late 2024, MCAM is undergoing further development with the aim of submitting an Investigational New Drug (IND) application and initiating Phase 1 clinical trials.[7]

Chemical Properties

  • IUPAC Name: (E)-N-[(4R,4aS,7aR,12bR)-3-(Cyclopropylmethyl)-9-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]-3-(4-methylphenyl)prop-2-enamide[4]

  • Molecular Formula: C₃₀H₃₂N₂O₄[4]

  • Molar Mass: 484.596 g·mol⁻¹[4]

  • Other Names: MCAM, M-CAM[4]

Synthesis Overview

The synthesis of MCAM hydrochloride has been established and scaled up for further development.[7][8] While specific proprietary details of the large-scale synthesis may vary, the fundamental chemical structure suggests a multi-step process involving the modification of a buprenorphine-related scaffold. A key step in the synthesis of related compounds involves the formation of an acrylamide linkage. This is often achieved by reacting an amine with an acryloyl chloride or a substituted cinnamic acid. For instance, the synthesis of (E)-3-(substituted phenyl)-N-(pyridin-2-yl) acrylamide derivatives involves the reaction of 2-aminopyridine with substituted cinnamic acid in the presence of a coupling agent like phosphorus oxychloride (POCl₃) and a base such as triethylamine. A similar strategy can be envisioned for the final step in MCAM synthesis.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Purification Buprenorphine_Scaffold Buprenorphine-derived Amine Scaffold Coupling Amide Coupling Reaction (e.g., with Acryloyl Chloride or using coupling agents like POCl3) Buprenorphine_Scaffold->Coupling Cinnamic_Acid 4-Methylcinnamic Acid Derivative Cinnamic_Acid->Coupling Purification Chromatography / Recrystallization Coupling->Purification Crude Product Final_Product This compound (MCAM) Purification->Final_Product Purified MCAM

A potential high-level synthesis workflow for this compound (MCAM).

Pharmacology and Mechanism of Action

MCAM exhibits a complex and unique pharmacological profile at opioid receptors. It acts as a pseudo-irreversible, non-competitive antagonist at the μ-opioid receptor (MOR) and as a competitive, reversible antagonist at the κ-opioid (KOR) and δ-opioid (DOR) receptors.[4]

The antagonism at the MOR is considered "pseudo-irreversible" because MCAM does not form a covalent bond with the receptor, yet it dissociates extremely slowly, if at all.[4][9] This results in a long-lasting and insurmountable blockade of MOR activation by agonists like morphine, fentanyl, and heroin.[1][4] The effects of a single dose of MCAM can last for weeks to over two months in animal models.[1] This prolonged action is attributed to its pharmacodynamic properties (i.e., its persistent binding to the MOR) rather than a long pharmacokinetic half-life.[9][10]

Recent studies suggest a dual mechanism at the MOR:

  • Orthosteric Binding: MCAM binds to the primary (orthosteric) site of the MOR, directly blocking opioid agonists from binding in a pseudo-irreversible manner.[4][11]

  • Allosteric Modulation: MCAM also appears to bind to a secondary (allosteric) site on the MOR with lower affinity. This allosteric interaction can modulate the affinity and/or intrinsic activity of opioid agonists.[4][12]

This dual-action mechanism contributes to its potent and insurmountable antagonism.

G cluster_0 Opioid Agonist Signaling cluster_1 MCAM Antagonism Agonist Opioid Agonist (e.g., Fentanyl) MOR μ-Opioid Receptor (GPCR) Agonist->MOR Binds & Activates MOR_Blocked μ-Opioid Receptor (Blocked) Agonist->MOR_Blocked Binding Prevented Gi Gi Protein Activation MOR->Gi AC Adenylyl Cyclase Inhibition Gi->AC cAMP ↓ cAMP AC->cAMP Analgesia Analgesia / Euphoria / Respiratory Depression cAMP->Analgesia MCAM This compound (MCAM) MCAM->MOR_Blocked Binds Pseudo-irreversibly (Orthosteric & Allosteric sites) No_Signal Signal Transduction Blocked MOR_Blocked->No_Signal

Signaling pathway of μ-opioid receptor (MOR) and blockade by MCAM.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for this compound.

Table 1: Opioid Receptor Binding Affinities of this compound (MCAM)

Receptor Subtype Binding Affinity (nM) Selectivity Ratio (vs. μ) Reference
μ (mu) 0.6 - [1][4]
δ (delta) 2.2 3.7-fold [1][4]

| κ (kappa) | 4.9 | 8.2-fold |[1][4] |

Table 2: Pharmacokinetic Parameters of this compound (MCAM) in Rhesus Monkeys (s.c. administration)

Parameter Value Reference
Time to Peak Concentration (Tmax) 15 - 45 minutes [9][10]

| Elimination Half-life (t½) | ~70 minutes (range: 13.7 - 199.8 min) |[4][9][10] |

Table 3: In Vitro Functional Antagonism of this compound (MCAM) in HEK Cells

Agonist MCAM Pre-treatment Effect on Agonist Potency (pEC₅₀) Effect on Maximal Response (Eₘₐₓ) Reference
DAMGO 2 hours (with washout) ↓ (from 7.99 to 6.56) ↓ (from 35% to 17% inhibition) [13]

| Fentanyl | 2 hours | ↑ (~10-fold) | ↓ (to 17% of forskolin stimulation) |[13] |

Experimental Protocols

The pharmacological characterization of MCAM has involved a range of in vitro and in vivo experimental procedures.

In Vitro Radioligand Binding Assays
  • Objective: To determine the binding affinity of MCAM for μ, δ, and κ opioid receptors.

  • Methodology:

    • Preparation: Homogenates of mouse cortical tissue or membranes from cells expressing specific human opioid receptors are prepared.[1]

    • Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69,593 for KOR) and varying concentrations of MCAM.

    • Separation: Bound and free radioligand are separated via rapid filtration through glass fiber filters.

    • Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

    • Analysis: Data are analyzed using non-linear regression to determine the inhibition constant (Ki) of MCAM for each receptor subtype.

cAMP Production Inhibition Assay
  • Objective: To assess the functional antagonism of MCAM at the MOR.

  • Methodology:

    • Cell Culture: Human Embryonic Kidney (HEK) cells stably expressing the human MOR are cultured.[12]

    • Pre-treatment: Cells are pre-treated with MCAM or vehicle for a specified duration (e.g., 15 minutes to 2 hours).[13] In some experiments, a washout step is performed to test for reversibility.[13]

    • Stimulation: Cells are stimulated with forskolin (to induce cAMP production) in the presence of varying concentrations of a MOR agonist (e.g., DAMGO, fentanyl).[13]

    • Measurement: The intracellular concentration of cyclic AMP (cAMP) is measured using commercially available kits (e.g., ELISA-based).

    • Analysis: Concentration-response curves for the agonist are generated, and parameters such as EC₅₀ and Eₘₐₓ are calculated to quantify the antagonistic effect of MCAM.[13]

In Vivo Ventilatory Depression Studies
  • Objective: To determine if MCAM can prevent or reverse opioid-induced respiratory depression.

  • Methodology:

    • Animal Model: Studies are conducted in rats or nonhuman primates.[1][14]

    • Measurement: Ventilation parameters (e.g., respiratory rate, tidal volume, minute volume) are measured using whole-body plethysmography.[1]

    • Reversal Protocol: Animals are administered a potent opioid like fentanyl to induce ventilatory depression. Once depression is established, MCAM or naloxone is administered intravenously, and ventilation is monitored.[14]

    • Prevention Protocol: Animals are pre-treated with MCAM (subcutaneously or intravenously). At various time points after pre-treatment (e.g., 1 day, 3 days), they are challenged with fentanyl, and the degree of ventilatory depression is measured and compared to control animals.[1][14]

G Start Start Habituation Habituate Rat to Plethysmography Chamber Start->Habituation Baseline Record Baseline Ventilation (20 min) Habituation->Baseline Fentanyl_Admin Administer Fentanyl (i.v.) to induce depression Baseline->Fentanyl_Admin Wait Wait 5 minutes Fentanyl_Admin->Wait Antagonist_Admin Administer MCAM or Vehicle (i.v.) Wait->Antagonist_Admin Record_Reversal Record Post-Antagonist Ventilation (15 min) Antagonist_Admin->Record_Reversal Analyze Analyze Data: Compare Minute Volume to Baseline Record_Reversal->Analyze End End Analyze->End

Experimental workflow for a ventilatory depression reversal study.
Drug Self-Administration Studies

  • Objective: To evaluate MCAM's ability to block the reinforcing effects of opioids.

  • Methodology:

    • Surgical Preparation: Rhesus monkeys are surgically fitted with intravenous catheters.[9]

    • Training: Monkeys are trained to self-administer an opioid (e.g., heroin, fentanyl) by pressing a lever to receive an intravenous infusion of the drug.[1][9]

    • Testing: Once responding is stable, MCAM or naltrexone is administered (e.g., subcutaneously) prior to the self-administration session.[9][10]

    • Data Collection: The number of infusions self-administered is recorded. To test for selectivity, the effect of MCAM on the self-administration of a non-opioid drug, like cocaine, is also assessed.[1][9]

    • Duration of Action: The number of self-administered infusions is monitored in subsequent daily sessions to determine how long the antagonist effect of a single MCAM dose persists.[1]

Conclusion

This compound represents a significant advancement in the field of opioid receptor pharmacology. Its discovery as a pseudo-irreversible, insurmountable MOR antagonist with an exceptionally long duration of action provides a novel mechanism for the treatment of opioid use disorder and overdose.[1][3] The comprehensive preclinical data gathered through rigorous in vitro and in vivo studies have established a solid foundation for its therapeutic potential.[2] As MCAM progresses towards clinical trials, it holds the promise of becoming a life-saving medication that could address many of the limitations of current opioid antagonists.[1][7]

References

Methocinnamox mechanism of action at the µ-opioid receptor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of Methocinnamox (MCAM) at the µ-Opioid Receptor

Introduction

This compound (MCAM) is a novel, long-acting antagonist of the µ-opioid receptor (MOR) with significant potential for the treatment of opioid use disorder (OUD) and opioid overdose.[1][2] Derived from buprenorphine, its unique pharmacological profile is characterized by a pseudo-irreversible and non-competitive antagonism at the MOR, which translates to a remarkably sustained duration of action from a single administration.[3][4][5] Unlike traditional competitive antagonists like naloxone and naltrexone, whose effects can be surmounted by higher doses of potent agonists such as fentanyl, MCAM produces a long-lasting and insurmountable blockade of MOR-mediated effects.[2][3] This technical guide provides a comprehensive overview of MCAM's mechanism of action at the molecular, cellular, and in vivo levels, detailing its binding characteristics, functional activity, and the experimental protocols used for its characterization.

Chemical Properties of this compound (MCAM)

PropertyValue
IUPAC Name (E)-N-[(4R,4aS,7aR,12bR)-3-(Cyclopropylmethyl)-9-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]-3-(4-methylphenyl)prop-2-enamide[6][7][8]
Molecular Formula C₃₀H₃₂N₂O₄[6][7][8]
Molecular Weight 484.60 g/mol [7][8]
PubChem CID 46877713[6][8]
CAS Number 117339-76-1[3][7]

Pharmacodynamics at the Opioid Receptors

MCAM's primary mechanism of action is its unique interaction with the µ-opioid receptor. It also exhibits affinity for the κ-opioid receptor (KOR) and δ-opioid receptor (DOR), where it acts as a competitive antagonist.[3]

Receptor Binding Characteristics

MCAM demonstrates high affinity for the µ-opioid receptor.[2] Its binding is described as pseudo-irreversible , meaning it does not form a covalent bond with the receptor but has an extremely slow dissociation rate, leading to a prolonged and durable blockade.[5][6][9] This long receptor occupancy time is believed to be a key contributor to its extended duration of action in vivo.[1]

Studies suggest that MCAM binds to two distinct sites on the µ-opioid receptor:

  • Orthosteric Site: It binds as a pseudo-irreversible, non-competitive antagonist at the primary (orthosteric) binding site, directly blocking the binding of opioid agonists like morphine and fentanyl.[3]

  • Allosteric Site: Evidence also points to MCAM binding to an unknown allosteric site with lower affinity.[3] This allosteric interaction appears to modulate the affinity and/or intrinsic activity of orthosteric agonists, contributing to its insurmountable antagonism.[3][10]

Quantitative Binding Data

The binding affinity of MCAM for the three classical opioid receptors has been determined through radioligand binding assays.

Receptor SubtypeBinding Affinity (Kᵢ, nM)
µ-Opioid Receptor (MOR) 0.6
δ-Opioid Receptor (DOR) 2.2
κ-Opioid Receptor (KOR) 4.9
(Data from Wikipedia[3])
Functional Activity & Signaling Pathways

MCAM is a selective MOR antagonist with no known agonist effects.[4][9] Its antagonism is non-competitive and insurmountable, meaning that even at very high doses, agonists like morphine cannot overcome the blockade to produce their typical effects.[3] In animal studies, MCAM shifted the morphine dose-response curve to the right by up to 100-fold.[3]

G-Protein Signaling: Agonist binding to the MOR typically activates intracellular heterotrimeric G proteins (primarily Gαi/o), which leads to:

  • Inhibition of adenylyl cyclase, reducing intracellular cyclic adenosine monophosphate (cAMP) levels.[11][12]

  • Modulation of ion channels, such as the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[11]

As an antagonist, MCAM blocks these agonist-induced signaling events. By occupying the orthosteric site, it prevents the conformational change in the receptor necessary for G-protein activation.

G_Protein_Signaling cluster_agonist Agonist-Mediated Pathway cluster_antagonist MCAM Antagonism Agonist Opioid Agonist (e.g., Morphine, Fentanyl) MOR_A µ-Opioid Receptor (Active State) Agonist->MOR_A Binds MOR_I µ-Opioid Receptor (Inactive State) Agonist->MOR_I Binding Blocked G_Protein Gi/o Protein Activation MOR_A->G_Protein Activates AC Adenylyl Cyclase Inhibition G_Protein->AC Ion_Channel Ion Channel Modulation G_Protein->Ion_Channel cAMP ↓ cAMP AC->cAMP Analgesia Analgesia, etc. cAMP->Analgesia Ion_Channel->Analgesia MCAM This compound (MCAM) MCAM->MOR_I Binds (Pseudo-irreversible) Blocked Signaling Blocked MOR_I->Blocked

Caption: MCAM blocks agonist-induced G-protein signaling.

β-Arrestin Signaling: Following agonist-induced activation and phosphorylation by G protein-coupled receptor kinases (GRKs), the MOR recruits β-arrestin proteins.[13][14] This pathway is involved in receptor desensitization, internalization, and can initiate distinct signaling cascades that are often associated with the adverse effects of opioids, such as respiratory depression and tolerance.[13][15]

As a neutral antagonist, MCAM does not promote GRK-mediated phosphorylation or subsequent β-arrestin recruitment.[4] By preventing receptor activation, it effectively blocks the signaling pathways responsible for both the therapeutic and adverse effects of opioid agonists.

Beta_Arrestin_Signaling cluster_agonist Agonist-Mediated Pathway cluster_antagonist MCAM Action Agonist Opioid Agonist MOR_A µ-Opioid Receptor (Active) Agonist->MOR_A MOR_I µ-Opioid Receptor (Inactive) Agonist->MOR_I Binding Blocked GRK GRK Phosphorylation MOR_A->GRK MOR_P Phosphorylated MOR GRK->MOR_P BetaArrestin β-Arrestin Recruitment MOR_P->BetaArrestin Internalization Receptor Internalization & Desensitization BetaArrestin->Internalization SideEffects Adverse Effects BetaArrestin->SideEffects MCAM This compound (MCAM) MCAM->MOR_I Binds Blocked Pathway Blocked MOR_I->Blocked

Caption: MCAM prevents agonist-induced β-arrestin recruitment.

Experimental Protocols

The characterization of MCAM's mechanism of action relies on several key in vitro assays.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of an unlabeled compound (MCAM) by measuring its ability to compete with a radiolabeled ligand for binding to the µ-opioid receptor.

Methodology:

  • Receptor Source: Prepare cell membranes from cell lines (e.g., CHO or HEK293) stably expressing the human µ-opioid receptor.[16]

  • Reagents:

    • Radioligand: A suitable MOR radioligand such as [³H]DAMGO.[16]

    • Unlabeled Ligand: this compound (MCAM) at various concentrations.

    • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled antagonist like naloxone.[16]

    • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[16]

  • Procedure:

    • In a 96-well plate, incubate receptor membranes with a fixed concentration of the radioligand and varying concentrations of MCAM.

    • Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + high concentration of naloxone).

    • Incubate at room temperature for 60-90 minutes to reach equilibrium.[16]

  • Termination and Detection:

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester, separating bound from unbound radioligand.[16]

    • Wash filters with ice-cold buffer.[16]

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the IC₅₀ value (the concentration of MCAM that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Prepare MOR-expressing cell membranes Incubate Incubate membranes, radioligand, and MCAM in 96-well plate Membranes->Incubate Reagents Prepare Radioligand ([³H]DAMGO), MCAM dilutions, and controls Reagents->Incubate Filter Terminate by rapid filtration through glass fiber filters Incubate->Filter Wash Wash filters with ice-cold buffer Filter->Wash Count Measure radioactivity via scintillation counting Wash->Count IC50 Determine IC₅₀ from concentration-response curve Count->IC50 Ki Calculate Kᵢ using Cheng-Prusoff equation IC50->Ki

Caption: Workflow for a competitive radioligand binding assay.
[³⁵S]GTPγS Binding Assay

This is a functional assay that measures the activation of G-proteins, a primary step in MOR signaling. It can be used to distinguish agonists from antagonists.

Methodology:

  • Receptor Source: Cell membranes expressing the MOR.

  • Reagents:

    • [³⁵S]GTPγS: A non-hydrolyzable, radiolabeled analog of GTP.[17]

    • GDP: Guanosine diphosphate, to facilitate the binding of [³⁵S]GTPγS.[17][18]

    • Agonist: A standard MOR agonist (e.g., DAMGO) to stimulate G-protein activation.[17]

    • Antagonist: this compound (MCAM).

    • Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, and EGTA.[18]

  • Procedure:

    • Pre-incubate cell membranes with GDP, the MOR agonist (DAMGO), and varying concentrations of MCAM.

    • Initiate the reaction by adding [³⁵S]GTPγS.[17]

    • Incubate at 30°C for 60 minutes.[17]

  • Termination and Detection:

    • Terminate the assay by rapid filtration through a filter plate.[17]

    • Wash the filters with ice-cold buffer.[17]

    • Measure the incorporated [³⁵S]GTPγS using a scintillation counter.[17]

  • Data Analysis:

    • MCAM's antagonistic activity is demonstrated by its ability to concentration-dependently inhibit the DAMGO-stimulated increase in [³⁵S]GTPγS binding.

GTPgS_Workflow Membranes MOR-expressing cell membranes Preincubation Pre-incubate (30°C, 15 min) Membranes->Preincubation Agonist Agonist (DAMGO) + Varying [MCAM] Agonist->Preincubation GDP GDP GDP->Preincubation GTPgS Add [³⁵S]GTPγS Preincubation->GTPgS Incubation Incubate (30°C, 60 min) GTPgS->Incubation Filter Filtration & Washing Incubation->Filter Count Scintillation Counting Filter->Count Analysis Analyze inhibition of agonist-stimulated binding Count->Analysis

Caption: Workflow for the [³⁵S]GTPγS binding assay.
cAMP Accumulation Assay

This functional assay measures the downstream effect of Gαi/o protein activation: the inhibition of adenylyl cyclase.

Methodology:

  • Cell Line: Whole cells expressing the MOR (e.g., HEK-MOR or CHO-K1).[12][19]

  • Reagents:

    • Adenylyl Cyclase Stimulator: Forskolin (or a derivative like NKH 477) to increase basal cAMP levels.[12]

    • Phosphodiesterase (PDE) Inhibitor: IBMX or Ro20-1724 to prevent the degradation of cAMP.[12]

    • Agonist: A standard MOR agonist (e.g., DAMGO).[20]

    • Antagonist: this compound (MCAM).

  • Procedure:

    • Treat cells with the agonist and varying concentrations of MCAM.

    • Stimulate the cells with forskolin in the presence of a PDE inhibitor.

    • Incubate to allow for cAMP accumulation.

  • Detection:

    • Lyse the cells and measure intracellular cAMP levels using a detection kit, often based on technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[12]

  • Data Analysis:

    • Agonists inhibit forskolin-stimulated cAMP accumulation. MCAM's antagonistic effect is quantified by its ability to reverse this inhibition.[10]

cAMP_Workflow Cells Plate MOR-expressing cells Treatment Treat with Agonist + varying [MCAM] Cells->Treatment Stimulation Add Forskolin + PDE Inhibitor Treatment->Stimulation Incubation Incubate Stimulation->Incubation Lysis Lyse cells Incubation->Lysis Detection Measure cAMP levels (e.g., HTRF, ELISA) Lysis->Detection Analysis Analyze reversal of agonist-induced inhibition Detection->Analysis

Caption: Workflow for a cAMP accumulation assay.
β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin 2 to the activated MOR, a key step in receptor desensitization and a pathway implicated in opioid side effects.

Methodology (Example: DiscoverX PathHunter® Assay):

  • Cell Line: A cell line (e.g., CHO-K1) engineered to co-express the MOR and the components of the assay system.[13]

  • Assay Principle: The assay is a cell-based enzyme fragment complementation (EFC) system. The MOR is tagged with a small enzyme fragment (ProLink™), and β-arrestin 2 is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Agonist-induced recruitment brings the fragments together, forming an active enzyme that generates a chemiluminescent signal.[13]

  • Procedure:

    • Plate the PathHunter® cells.

    • Add the MOR agonist (e.g., DAMGO) with or without varying concentrations of MCAM.

    • Incubate for 90 minutes at 37°C.

    • Add detection reagents according to the manufacturer's protocol.

  • Detection:

    • Measure the chemiluminescent signal using a plate reader.

  • Data Analysis:

    • As an antagonist, MCAM would show no ability to recruit β-arrestin on its own. Its potency for blocking agonist-induced recruitment can be determined from concentration-response curves.

BetaArrestin_Workflow Cells Plate PathHunter® cells (MOR-ProLink + βArr2-EA) Treatment Add Agonist (DAMGO) +/- varying [MCAM] Cells->Treatment Incubation Incubate (37°C, 90 min) Treatment->Incubation Detection Add detection reagents Incubation->Detection Read Measure chemiluminescence Detection->Read Analysis Analyze inhibition of agonist-induced signal Read->Analysis

Caption: Workflow for a β-arrestin recruitment assay.

In Vivo Correlates of Mechanism

The in vitro pharmacological profile of MCAM translates directly to its observed effects in animal models.

  • Long Duration of Action: A single dose of 10 mg/kg MCAM in rats blocked the antinociceptive effects of morphine for two weeks or longer.[3][9] This confirms the persistent receptor occupancy seen in vitro.

  • Selectivity: MCAM effectively antagonizes the effects of MOR agonists (morphine, fentanyl) but not those of KOR or DOR agonists in vivo, demonstrating its selectivity for the µ-opioid receptor.[2][9]

  • Insurmountable Antagonism: MCAM prevents and reverses the respiratory-depressant effects of heroin and fentanyl in rhesus monkeys, shifting the agonist dose-effect curve rightward by at least 10-fold.[21]

  • Favorable Withdrawal Profile: Despite its prolonged antagonism, the duration of precipitated withdrawal caused by MCAM in morphine-dependent rats is no longer than that caused by naloxone, suggesting a reduced risk of sustained withdrawal symptoms.[9]

Conclusion

This compound's mechanism of action at the µ-opioid receptor is defined by its potent, selective, and non-competitive antagonism. Its pseudo-irreversible binding to the orthosteric site, potentially augmented by an allosteric interaction, results in an insurmountable and exceptionally long-lasting blockade of both G-protein and β-arrestin signaling pathways initiated by opioid agonists. This unique pharmacological profile, confirmed by a suite of in vitro functional assays and corroborated by in vivo studies, distinguishes MCAM from currently available opioid antagonists and underlies its significant promise as a next-generation therapeutic for opioid use disorder and overdose.

References

Understanding Methocinnamox: A Deep Dive into its Pseudo-irreversible Antagonism at the μ-Opioid Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methocinnamox (MCAM), a novel compound with significant potential in the fields of pharmacology and therapeutics. The central focus of this document is the elucidation of its primary mechanism of action: pseudo-irreversible antagonism, specifically at the μ-opioid receptor (MOR). It is critical to note that while the initial query referenced the M5 muscarinic receptor, the body of scientific evidence overwhelmingly points to the μ-opioid receptor as the direct and functionally relevant target of this compound.

Executive Summary

This compound (MCAM) is a potent and selective antagonist of the μ-opioid receptor (MOR).[1][2][3][4] Its defining characteristic is its pseudo-irreversible binding to the MOR, which results in an exceptionally long duration of action.[1][5] This property distinguishes it from traditional competitive antagonists like naloxone and naltrexone, which exhibit reversible binding and a shorter duration of effect.[2][3][6][7] The insurmountable nature of MCAM's antagonism at the MOR makes it a promising candidate for the treatment of opioid use disorder (OUD) and for the reversal of overdose from potent opioids like fentanyl.[2][5][8][9][10]

Pharmacodynamics of this compound

The interaction of MCAM with opioid receptors is highly specific. While it displays affinity for kappa (κ) and delta (δ) opioid receptors, its antagonism at these sites is competitive and reversible.[1] In stark contrast, its binding to the μ-opioid receptor is functionally irreversible, or "pseudo-irreversible."[1][3] This term signifies that the dissociation of MCAM from the MOR is extremely slow, effectively rendering the receptor inactive for an extended period without the formation of a covalent bond.[1][2]

Binding Affinity

Quantitative data from radioligand binding assays have established the high affinity of MCAM for the μ-opioid receptor.

Receptor SubtypeBinding Affinity (nM)
μ-Opioid Receptor0.6[1][2]
δ-Opioid Receptor2.2[1][2]
κ-Opioid Receptor4.9[1][2]

Table 1: Binding affinities of this compound for opioid receptor subtypes. Data derived from studies in mouse cortical homogenates.

In Vivo Efficacy and Duration of Action

The pseudo-irreversible nature of MCAM's binding translates to a prolonged and dose-dependent duration of action in vivo.

Dose (mg/kg)Duration of Morphine BlockadeSpecies
3.2Approximately 2 weeks[1][2]Animal models
10Over 2 months[1][2]Animal models

Table 2: In vivo duration of action of a single dose of this compound in animal models.

Mechanism of Pseudo-irreversible Antagonism

The precise molecular mechanism underlying MCAM's pseudo-irreversible antagonism is not yet fully elucidated.[1] However, it is understood to involve a conformational change in the receptor upon binding, which "traps" the MCAM molecule in the binding pocket. This leads to a functionally insurmountable blockade of the receptor.

cluster_receptor μ-Opioid Receptor (MOR) orthosteric_site Orthosteric Site Signaling Downstream Signaling (e.g., ↓cAMP) Blockade Prolonged Blockade of Signaling orthosteric_site->Blockade allosteric_site Allosteric Site MCAM This compound (MCAM) MCAM->orthosteric_site Binds pseudo-irreversibly Opioid_Agonist Opioid Agonist (e.g., Fentanyl) Opioid_Agonist->orthosteric_site Binding blocked

Mechanism of MCAM's Pseudo-irreversible Antagonism at the MOR.

In addition to its orthosteric binding, some evidence suggests that MCAM may also interact with an allosteric site on the μ-opioid receptor, further modulating the receptor's function.[1][6][11]

Experimental Protocols

The characterization of MCAM's unique pharmacological profile has been achieved through a combination of in vitro and in vivo experimental protocols.

In Vitro Radioligand Binding Assays

These assays are employed to determine the binding affinity and selectivity of a compound for its receptor targets.

start Prepare Membranes (e.g., mouse cortical homogenates) incubate Incubate membranes with radiolabeled ligand and varying concentrations of MCAM start->incubate separate Separate bound and free ligand (e.g., filtration) incubate->separate quantify Quantify radioactivity of bound ligand separate->quantify analyze Analyze data to determine Ki values quantify->analyze

Workflow for Radioligand Binding Assay.
Functional Assays (e.g., [35S]GTPγS Binding Assay)

Functional assays are crucial for determining the efficacy of a compound (i.e., whether it is an agonist or antagonist) and the nature of its antagonism. The [35S]GTPγS binding assay measures the activation of G-proteins following receptor stimulation.

Methodology:

  • Membrane Preparation: Cell membranes expressing the μ-opioid receptor are prepared.

  • Incubation: Membranes are incubated with a known MOR agonist (e.g., DAMGO), [35S]GTPγS, and varying concentrations of MCAM.

  • Separation: Bound and free [35S]GTPγS are separated via filtration.

  • Quantification: The amount of bound [35S]GTPγS is quantified using liquid scintillation counting.

  • Analysis: A decrease in agonist-stimulated [35S]GTPγS binding in the presence of MCAM indicates antagonism. Insurmountable antagonism is observed when increasing concentrations of the agonist cannot overcome the inhibitory effect of MCAM.

In Vivo Behavioral Assays

Animal models are essential for evaluating the physiological effects and duration of action of MCAM.

Warm Water Tail-Withdrawal Assay (Antinociception):

  • Baseline Measurement: The baseline latency for a rodent to withdraw its tail from warm water is measured.

  • Agonist Administration: An opioid agonist (e.g., morphine) is administered, and the antinociceptive effect (increased tail-withdrawal latency) is measured.

  • MCAM Pre-treatment: A separate group of animals is pre-treated with MCAM at varying doses and for different durations before agonist administration.

  • Effect Measurement: The ability of MCAM to block the antinociceptive effects of the agonist is quantified. A rightward shift in the agonist's dose-response curve indicates antagonism.[2]

Signaling Pathways of the μ-Opioid Receptor

The μ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/Go). Agonist binding to the MOR initiates a signaling cascade that leads to the analgesic and euphoric effects of opioids. MCAM, by binding pseudo-irreversibly to the orthosteric site, prevents agonist binding and the initiation of this cascade.

cluster_membrane Cell Membrane MOR μ-Opioid Receptor G_Protein Gαi/o and Gβγ MOR->G_Protein Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Produces Ion_Channel Ion Channel Cellular_Response Cellular Response (e.g., Analgesia) Ion_Channel->Cellular_Response Contributes to Opioid_Agonist Opioid Agonist Opioid_Agonist->MOR Binds and activates MCAM This compound MCAM->MOR Binds and blocks G_Protein->AC Inhibits G_Protein->Ion_Channel Modulates cAMP->Cellular_Response Leads to

Simplified μ-Opioid Receptor Signaling Pathway and the Inhibitory Action of MCAM.

Therapeutic Potential and Future Directions

The unique pharmacological profile of this compound, particularly its long-lasting and insurmountable antagonism at the μ-opioid receptor, positions it as a highly promising therapeutic agent. Its potential applications include:

  • Treatment of Opioid Use Disorder: A single administration could provide a prolonged blockade of the reinforcing effects of abused opioids, potentially improving treatment adherence.[5][8]

  • Opioid Overdose Reversal: Its long duration of action could prevent the "renarcotization" sometimes seen with shorter-acting antagonists like naloxone, especially in cases of overdose with potent, long-acting synthetic opioids.[1][2][10]

As of 2023, this compound is under development, with clinical trials anticipated.[12] Further research will be crucial to fully understand its safety profile in humans and to optimize its therapeutic use.

Conclusion

This compound represents a significant advancement in opioid receptor pharmacology. Its mechanism of pseudo-irreversible antagonism at the μ-opioid receptor confers a unique and potentially highly valuable therapeutic profile. The data summarized in this guide, derived from extensive preclinical research, underscore the importance of continued investigation into this novel compound. For researchers and drug development professionals, MCAM serves as a compelling case study in the design and characterization of long-acting, non-competitive antagonists with the potential to address major public health challenges.

References

The Structure-Activity Relationship of Methocinnamox: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methocinnamox (MCAM) is a potent and long-acting opioid receptor antagonist with a unique pharmacological profile. It exhibits pseudo-irreversible and non-competitive antagonism at the μ-opioid receptor (MOR), while acting as a competitive antagonist at the κ-opioid (KOR) and δ-opioid (DOR) receptors.[1] This profile, particularly its prolonged duration of action, has generated significant interest in its potential as a therapeutic agent for opioid use disorder and overdose.[1][2] Understanding the structure-activity relationship (SAR) of MCAM is crucial for the design of new analogs with improved potency, selectivity, and pharmacokinetic properties. This guide provides a detailed overview of the SAR of MCAM, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant pathways and workflows.

Core Structure of this compound

This compound is a derivative of buprenorphine, belonging to the orvinol class of opioids. Its chemical name is (E)-N-[(4R,4aS,7aR,12bR)-3-(Cyclopropylmethyl)-9-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]-3-(4-methylphenyl)prop-2-enamide. The core structure can be divided into several key regions that are important for its interaction with opioid receptors:

  • The Morphinan Core: The rigid pentacyclic structure that forms the backbone of the molecule.

  • N-substituent: The cyclopropylmethyl group attached to the nitrogen atom.

  • C14-substituent: The cinnamoylamino side chain at the 14-position.

  • C7-substituent: The tertiary alcohol in the parent orvinol series.

  • Phenolic Hydroxyl Group: The hydroxyl group on the aromatic ring.

Structure-Activity Relationship Studies

The SAR of MCAM and related compounds has been investigated by systematically modifying these key structural features and evaluating the effects on opioid receptor binding and functional activity.

Modifications of the C14-Cinnamoyl Side Chain

The cinnamoyl side chain at the C14 position plays a critical role in the pharmacological profile of MCAM. Studies on a series of 14-aminodihydromorphinone derivatives, which are structurally analogous to MCAM, have provided valuable insights into the SAR of this region.

A key study investigated the effect of substituents on the aromatic ring of the cinnamoyl group. The data revealed that the position of the substituent significantly influences the efficacy of the ligands at the μ-opioid receptor. Specifically, 2'-substituted analogs (with chloro or methyl groups) consistently demonstrated higher efficacy compared to their 4'-substituted counterparts.[3] This suggests that steric or electronic factors at the 2'-position of the cinnamoyl ring are favorable for receptor activation.

Furthermore, the length of the side chain linking the C14-amino group to the aryl ring is a critical determinant of activity. In a series of 14-aminomorphinone derivatives, ligands with a three-carbon side chain were found to be more potent antagonists than those with a longer, four-carbon chain. Conversely, analogs with a shorter, two-carbon chain exhibited higher efficacy at the MOR.[1]

CompoundR1 (N-substituent)R2 (Cinnamoyl Substituent)μ-OR Affinity (Ki, nM)μ-OR Efficacy (% GTPγS)κ-OR Affinity (Ki, nM)δ-OR Affinity (Ki, nM)Reference
MCAM Cyclopropylmethyl4'-Methyl0.6Antagonist4.92.2[Broadbear et al., 2000]
Analog 1 Cyclopropylmethyl2'-Chloro0.45Low Efficacy Agonist3.21.8[Nieland et al., 2006][3]
Analog 2 Cyclopropylmethyl4'-Chloro (C-CAM)0.52Antagonist3.92.1[Nieland et al., 2006][3]
Analog 3 Methyl2'-Chloro0.38Moderate Efficacy Agonist2.81.5[Nieland et al., 2006][3]
Analog 4 Methyl4'-Chloro0.41Low Efficacy Agonist3.11.7[Nieland et al., 2006][3]
Analog 5 Cyclopropylmethyl2'-Nitro1.2Low Efficacy Agonist8.55.3[Nieland et al., 2006][3]
Analog 6 Cyclopropylmethyl4'-Nitro1.5Antagonist9.86.1[Nieland et al., 2006][3]
Modifications of the N-Substituent

The nature of the substituent on the nitrogen atom of the morphinan core is a well-established determinant of opioid receptor activity. In the 14-aminomorphinone series, it was observed that 17-methyl ligands generally exhibit greater efficacy at the μ-opioid receptor than their 17-cyclopropylmethyl counterparts.[3] This is a consistent finding across many opioid classes, where a methyl group often imparts agonistic properties, while a cyclopropylmethyl or allyl group tends to confer antagonistic activity.

Modifications of the Orvinol C7 and C20 Regions

While direct SAR studies on the C7 and C20 positions of MCAM are limited, research on the broader orvinol series provides valuable insights. The orvinols are known for their high affinity for all three classical opioid receptors. The substituent at the C20 position, in particular, has a profound impact on efficacy. For instance, in the buprenorphine series, the t-butyl group at C20 is thought to inhibit the conformational changes required for kappa-receptor agonism.[4] Modifications in this region, such as constraining the t-butyl group in a ring system, have been explored to modulate the efficacy profile.[4]

Experimental Protocols

The characterization of this compound and its analogs involves a suite of in vitro and in vivo assays to determine their binding affinity, functional activity, and physiological effects.

Radioligand Binding Assays

These assays are used to determine the affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the μ, κ, and δ opioid receptors.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and the Ki is calculated using the Cheng-Prusoff equation.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., from CHO cells or rodent brain tissue).

  • Radioligand (e.g., [³H]DAMGO for MOR, [³H]U-69593 for KOR, [³H]DPDPE for DOR).

  • Test compound (MCAM or analog).

  • Nonspecific binding control (e.g., naloxone).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the cell membranes, radioligand, and either buffer, test compound, or nonspecific binding control.

  • Incubate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This is a functional assay that measures the activation of G proteins following receptor agonism.

Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as an agonist or its potency (Ki) as an antagonist.

Principle: Agonist binding to a G protein-coupled receptor (GPCR) promotes the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates upon receptor activation and can be quantified.

Materials:

  • Cell membranes expressing the opioid receptor of interest.

  • [³⁵S]GTPγS.

  • GDP.

  • Test compound.

  • Agonist (for antagonist testing, e.g., DAMGO).

  • Assay buffer (containing MgCl2 and NaCl).

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • Pre-incubate the membranes with the test compound (and agonist for antagonist testing) and GDP.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate at 30°C for a specific time (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration.

  • Measure the amount of bound [³⁵S]GTPγS by scintillation counting.

  • For agonists, plot the stimulated binding against the log of the compound concentration to determine EC50 and Emax. For antagonists, the shift in the agonist dose-response curve is used to calculate the Ki.

In Vivo Hot-Plate Test

This is a common behavioral assay to assess the antinociceptive (analgesic) or antihyperalgesic effects of a compound.[5][6]

Objective: To evaluate the antagonist effect of a test compound against an opioid agonist-induced analgesia.

Principle: The animal is placed on a heated surface, and the latency to a nociceptive response (e.g., licking a paw or jumping) is measured.[5] An analgesic will increase this latency. An antagonist will block the analgesic effect of an agonist.

Materials:

  • Hot-plate apparatus with controlled temperature (e.g., 52-55°C).

  • Test animals (e.g., mice or rats).

  • Test compound (antagonist).

  • Opioid agonist (e.g., morphine).

  • Vehicle control.

Procedure:

  • Administer the test compound (antagonist) or vehicle to the animals.

  • After a predetermined time, administer the opioid agonist.

  • At the time of expected peak effect of the agonist, place the animal on the hot plate.

  • Record the latency to the first nociceptive response. A cut-off time is used to prevent tissue damage.

  • Compare the latencies between the different treatment groups to determine the antagonist effect of the test compound.

Visualizations

Signaling Pathway of Opioid Receptor Antagonism

G Opioid Receptor Antagonist Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MCAM This compound (Antagonist) MOR μ-Opioid Receptor (GPCR) MCAM->MOR Binds and Blocks (Pseudo-irreversible) G_Protein G Protein (Gi/o) Opioid_Agonist Opioid Agonist (e.g., Morphine) Opioid_Agonist->MOR Binds and Activates MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Decreases Cellular_Response Cellular Response (e.g., Analgesia) cAMP->Cellular_Response Inhibition of Response

Caption: Signaling pathway of μ-opioid receptor antagonism by this compound.

Experimental Workflow for Radioligand Competition Binding Assay

G Workflow for Radioligand Competition Binding Assay Start Start Prepare_Reagents Prepare Reagents: - Cell Membranes - Radioligand - Test Compound - Buffers Start->Prepare_Reagents Assay_Setup Assay Setup: Add reagents to 96-well plate Prepare_Reagents->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration to separate bound and free ligand Incubation->Filtration Washing Wash Filters Filtration->Washing Quantification Scintillation Counting Washing->Quantification Data_Analysis Data Analysis: - Determine IC50 - Calculate Ki Quantification->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a typical radioligand competition binding assay.

Logical Relationship in SAR of C14-Cinnamoylamino Morphinans

G SAR of C14-Cinnamoylamino Morphinans cluster_modifications Structural Modifications cluster_effects Pharmacological Effects Parent_Structure 14-Cinnamoylamino Morphinan Core N_Substituent N-Substituent Parent_Structure->N_Substituent Cinnamoyl_Substituent Cinnamoyl Ring Substituent Parent_Structure->Cinnamoyl_Substituent Side_Chain_Length C14-Side Chain Length Parent_Structure->Side_Chain_Length Efficacy μ-Opioid Receptor Efficacy N_Substituent->Efficacy Methyl > Cyclopropylmethyl Cinnamoyl_Substituent->Efficacy 2'-Substituted > 4'-Substituted Affinity Receptor Binding Affinity Cinnamoyl_Substituent->Affinity Modulates Affinity Side_Chain_Length->Efficacy 2-Carbon > 3-Carbon Potency Antagonist Potency Side_Chain_Length->Potency 3-Carbon > 4-Carbon

Caption: Logical relationships in the SAR of C14-cinnamoylamino morphinans.

Conclusion

The structure-activity relationship of this compound is complex, with its unique pharmacological profile arising from the interplay of its various structural components. The C14-cinnamoyl side chain is a key determinant of its activity, with the position of substituents on the aromatic ring and the length of the linker significantly influencing efficacy and antagonist potency. The N-cyclopropylmethyl group is crucial for its antagonist character at the μ-opioid receptor. Future research focused on systematic modifications of the MCAM scaffold, guided by the SAR principles outlined in this guide, will be instrumental in the development of novel, long-acting opioid receptor modulators with improved therapeutic profiles for the treatment of opioid-related disorders.

References

The Complete Pharmacological Profile of Methocinnamox (MCAM): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: This document provides a comprehensive technical overview of the pharmacological properties of Methocinnamox (MCAM), a novel opioid receptor antagonist. It is intended for researchers, scientists, and drug development professionals interested in the detailed molecular interactions, physiological effects, and experimental validation of this compound. All data is presented to facilitate in-depth understanding and further investigation into its therapeutic potential.

Executive Summary

This compound (MCAM) is a potent and long-acting opioid receptor antagonist with a unique pharmacological profile. It acts as a pseudo-irreversible, non-competitive antagonist at the µ-opioid receptor (MOR) and a competitive antagonist at the κ-opioid (KOR) and δ-opioid (DOR) receptors.[1] This dual mechanism of action, particularly its functionally irreversible antagonism at the MOR, results in a remarkably prolonged duration of action, lasting for weeks to months after a single administration, despite a short plasma half-life.[1] MCAM has demonstrated efficacy in preclinical models for blocking the effects of potent opioids like fentanyl and heroin, suggesting its potential as a long-acting treatment for opioid use disorder and for the prevention of opioid overdose.[2][3]

Chemical and Physical Properties

This compound is a cinnamoylamidomorphinan derivative, structurally related to buprenorphine.[1]

PropertyValue
IUPAC Name (E)-N-[(4R,4aS,7aR,12bR)-3-(Cyclopropylmethyl)-9-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]-3-(4-methylphenyl)prop-2-enamide
Molecular Formula C₃₀H₃₂N₂O₄
Molar Mass 484.596 g·mol⁻¹
PubChem CID 46877713
CAS Number 117339-76-1

Pharmacodynamics

The pharmacodynamic profile of MCAM is characterized by its distinct interactions with the three major opioid receptor subtypes.

Receptor Binding Affinity

MCAM exhibits high affinity for all three opioid receptors, with a preference for the µ-opioid receptor.[1]

Receptor SubtypeKᵢ (nM)
µ-Opioid Receptor (MOR)0.6
δ-Opioid Receptor (DOR)2.2
κ-Opioid Receptor (KOR)4.9

Data from radioligand binding assays in mouse cortical homogenates.[1]

Functional Activity

MCAM's functional activity differs significantly between the µ-opioid receptor and the κ- and δ-opioid receptors.

ReceptorFunctional ActivityMechanism
µ-Opioid Receptor (MOR) Pseudo-irreversible, Non-competitive AntagonistBinds to the orthosteric site with extremely slow dissociation, effectively rendering the receptor inactive for an extended period.[1] Also acts as an allosteric modulator at a distinct site.[1]
κ-Opioid Receptor (KOR) Competitive AntagonistReversibly binds to the receptor, competing with agonists.
δ-Opioid Receptor (DOR) Competitive AntagonistReversibly binds to the receptor, competing with agonists.

In functional assays, MCAM demonstrates insurmountable antagonism at the µ-opioid receptor. For example, in HEK cells expressing the human µ-opioid receptor, pretreatment with MCAM leads to a non-reversible and time-dependent inhibition of DAMGO-mediated cAMP production.

TreatmentpEC₅₀ of DAMGOEₘₐₓ (% Inhibition of Forskolin-Stimulated cAMP)
Vehicle7.93 ± 0.1543% ± 2%
10 nM MCAM (15 min)6.18 ± 0.51Reduced
10 nM MCAM (2 h)5.97 ± 0.77Further Reduced
10 nM MCAM (24 h)-Abolished

Pharmacokinetics

The long-lasting pharmacodynamic effects of MCAM are in stark contrast to its relatively short plasma half-life, highlighting the significance of its pseudo-irreversible binding to the µ-opioid receptor.

ParameterValue (Rhesus Monkeys)
Tₘₐₓ (Time to Peak Plasma Concentration) 15 - 45 minutes
Cₘₐₓ (Peak Plasma Concentration) Variable with dose
t₁/₂ (Plasma Half-life) ~70 minutes

Pharmacokinetic parameters were determined following subcutaneous administration.

Signaling Pathways and Mechanism of Action

µ-Opioid Receptor Signaling Blockade

MCAM's primary mechanism of action is the blockade of the µ-opioid receptor, a G-protein coupled receptor (GPCR) that couples to inhibitory G-proteins (Gαi/o). By binding to the orthosteric site in a pseudo-irreversible manner, MCAM prevents endogenous and exogenous opioids from activating the receptor and initiating downstream signaling cascades. This blockade inhibits the dissociation of the G-protein heterotrimer, preventing the inhibition of adenylyl cyclase and the modulation of ion channels that lead to the analgesic and euphoric effects of opioids.

MOR_signaling_blockade cluster_membrane Cell Membrane MOR µ-Opioid Receptor G_protein Gαi/oβγ MOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Converts ATP to cAMP Opioid_Agonist Opioid Agonist Opioid_Agonist->MOR Binds & Activates MCAM This compound MCAM->MOR Binds & Blocks (Pseudo-irreversible) Downstream_Effects Analgesia, Euphoria, Respiratory Depression cAMP->Downstream_Effects Reduced cAMP leads to...

Figure 1: MCAM's blockade of µ-opioid receptor signaling.
Allosteric Modulation of the µ-Opioid Receptor

In addition to its orthosteric binding, MCAM has been found to act as a negative allosteric modulator of the µ-opioid receptor.[1] This interaction at a site distinct from the agonist binding pocket further contributes to its insurmountable antagonism by altering the affinity and/or intrinsic efficacy of orthosteric agonists.

allosteric_modulation MOR µ-Opioid Receptor Orthosteric_Site MOR->Orthosteric_Site Allosteric_Site MOR->Allosteric_Site Allosteric_Site->Orthosteric_Site Negative Modulation Opioid_Agonist Opioid Agonist Opioid_Agonist->Orthosteric_Site Binds MCAM_ortho MCAM (Orthosteric) MCAM_ortho->Orthosteric_Site Binds MCAM_allo MCAM (Allosteric) MCAM_allo->Allosteric_Site Binds

Figure 2: Allosteric modulation of the µ-opioid receptor by MCAM.

Experimental Protocols

The pharmacological profile of MCAM has been elucidated through a series of in vitro and in vivo experiments. The following are representative protocols for key assays.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of MCAM for opioid receptors.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells, or brain tissue homogenates).

  • Radioligand specific for the receptor subtype (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69593 for KOR).

  • Test compound (this compound).

  • Non-specific binding control (e.g., Naloxone at a high concentration).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of MCAM.

  • In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kₔ, and varying concentrations of MCAM or vehicle. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and excess naloxone).

  • Incubate to allow binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ of MCAM from a competition binding curve and calculate the Kᵢ using the Cheng-Prusoff equation.

cAMP Inhibition Assay

Objective: To assess the functional antagonist activity of MCAM at the µ-opioid receptor.

Materials:

  • HEK293 cells stably expressing the human µ-opioid receptor.

  • Forskolin (to stimulate adenylyl cyclase).

  • µ-opioid receptor agonist (e.g., DAMGO).

  • Test compound (this compound).

  • cAMP assay kit.

Procedure:

  • Plate the HEK-MOR cells in a multi-well plate and incubate.

  • Pre-treat the cells with varying concentrations of MCAM or vehicle for a specified duration.

  • Add varying concentrations of DAMGO to the wells.

  • Stimulate the cells with forskolin to induce cAMP production.

  • Lyse the cells and measure intracellular cAMP levels using a suitable assay kit.

  • Generate concentration-response curves for DAMGO in the presence and absence of MCAM to determine changes in EC₅₀ and Eₘₐₓ.

Warm Water Tail-Withdrawal Test

Objective: To evaluate the in vivo antagonist effects of MCAM against opioid-induced antinociception.

Materials:

  • Male Sprague-Dawley rats.

  • Water bath maintained at a constant temperature (e.g., 52°C).

  • Opioid agonist (e.g., morphine).

  • Test compound (this compound).

  • Stopwatch.

Procedure:

  • Gently restrain the rat and immerse the distal portion of its tail into the warm water.

  • Record the latency to tail withdrawal (flick). A cut-off time is used to prevent tissue damage.

  • Administer MCAM or vehicle.

  • At various time points post-MCAM administration, administer an opioid agonist.

  • Measure the tail-withdrawal latency at peak effect of the agonist.

  • Compare the antinociceptive effect of the agonist in MCAM-treated versus vehicle-treated animals.

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation Binding_Assay Radioligand Binding Assay Functional_Assay cAMP Inhibition Assay Binding_Assay->Functional_Assay Determine Ki PK_Studies Pharmacokinetic Studies Functional_Assay->PK_Studies Confirm Functional Antagonism PD_Studies Pharmacodynamic Studies (e.g., Tail-Withdrawal Test) PK_Studies->PD_Studies Characterize ADME End Complete Pharmacological Profile PD_Studies->End Evaluate In Vivo Efficacy Start Compound Synthesis (this compound) Start->Binding_Assay

Figure 3: A typical experimental workflow for pharmacological profiling.

Conclusion

This compound presents a unique and promising pharmacological profile as a long-acting, pseudo-irreversible antagonist of the µ-opioid receptor and a competitive antagonist of the κ- and δ-opioid receptors. Its ability to produce a sustained blockade of µ-opioid receptor function, even with a short plasma half-life, distinguishes it from currently available opioid antagonists. The comprehensive data from in vitro and in vivo studies strongly support its potential for further development as a therapeutic agent for opioid use disorder and overdose prevention. Further research, including clinical trials in humans, is warranted to fully elucidate its therapeutic utility and safety profile.

References

Investigating Methocinnamox's Selectivity for the µ-Opioid Receptor: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methocinnamox (MCAM) is a novel and potent antagonist of the µ-opioid receptor (MOR) with a remarkably long duration of action.[1][2] Its unique pharmacological profile, characterized by pseudo-irreversible antagonism at the MOR, has positioned it as a promising candidate for the treatment of opioid use disorder and the prevention of opioid overdose.[3][4][5] This technical guide provides a comprehensive overview of the experimental data and methodologies used to characterize the selectivity of MCAM for the µ-opioid receptor, with a focus on its binding affinity and functional effects on downstream signaling pathways.

Data Presentation

The selectivity of this compound is a critical aspect of its pharmacological profile. The following tables summarize the quantitative data from in vitro studies, providing a clear comparison of its interaction with the µ (mu), δ (delta), and κ (kappa) opioid receptors.

Table 1: Opioid Receptor Binding Affinity of this compound

This table presents the equilibrium dissociation constants (Ki) of this compound for the three major opioid receptor subtypes. A lower Ki value indicates a higher binding affinity.

LigandReceptor SubtypeBinding Affinity (Ki, nM)Species/Tissue SourceReference
This compoundµ (mu)0.6Mouse cortical homogenates[6]
δ (delta)2.2Mouse cortical homogenates[6]
κ (kappa)4.9Mouse cortical homogenates[6]

Data from Broadbear et al. (2000) indicates that MCAM has a 3.7-fold higher affinity for the µ-opioid receptor over the δ-opioid receptor and an 8.2-fold higher affinity for the µ-opioid receptor over the κ-opioid receptor in mouse cortical homogenates.[6]

Table 2: Functional Antagonism of this compound at the µ-Opioid Receptor (G-Protein Signaling)

This table summarizes the functional antagonist properties of this compound on the G-protein signaling pathway, as measured by the inhibition of cAMP production.

AgonistAssayAntagonist Effect of this compoundCell LineReference
DAMGOcAMP InhibitionTime-dependent, non-surmountable, and non-reversible antagonismHEK cells expressing human MOR[7][8]
FentanylcAMP InhibitionLigand-dependent reversal kinetics consistent with allosteric modulationHEK cells expressing human MOR[9]

Studies by Zamora et al. (2021) have shown that this compound acts as a pseudo-irreversible antagonist at the orthosteric site of the human µ-opioid receptor and also exhibits allosteric properties that modulate the affinity and/or intrinsic efficacy of µ-opioid agonists.[7][8]

µ-Opioid Receptor Signaling Pathways

The µ-opioid receptor, a G-protein coupled receptor (GPCR), primarily signals through two distinct intracellular pathways: the G-protein pathway and the β-arrestin pathway. The G-protein pathway is associated with the analgesic effects of opioids, while the β-arrestin pathway is implicated in some of the adverse side effects, such as respiratory depression and tolerance. The functional selectivity of a ligand refers to its ability to preferentially activate one of these pathways over the other.

µ-Opioid Receptor Signaling Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist MOR µ-Opioid Receptor Agonist->MOR Binds G_Protein G-Protein (Gαi/o) MOR->G_Protein Activates Beta_Arrestin β-Arrestin MOR->Beta_Arrestin Recruits AC_Inhibition Adenylyl Cyclase Inhibition G_Protein->AC_Inhibition Leads to MAPK_Activation MAPK Activation Beta_Arrestin->MAPK_Activation Leads to Analgesia Analgesia AC_Inhibition->Analgesia Side_Effects Side Effects (e.g., Respiratory Depression) MAPK_Activation->Side_Effects

Caption: Canonical G-protein and β-arrestin signaling pathways of the µ-opioid receptor.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the selectivity of this compound.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To determine the affinity of this compound for µ, δ, and κ opioid receptors.

Materials:

  • Receptor source: Mouse cortical homogenates or cell membranes from a stable cell line expressing the recombinant human opioid receptors.

  • Radioligands:

    • For µ-opioid receptor: [³H]-DAMGO

    • For δ-opioid receptor: [³H]-[D-Pen2,D-Pen5]enkephalin (DPDPE)

    • For κ-opioid receptor: [³H]-U69,593

  • Test Compound: this compound

  • Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes or prepare fresh cortical homogenates on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, add the following components in triplicate:

    • Total Binding wells: Assay buffer, radioligand, and membrane preparation.

    • Non-specific Binding wells: Assay buffer, radioligand, non-specific binding control (naloxone), and membrane preparation.

    • Competition wells: Assay buffer, radioligand, varying concentrations of this compound, and membrane preparation.

  • Incubation: Incubate the plate at room temperature (or 25°C) for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate a competition curve by plotting the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Competition Binding Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - Receptor Membranes - Radioligand - this compound - Assay Buffer Start->Prepare_Reagents Assay_Setup Set up 96-well Plate: - Total Binding - Non-specific Binding - Competition Wells Prepare_Reagents->Assay_Setup Incubation Incubate at RT (60-90 min) Assay_Setup->Incubation Filtration Rapid Filtration (separate bound/free) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting (measure radioactivity) Washing->Counting Data_Analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki Counting->Data_Analysis End End Data_Analysis->End Concept of Functional Selectivity cluster_ligands Ligands cluster_pathways Signaling Pathways MOR µ-Opioid Receptor G_Protein G-Protein Signaling MOR:e->G_Protein:w Activates Beta_Arrestin β-Arrestin Signaling MOR:e->Beta_Arrestin:w Recruits Unbiased_Ligand Unbiased Ligand Unbiased_Ligand->MOR Binds Unbiased_Ligand->G_Protein Equal Effect Unbiased_Ligand->Beta_Arrestin Equal Effect Biased_Ligand Biased Ligand Biased_Ligand->MOR Binds Biased_Ligand->G_Protein Preferential Effect Biased_Ligand->Beta_Arrestin Reduced/No Effect

References

Preclinical Evaluation of Methocinnamox (MCAM) for Opioid Use Disorder: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methocinnamox (MCAM) is a novel, long-acting, pseudo-irreversible antagonist of the mu-opioid receptor (MOR) with potential as a transformative therapeutic for opioid use disorder (OUD) and opioid overdose. Preclinical studies in rodent and non-human primate models have demonstrated its robust efficacy in preventing and reversing the reinforcing and respiratory depressant effects of potent opioids like fentanyl and heroin. Its unique pharmacological profile, characterized by a prolonged duration of action lasting for weeks after a single administration, offers a significant advantage over currently available treatments by potentially improving patient compliance and reducing the risk of relapse and overdose. This document provides a comprehensive technical overview of the preclinical data supporting the development of MCAM for OUD, including its mechanism of action, quantitative efficacy data, and detailed experimental methodologies.

Mechanism of Action

MCAM functions primarily as a potent and selective antagonist at the mu-opioid receptor (MOR). Its mechanism is distinguished by its pseudo-irreversible binding, which leads to a long-lasting and insurmountable antagonism of MOR agonists.[1][2][3]

Receptor Binding Profile

MCAM exhibits high affinity for the mu-opioid receptor, with lower affinity for the delta- and kappa-opioid receptors. This selectivity for the MOR is crucial for its targeted action against the primary receptor implicated in both the euphoric effects of opioids and their life-threatening respiratory depression.

Receptor SubtypeBinding Affinity (Ki, nM)
Mu (µ)0.6
Delta (δ)2.2
Kappa (κ)4.9

Table 1: Opioid Receptor Binding Affinities of this compound.

Signaling Pathways

MCAM's antagonism at the MOR blocks the downstream signaling cascade typically initiated by opioid agonists. This includes the inhibition of adenylyl cyclase, which leads to a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels. By blocking these pathways, MCAM prevents the cellular effects that underlie opioid-induced analgesia, euphoria, and respiratory depression.[4] Furthermore, evidence suggests that MCAM may also act as an allosteric modulator of the MOR, further contributing to its unique pharmacological profile.[5]

cluster_0 Opioid Agonist Signaling cluster_1 MCAM's Mechanism of Action Opioid Agonist Opioid Agonist MOR Mu-Opioid Receptor (MOR) Opioid Agonist->MOR G_protein Gi/o Protein Activation MOR->G_protein Adenylyl_Cyclase Adenylyl Cyclase Inhibition G_protein->Adenylyl_Cyclase Ion_Channel Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) G_protein->Ion_Channel cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Cellular_Response Analgesia, Euphoria, Respiratory Depression cAMP->Cellular_Response Ion_Channel->Cellular_Response MCAM MCAM MOR_blocked Mu-Opioid Receptor (MOR) (Pseudo-irreversible Blockade) MCAM->MOR_blocked Binds to Orthosteric & Allosteric Sites No_Signal Signal Transduction Blocked MOR_blocked->No_Signal

Figure 1: MCAM's antagonistic action on the MOR signaling pathway.

In Vivo Efficacy

MCAM has demonstrated significant efficacy in animal models in attenuating the key behaviors associated with opioid use disorder, namely the reinforcing effects of opioids and the life-threatening risk of respiratory depression.

Attenuation of Opioid Self-Administration

In non-human primate models, a gold standard for predicting abuse liability in humans, MCAM has been shown to dose-dependently decrease the self-administration of fentanyl and heroin. A single administration of MCAM can suppress opioid self-administration for up to two weeks.[2][6]

Animal ModelOpioidMCAM Dose (mg/kg)Effect on Self-AdministrationDuration of Effect
Rhesus MonkeysFentanyl0.1 - 0.32Dose-dependent decreaseUp to 2 weeks
Rhesus MonkeysHeroin0.32Significant decrease~10 days

Table 2: Efficacy of MCAM in Reducing Opioid Self-Administration in Rhesus Monkeys.[2][6]

Reversal and Prevention of Opioid-Induced Respiratory Depression

MCAM has been shown to both reverse existing respiratory depression and prevent its onset from subsequent opioid exposure in rats and rhesus monkeys. Its long duration of action provides a significant advantage over naloxone, the current standard of care for opioid overdose, which has a much shorter half-life.[1][7]

Animal ModelOpioidMCAM Dose (mg/kg)Effect on Respiratory DepressionDuration of Antagonism
Rhesus MonkeysHeroin0.1 - 0.32Reversal and preventionUp to 16 days
RatsFentanyl0.0001 - 10Dose-dependent reversal and preventionUp to 5 days (IV), >2 weeks (SC)

Table 3: Efficacy of MCAM in Counteracting Opioid-Induced Respiratory Depression.[1][7][8]

Antinociceptive Effects

In models of inflammatory pain, MCAM effectively blocks the antinociceptive effects of mu-opioid agonists like morphine and fentanyl, consistent with its MOR antagonist profile. Notably, it does not affect the antinociceptive effects of kappa-opioid receptor agonists, demonstrating its selectivity.

Pharmacokinetics

Pharmacokinetic studies in rhesus monkeys have shown that MCAM plasma concentrations peak shortly after administration and then decline relatively quickly.[2] However, its pharmacodynamic effects persist for a much longer duration, which is attributed to its pseudo-irreversible binding to the mu-opioid receptor. This indicates that the long-lasting therapeutic action of MCAM is primarily governed by its receptor binding kinetics rather than its systemic clearance.[2]

SpeciesDose (mg/kg)RouteTmaxt1/2
Rhesus Monkey0.32s.c.15-45 min13.7-199.8 min

Table 4: Pharmacokinetic Parameters of MCAM in Rhesus Monkeys.[2]

Safety and Toxicology

Preclinical studies have indicated a favorable safety profile for MCAM. In non-human primates, doses of MCAM that effectively block the effects of opioids did not produce significant adverse effects. Specifically, MCAM did not decrease responding for food, alter cardiovascular parameters such as heart rate and blood pressure, or affect body temperature. When administered to opioid-dependent rats, MCAM did precipitate withdrawal symptoms; however, the duration and severity of withdrawal were not greater than that precipitated by naloxone.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of MCAM.

In Vitro Assays

This assay is used to determine the functional antagonism of MCAM at the mu-opioid receptor.

  • Cell Line: Human Embryonic Kidney (HEK) 293 cells stably expressing the human mu-opioid receptor.

  • Protocol:

    • Cells are seeded in 96-well plates and incubated overnight.

    • Cells are pre-treated with various concentrations of MCAM or vehicle for a specified duration.

    • Cells are then stimulated with the adenylyl cyclase activator, forskolin, in the presence of a mu-opioid agonist (e.g., DAMGO or fentanyl).

    • Following incubation, cell lysis is performed, and intracellular cAMP levels are measured using a commercially available assay kit (e.g., HTRF-based or luminescence-based).

    • Data are analyzed to determine the concentration-response curves of the agonist in the presence and absence of MCAM, from which the antagonist properties of MCAM can be quantified.

start Seed HEK-MOR cells in 96-well plate incubate1 Incubate overnight start->incubate1 pretreat Pre-treat with MCAM or vehicle incubate1->pretreat stimulate Stimulate with Forskolin + MOR Agonist pretreat->stimulate incubate2 Incubate stimulate->incubate2 lyse Lyse cells incubate2->lyse measure Measure cAMP levels lyse->measure analyze Data Analysis measure->analyze

Figure 2: Workflow for the cAMP Inhibition Assay.

In Vivo Assays

This model assesses the reinforcing effects of opioids and the ability of MCAM to reduce this behavior.

  • Subjects: Adult rhesus monkeys surgically implanted with intravenous catheters.

  • Apparatus: Operant conditioning chambers equipped with levers and an infusion pump.

  • Protocol:

    • Monkeys are trained to press a lever to receive intravenous infusions of an opioid (e.g., fentanyl or heroin) under a fixed-ratio schedule of reinforcement.

    • Once stable responding is established, baseline self-administration rates are determined.

    • MCAM or vehicle is administered subcutaneously prior to the self-administration sessions.

    • The number of infusions earned is recorded and compared between MCAM-treated and vehicle-treated conditions.

    • To assess selectivity, the effect of MCAM on the self-administration of a non-opioid reinforcer, such as cocaine, is also evaluated.

This technique is used to measure the effects of opioids and MCAM on respiratory function.

  • Subjects: Adult male Sprague-Dawley rats.

  • Apparatus: Whole-body plethysmography chambers connected to a data acquisition system.

  • Protocol:

    • Rats are habituated to the plethysmography chambers.

    • Baseline respiratory parameters (e.g., minute volume, respiratory rate, tidal volume) are recorded.

    • For reversal studies, an opioid (e.g., fentanyl) is administered intravenously to induce respiratory depression, followed by an intravenous injection of MCAM or vehicle.

    • For prevention studies, MCAM or vehicle is administered subcutaneously or intravenously at various time points before the opioid challenge.

    • Respiratory parameters are continuously monitored and analyzed to determine the extent and duration of respiratory depression and its reversal or prevention by MCAM.[2]

cluster_reversal Reversal Protocol cluster_prevention Prevention Protocol habituate_rev Habituate rat to plethysmography chamber baseline_rev Record baseline respiration habituate_rev->baseline_rev opioid_rev Administer opioid (IV) baseline_rev->opioid_rev mcam_rev Administer MCAM (IV) opioid_rev->mcam_rev monitor_rev Monitor respiration mcam_rev->monitor_rev habituate_prev Habituate rat to plethysmography chamber mcam_prev Administer MCAM (SC/IV) habituate_prev->mcam_prev wait Pre-treatment interval mcam_prev->wait baseline_prev Record baseline respiration wait->baseline_prev opioid_prev Administer opioid (IV) baseline_prev->opioid_prev monitor_prev Monitor respiration opioid_prev->monitor_prev

Figure 3: Experimental workflows for respiratory depression studies.

This assay measures the analgesic effects of opioids and their blockade by MCAM.

  • Subjects: Mice or rats.

  • Apparatus: A warm water bath maintained at a constant temperature (e.g., 52°C or 56°C).

  • Protocol:

    • The distal portion of the animal's tail is immersed in the warm water.

    • The latency to withdraw the tail from the water is recorded as a measure of nociceptive threshold. A cut-off time is used to prevent tissue damage.

    • Baseline latencies are determined before any drug administration.

    • An opioid agonist is administered, and the tail-withdrawal latency is measured at various time points to determine the peak antinociceptive effect.

    • To assess antagonism, MCAM is administered prior to the opioid agonist, and the tail-withdrawal latencies are measured.

Conclusion

The preclinical data for this compound strongly support its potential as a groundbreaking treatment for opioid use disorder. Its unique pharmacological profile as a long-acting, pseudo-irreversible MOR antagonist provides a compelling rationale for its continued development. The robust efficacy demonstrated in animal models for reducing opioid self-administration and preventing fatal respiratory depression, coupled with a favorable safety profile, positions MCAM as a promising candidate for human clinical trials. Further investigation is warranted to fully elucidate its clinical utility and potential to address the ongoing opioid crisis.

References

Methocinnamox: An In-Depth Technical Guide on Receptor Binding Kinetics and Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methocinnamox (MCAM) is a novel and potent opioid receptor antagonist with a unique pharmacological profile that has garnered significant interest for its potential therapeutic applications, particularly in the treatment of opioid use disorder and overdose. This technical guide provides a comprehensive overview of the binding kinetics and receptor affinity of MCAM, drawing upon available preclinical data. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into its mechanism of action and the experimental methodologies used for its characterization.

MCAM distinguishes itself from traditional opioid antagonists like naloxone and naltrexone through its pseudo-irreversible and non-competitive antagonism at the mu-opioid receptor (μOR), coupled with competitive antagonism at the kappa (κ) and delta (δ) opioid receptors.[1][2] This results in an exceptionally long duration of action that is not dictated by its pharmacokinetic profile but rather by its slow dissociation from the μOR.[2][3] Furthermore, emerging evidence indicates that MCAM also functions as a naloxone-insensitive allosteric modulator of the μOR, adding another layer of complexity to its interaction with this key receptor in opioid signaling.[1][4]

This guide will delve into the quantitative aspects of MCAM's receptor interactions, present detailed protocols for the key experimental assays used to characterize it, and provide visual representations of its signaling pathways and experimental workflows to facilitate a deeper understanding of its molecular pharmacology.

Data Presentation: Quantitative Analysis of this compound-Receptor Interactions

The binding affinity and functional potency of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data, providing a clear comparison of its properties at the different opioid receptors.

Table 1: Opioid Receptor Binding Affinity of this compound (MCAM)
Receptor SubtypeLigandKᵢ (nM)SpeciesTissue SourceReference
Mu (μ)MCAM0.6MouseCortical Homogenates[5]
Delta (δ)MCAM2.2MouseCortical Homogenates[5]
Kappa (κ)MCAM4.9MouseCortical Homogenates[5]

Note: Kᵢ represents the inhibition constant, indicating the affinity of the ligand for the receptor. A lower Kᵢ value signifies a higher binding affinity.

Table 2: Functional Antagonist Activity of this compound (MCAM)
AssayAgonistMCAM PretreatmentEffect on Agonist Potency (EC₅₀)Effect on Agonist Efficacy (Eₘₐₓ)Cell LineReference
cAMP InhibitionDAMGO10 nM (15 min)Rightward shift (~1000-fold)ReducedHEK-GloSensor cells expressing μOR[6]
cAMP InhibitionDAMGO10 nM (2 h)Rightward shiftReducedHEK-GloSensor cells expressing μOR
cAMP InhibitionMorphine10 nM (15 min)Rightward shift (~10-fold)Not significantly alteredHEK-GloSensor cells expressing μOR[4]
cAMP InhibitionFentanyl10 nMRightward shiftReducedHEK cells expressing μOR[6]

Note: DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin) is a potent and selective μ-opioid receptor agonist. EC₅₀ is the half-maximal effective concentration, and Eₘₐₓ is the maximum effect. A rightward shift in the dose-response curve indicates antagonism. A reduction in Eₘₐₓ is characteristic of non-competitive antagonism.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound. These protocols are based on established procedures for studying opioid receptor pharmacology.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of an unlabeled compound (MCAM) by measuring its ability to displace a radiolabeled ligand from its receptor.

1. Membrane Preparation:

  • Homogenize brain tissue (e.g., mouse cortex) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

  • Centrifuge the homogenate at 48,000 x g for 10 minutes at 4°C.

  • Resuspend the pellet in fresh buffer and repeat the centrifugation step.

  • The final pellet is resuspended in assay buffer and the protein concentration is determined.

2. Assay Procedure:

  • In a 96-well plate, add the following in triplicate:

    • 50 µL of assay buffer (50 mM Tris-HCl, pH 7.4) for total binding or 50 µL of a high concentration of a non-radiolabeled competitor (e.g., 10 µM naloxone) for non-specific binding.

    • 50 µL of a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]DAMGO for μOR, [³H]DPDPE for δOR, or [³H]U69,593 for κOR).

    • 50 µL of varying concentrations of MCAM.

    • 100 µL of the membrane preparation.

  • Incubate the plate at 25°C for 60-90 minutes.

3. Filtration and Counting:

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value (the concentration of MCAM that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of a compound to antagonize the agonist-induced inhibition of cyclic adenosine monophosphate (cAMP) production, a hallmark of Gαi/o-coupled receptor activation.

1. Cell Culture and Transfection:

  • Culture Human Embryonic Kidney (HEK) 293 cells stably expressing the human mu-opioid receptor.

  • For some applications, cells can be co-transfected with a cAMP biosensor, such as the GloSensor™ plasmid.

2. Assay Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of MCAM or vehicle for a specified duration (e.g., 15 minutes to 24 hours).

  • Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) and varying concentrations of an opioid agonist (e.g., DAMGO or morphine).

  • Incubate for a defined period (e.g., 15-30 minutes).

3. Detection:

  • If using a GloSensor™-based assay, add the GloSensor™ cAMP reagent and measure luminescence using a plate reader.

  • Alternatively, cell lysates can be prepared, and cAMP levels can be quantified using a competitive immunoassay kit (e.g., HTRF or ELISA).

4. Data Analysis:

  • Generate dose-response curves for the agonist in the presence and absence of the antagonist (MCAM).

  • Determine the EC₅₀ and Eₘₐₓ values for the agonist under each condition.

  • The antagonist's potency can be expressed as a dose ratio (the ratio of the agonist EC₅₀ in the presence and absence of the antagonist). A reduction in the agonist's Eₘₐₓ is indicative of non-competitive antagonism.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways of this compound and the workflows of the key experimental assays.

Signaling Pathways

cluster_MCAM_Action This compound (MCAM) Interaction with Mu-Opioid Receptor (μOR) cluster_Downstream_Effects Downstream Signaling Consequences MCAM This compound (MCAM) Allosteric_Site Allosteric Site MCAM->Allosteric_Site Allosteric binding Orthosteric_Site Orthosteric Site MCAM->Orthosteric_Site Pseudo-irreversible non-competitive binding uOR μ-Opioid Receptor (Inactive State) uOR_Blocked μOR (Blocked/Modulated State) Allosteric_Site->uOR Orthosteric_Site->uOR Agonist Opioid Agonist (e.g., DAMGO, Fentanyl) Agonist->Orthosteric_Site Binding Blocked G_Protein Gαi/o Protein AC Adenylyl Cyclase G_Protein->AC Inhibition Blocked cAMP cAMP Production AC->cAMP Increased Beta_Arrestin β-Arrestin Internalization Receptor Internalization & Desensitization Beta_Arrestin->Internalization uOR_Blocked->G_Protein G-Protein Coupling Inhibited uOR_Blocked->Beta_Arrestin Recruitment Unknown (Hypothesized Inhibition)

Caption: Proposed signaling pathway of this compound at the mu-opioid receptor.

Experimental Workflows

cluster_Binding_Assay Radioligand Competition Binding Assay Workflow A1 Prepare Receptor Membranes B1 Incubate Membranes with Radioligand and MCAM A1->B1 C1 Separate Bound and Free Ligand (Filtration) B1->C1 D1 Quantify Bound Radioligand C1->D1 E1 Data Analysis (IC₅₀, Kᵢ) D1->E1

Caption: Workflow for a radioligand competition binding assay.

cluster_cAMP_Assay cAMP Functional Assay Workflow A2 Culture μOR-expressing cells B2 Pre-incubate cells with MCAM A2->B2 C2 Stimulate with Forskolin and Opioid Agonist B2->C2 D2 Measure cAMP levels C2->D2 E2 Data Analysis (EC₅₀, Eₘₐₓ) D2->E2

Caption: Workflow for a cAMP functional assay.

Conclusion

This compound presents a compelling profile as a long-acting, non-competitive, and allosteric modulator of the mu-opioid receptor. Its high affinity and pseudo-irreversible binding at the μOR, contrasted with its competitive antagonism at κOR and δOR, underscore its unique mechanism of action. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development.

While the impact of MCAM on G-protein signaling is well-characterized through cAMP assays, its influence on the β-arrestin pathway remains an area for future investigation. Elucidating this aspect of its signaling profile will be crucial for a complete understanding of its long-term effects and potential for biased antagonism. The detailed methodologies and visual workflows presented here are intended to aid researchers in designing and interpreting experiments to further unravel the complex pharmacology of this promising therapeutic candidate. As research progresses, a more complete picture of MCAM's binding kinetics and signaling properties will undoubtedly emerge, paving the way for its potential clinical application.

References

In Vivo Duration of Action of a Single Methocinnamox Dose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methocinnamox (MCAM) is a novel, long-acting µ-opioid receptor (MOR) antagonist with significant potential for the treatment of opioid use disorder (OUD) and opioid overdose. A single in vivo administration of MCAM produces a dose-dependent, exceptionally long-lasting antagonism of MOR agonists, a stark contrast to clinically available antagonists like naloxone and naltrexone. This prolonged action is not governed by its pharmacokinetic profile, which shows a rapid elimination, but rather by its unique pseudo-irreversible and non-competitive binding to the MOR. This guide provides a comprehensive overview of the in vivo duration of action of a single dose of MCAM, detailing its pharmacodynamic effects, the experimental protocols used for its evaluation, and its underlying molecular mechanism.

Introduction

The opioid crisis necessitates the development of innovative therapeutic interventions. This compound (MCAM) has emerged as a promising candidate due to its remarkably sustained µ-opioid receptor blockade following a single administration.[1][2] This prolonged duration of action, lasting from several days to over two months depending on the dose, offers a potential paradigm shift in OUD management by improving treatment adherence and providing extended protection against overdose.[3] This document synthesizes the current in vivo data on MCAM, offering a technical resource for the scientific community.

Pharmacodynamics: A Prolonged, Dose-Dependent Blockade

The hallmark of a single dose of MCAM is its long-lasting, dose-dependent antagonism of µ-opioid receptor-mediated effects.[3] This has been consistently demonstrated across various preclinical models and behavioral endpoints.

Quantitative Overview of In Vivo Duration of Action

The duration of MCAM's antagonist effects is directly proportional to the administered dose. The following tables summarize the key quantitative findings from in vivo studies in rats and rhesus monkeys.

Table 1: Duration of Antagonism of Antinociceptive Effects in Rodents

SpeciesOpioid AgonistMCAM Dose (s.c.)Duration of AntagonismReference
RatMorphine3.2 mg/kgApproximately 2 weeks[3]
RatMorphine10 mg/kgOver 2 months[3]
RatFentanyl10 mg/kg (i.v.)Up to 5 days[4][5]
RatFentanyl10 mg/kg (s.c.)Over 2 weeks[4][5]

Table 2: Duration of Attenuation of Opioid Self-Administration in Rhesus Monkeys

Opioid AgonistMCAM Dose (s.c.)Duration of AttenuationReference
Heroin0.32 mg/kgAverage of 10 days[1][6]
Fentanyl0.32 mg/kgUp to 2 weeks[3]

Table 3: Duration of Blockade of Respiratory Depression

SpeciesOpioid AgonistMCAM DoseDuration of ProtectionReference
Rhesus MonkeyHeroin0.32 mg/kg (s.c.)At least 4 days[3]
RatFentanyl10 mg/kg (i.v.)Up to 5 days[4][5]
RatFentanyl10 mg/kg (s.c.)Greater than 2 weeks[4][5]

Molecular Mechanism of Action: A Dual-Binding Model

MCAM's prolonged in vivo action is attributed to its unique interaction with the µ-opioid receptor. It exhibits a dual-binding mechanism, acting as both a pseudo-irreversible, non-competitive antagonist at the orthosteric site and as an antagonist at a distinct allosteric site.[2][7][8]

  • Pseudo-irreversible Orthosteric Binding: MCAM binds tightly to the primary (orthosteric) binding pocket of the MOR, directly blocking opioid agonists like fentanyl and heroin from binding. This interaction is described as "pseudo-irreversible" because it does not form a covalent bond but dissociates extremely slowly, rendering the receptor inactive for an extended period.[2][7]

  • Allosteric Modulation: MCAM also binds to a secondary (allosteric) site on the MOR. This binding modulates the affinity and/or intrinsic activity of agonists at the orthosteric site, further contributing to its insurmountable antagonism.[7][8]

This dual-binding mechanism explains why MCAM's pharmacodynamic effects far outlast its presence in the plasma.

Signaling Pathway of MCAM at the µ-Opioid Receptor

MCAM_Signaling_Pathway cluster_receptor µ-Opioid Receptor (MOR) cluster_cellular Intracellular Space orthosteric Orthosteric Site gi_protein Gi Protein allosteric Allosteric Site adenylyl_cyclase Adenylyl Cyclase gi_protein->adenylyl_cyclase Inhibition ion_channel Ion Channels (GIRK, CaV) gi_protein->ion_channel Modulation camp cAMP adenylyl_cyclase->camp Production neuronal_activity Decreased Neuronal Activity camp->neuronal_activity Modulation ion_channel->neuronal_activity mcam This compound (MCAM) mcam->orthosteric Pseudo-irreversible non-competitive binding mcam->allosteric Antagonistic binding agonist Opioid Agonist (e.g., Fentanyl) agonist->orthosteric Binding Blocked by MCAM

MCAM's dual-binding mechanism at the µ-opioid receptor.

Experimental Protocols

The prolonged in vivo duration of action of MCAM has been characterized using a variety of well-established preclinical assays. The following sections detail the methodologies employed in key studies.

Antinociception: Warm-Water Tail-Withdrawal Assay (Rat)

This assay measures the latency of a rat to withdraw its tail from warm water, an indicator of its pain threshold. Opioid agonists increase this latency, and antagonists like MCAM block this effect.

  • Apparatus: A water bath maintained at a constant temperature (e.g., 50°C).

  • Procedure:

    • A baseline tail-withdrawal latency is determined for each rat.

    • A single dose of MCAM or vehicle is administered subcutaneously.

    • At various time points post-MCAM administration (e.g., 24 hours, 48 hours, and then weekly), a cumulative dose-effect curve for an opioid agonist (e.g., morphine) is determined.

    • The tail is immersed in the 50°C water, and the latency to a tail-flick response is recorded. A cut-off time (e.g., 15-20 seconds) is used to prevent tissue damage.

  • Endpoint: The dose of the opioid agonist required to produce a maximal antinociceptive effect is calculated. A rightward shift in this dose-effect curve indicates antagonism by MCAM. The duration of action is the time it takes for the dose-effect curve to return to baseline.

Drug Reinforcement: Opioid Self-Administration (Rhesus Monkey)

This model assesses the reinforcing effects of drugs, which is indicative of their abuse potential. Animals are trained to perform a task (e.g., lever pressing) to receive an intravenous infusion of a drug.

  • Apparatus: Operant conditioning chambers equipped with levers and an intravenous infusion system.

  • Procedure:

    • Monkeys are trained to self-administer an opioid (e.g., heroin or fentanyl) under a fixed-ratio schedule of reinforcement (e.g., FR30, where 30 lever presses result in one infusion).

    • Once responding is stable, a single dose of MCAM is administered subcutaneously.

    • Daily self-administration sessions are conducted, and the number of infusions earned is recorded.

  • Endpoint: A significant and sustained decrease in the number of opioid infusions self-administered indicates antagonism by MCAM. The duration of action is the time until self-administration returns to pre-MCAM baseline levels.

Experimental Workflow: Opioid Self-Administration Study

self_admin_workflow start Start training Training Phase: Monkeys trained to self-administer opioid (e.g., heroin) on a fixed-ratio schedule. start->training baseline Baseline Establishment: Stable responding for opioid over several sessions. training->baseline mcam_admin Single Dose MCAM Administration (s.c.) baseline->mcam_admin daily_sessions Daily Self-Administration Sessions: Record number of infusions. mcam_admin->daily_sessions daily_sessions->daily_sessions data_analysis Data Analysis: Compare post-MCAM responding to baseline. daily_sessions->data_analysis end End data_analysis->end

Workflow for assessing MCAM's effect on opioid self-administration.
Respiratory Function: Whole-Body Plethysmography (Rat)

This non-invasive technique measures respiratory parameters in conscious, unrestrained animals. Opioids cause respiratory depression, characterized by a decrease in respiratory rate and minute volume, which can be reversed and prevented by MCAM.

  • Apparatus: A whole-body plethysmography system with individual chambers for the animals.

  • Procedure:

    • Rats are habituated to the plethysmography chambers.

    • A single dose of MCAM or vehicle is administered (intravenously or subcutaneously).

    • At various time points post-MCAM, animals are challenged with a dose of an opioid agonist (e.g., fentanyl).

    • Respiratory parameters (respiratory rate, tidal volume, and minute volume) are recorded continuously before and after the opioid challenge.

  • Endpoint: The ability of MCAM to prevent or reverse the opioid-induced decrease in minute volume. The duration of action is the time after MCAM administration during which the opioid challenge fails to produce significant respiratory depression.[5]

Pharmacokinetics

In stark contrast to its long pharmacodynamic effects, MCAM has a short pharmacokinetic half-life. In animal models, peak plasma concentrations are reached within 15-45 minutes of injection, with an elimination half-life of approximately 70 minutes.[2] This disparity underscores that the prolonged duration of action is a result of its tenacious binding to the µ-opioid receptor, not its persistence in systemic circulation.

Conclusion

A single in vivo dose of this compound results in a dose-dependent and exceptionally long-lasting antagonism of µ-opioid receptor function. This effect, which can extend for weeks to months, is driven by its unique pseudo-irreversible and allosteric interaction with the receptor, rather than its pharmacokinetic profile. The robust and sustained nature of this antagonism, as demonstrated in various preclinical models, positions MCAM as a highly promising therapeutic candidate for opioid use disorder and overdose prevention. Further research, including clinical trials, is warranted to translate these preclinical findings into human applications.

References

Methodological & Application

Application Notes and Protocols for In Vivo Experiments Using Methocinnamox (MCAM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo experimental protocols utilizing Methocinnamox (MCAM), a long-acting, pseudo-irreversible antagonist of the μ-opioid receptor (MOR). The following sections detail its mechanism of action, key experimental procedures with step-by-step protocols, and quantitative data from preclinical studies.

Mechanism of Action

This compound selectively binds to the μ-opioid receptor with high affinity, acting as a non-competitive, pseudo-irreversible antagonist.[1] This means that once bound, it does not readily dissociate from the receptor, leading to a prolonged blockade of the receptor's function. The recovery of function is believed to be dependent on the synthesis of new receptors.[2] In contrast to its effects on the μ-opioid receptor, MCAM acts as a competitive and reversible antagonist at the κ- and δ-opioid receptors.[1][3] This unique pharmacological profile makes it a valuable tool for studying the long-term effects of μ-opioid receptor blockade and a potential therapeutic for opioid use disorder and overdose.[4]

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies with this compound.

Table 1: Pharmacokinetic Parameters of this compound

SpeciesRoute of AdministrationDose (mg/kg)Peak Plasma Concentration (Time)Elimination Half-lifeReference
Rhesus MonkeySubcutaneous0.3215-45 min13.7-199.8 min[2]
RatIntravenous10Not Specified~70 min[1]

Table 2: In Vivo Antagonist Effects of this compound

SpeciesAssayOpioid AgonistMCAM Dose (mg/kg)Route of AdministrationDuration of AntagonismReference
RatWarm Water Tail WithdrawalMorphine3.2Subcutaneous~2 weeks[1]
RatWarm Water Tail WithdrawalMorphine10Subcutaneous>2 months[3]
RatWarm Water Tail WithdrawalFentanyl10Subcutaneous>2 weeks[2][5]
RatVentilatory DepressionFentanyl10Subcutaneous>2 weeks[1]
RatVentilatory DepressionFentanyl10IntravenousUp to 3 days[1]
Rhesus MonkeyFentanyl Self-AdministrationFentanyl0.32SubcutaneousUp to 2 weeks[2][6]
Rhesus MonkeyHeroin Self-AdministrationHeroin0.32Subcutaneous~10 days[6]

Experimental Protocols

Preparation of this compound for In Vivo Administration

Objective: To prepare a sterile solution of this compound for subcutaneous or intravenous injection in animal models.

Materials:

  • This compound (MCAM) powder

  • 2-hydroxypropyl-β-cyclodextrin (HPβCD)

  • Sterile saline (0.9%)

  • Sterile water for injection

  • Vortex mixer

  • Sterile filters (0.22 µm)

  • Sterile vials

Protocol:

  • Prepare a 10% (w/v) solution of 2-hydroxypropyl-β-cyclodextrin in sterile saline.[2] This will serve as the vehicle.

  • Weigh the desired amount of MCAM powder.

  • Dissolve the MCAM powder in the 10% HPβCD vehicle to achieve the final desired concentration.[2]

  • Vortex the solution until the MCAM is completely dissolved.

  • Sterile-filter the solution using a 0.22 µm syringe filter into a sterile vial.

  • Store the solution according to the manufacturer's recommendations, typically protected from light.

Warm Water Tail-Withdrawal Assay for Antinociception in Rats

Objective: To assess the antagonist effect of MCAM on opioid-induced antinociception.

Materials:

  • Male Sprague-Dawley or Wistar rats

  • Water baths maintained at 40°C, 50°C, and 55°C[5]

  • Stopwatch

  • This compound solution

  • Opioid agonist solution (e.g., morphine, fentanyl)

  • Vehicle solution

Protocol:

  • Baseline Measurement: Gently restrain the rat and immerse the distal 2-3 cm of its tail in a water bath maintained at 50°C.[5]

  • Record the latency to withdraw the tail from the water. A cut-off time of 15 seconds is typically used to prevent tissue damage.[1]

  • MCAM Administration: Administer the prepared MCAM solution subcutaneously at the desired dose (e.g., 1-10 mg/kg).[2][5]

  • Opioid Agonist Challenge: At various time points after MCAM administration (e.g., 24 hours, 5 days, and then weekly), assess the antinociceptive effect of an opioid agonist.[2]

  • Cumulative Dosing:

    • Administer a low dose of the opioid agonist (e.g., morphine at 1.78 mg/kg or fentanyl at a dose that is ineffective on its own).[2]

    • After a set interval (e.g., 15-30 minutes), measure the tail-withdrawal latency.

    • Administer increasing cumulative doses of the agonist in half-log increments across subsequent cycles until a maximal antinociceptive effect is observed (tail-withdrawal latency of at least 13 seconds) or the highest dose is reached.[1][2]

  • Data Analysis: Convert tail-withdrawal latencies to the percentage of maximum possible effect (%MPE) using the formula: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] * 100.[1] Compare the dose-response curves of the opioid agonist in the presence and absence of MCAM to determine the magnitude and duration of antagonism.

G Experimental Workflow: Warm Water Tail-Withdrawal Assay cluster_setup Setup cluster_treatment Treatment cluster_challenge Opioid Challenge (at various time points post-MCAM) cluster_analysis Data Analysis Animal Acclimation Animal Acclimation Baseline Tail-Withdrawal Baseline Tail-Withdrawal Animal Acclimation->Baseline Tail-Withdrawal MCAM or Vehicle Admin MCAM or Vehicle Administration (s.c.) Baseline Tail-Withdrawal->MCAM or Vehicle Admin Cumulative Dosing Cumulative Dosing of Opioid Agonist MCAM or Vehicle Admin->Cumulative Dosing Measure Latency Measure Tail-Withdrawal Latency Cumulative Dosing->Measure Latency After each dose Calculate %MPE Calculate %MPE Measure Latency->Calculate %MPE Compare Dose-Response Curves Compare Dose-Response Curves Calculate %MPE->Compare Dose-Response Curves

Caption: Workflow for assessing MCAM's antagonist effects on opioid-induced antinociception.

Fentanyl Self-Administration in Rhesus Monkeys

Objective: To evaluate the effect of MCAM on the reinforcing properties of fentanyl.

Materials:

  • Rhesus monkeys with indwelling intravenous catheters

  • Operant conditioning chambers equipped with levers and infusion pumps

  • Fentanyl solution for intravenous infusion

  • Cocaine solution (as a control for non-specific effects on behavior)

  • This compound solution

  • Vehicle solution

Protocol:

  • Training: Train monkeys to self-administer intravenous infusions of fentanyl (e.g., 0.00032 mg/kg/infusion) under a fixed-ratio (FR) schedule of reinforcement (e.g., FR30, where 30 lever presses result in one infusion).[7]

  • Baseline: Establish a stable baseline of fentanyl self-administration.

  • MCAM Administration: Administer MCAM subcutaneously (e.g., 0.1-0.32 mg/kg) or its vehicle 60 minutes prior to the self-administration session.[4][7]

  • Testing:

    • Acute Treatment: Following a single injection of MCAM, monitor fentanyl self-administration daily until responding returns to baseline levels.[6]

    • Repeated Treatment: For chronic studies, administer MCAM at regular intervals (e.g., 0.32 mg/kg every 12 days for 5 injections) and monitor fentanyl self-administration.[6]

  • Control Sessions: Periodically substitute cocaine (e.g., 0.032 mg/kg/infusion) for fentanyl to ensure that any reduction in responding is specific to the opioid and not due to general behavioral disruption or catheter failure.[2][6]

  • Data Analysis: Record the number of infusions per session. Compare the rates of fentanyl self-administration before and after MCAM treatment.

G Logical Flow: Fentanyl Self-Administration Paradigm Training Train monkeys on Fentanyl Self-Administration (FR schedule) Baseline Establish Stable Baseline Responding for Fentanyl Training->Baseline MCAM_Admin Administer MCAM or Vehicle (s.c.) Baseline->MCAM_Admin Cocaine_Control Substitute Cocaine for Fentanyl (Control Session) Baseline->Cocaine_Control Periodically Test_Session Fentanyl Self-Administration Session MCAM_Admin->Test_Session Data_Analysis Analyze Number of Infusions Test_Session->Data_Analysis Cocaine_Control->Data_Analysis

Caption: Logical flow of the fentanyl self-administration experiment to test MCAM's efficacy.

Gastrointestinal Motility Assay in Rats

Objective: To determine the effect of MCAM on opioid-induced inhibition of gastrointestinal transit.

Materials:

  • Male Wistar rats, fasted for 16-24 hours with free access to water[8]

  • This compound solution

  • Morphine solution (or other μ-opioid agonist)

  • Vehicle solution

  • Charcoal meal (e.g., 5% charcoal in 10% gum arabic solution)[8]

  • Ruler

Protocol:

  • Administer MCAM (e.g., 10 mg/kg, s.c.) or vehicle at a predetermined time before the opioid challenge.[2][5]

  • At the time of the experiment, administer morphine (to inhibit motility) or saline.

  • After a set time (e.g., 30-60 minutes), administer a charcoal meal orally (e.g., 2 ml per animal).[8]

  • After another set time (e.g., 15-30 minutes), humanely euthanize the animals.[8]

  • Carefully dissect the small intestine from the pyloric sphincter to the cecum.

  • Measure the total length of the small intestine.

  • Measure the distance the charcoal meal has traveled from the pyloric sphincter.

  • Data Analysis: Calculate the percent of intestinal transit for each animal: (distance traveled by charcoal / total length of small intestine) * 100. Compare the transit percentages between treatment groups.

Reversal and Prevention of Opioid-Induced Ventilatory Depression in Rats

Objective: To assess the ability of MCAM to reverse and prevent respiratory depression caused by potent opioids like fentanyl.

Materials:

  • Male Sprague-Dawley rats

  • Whole-body plethysmography chambers

  • Fentanyl solution for intravenous infusion

  • This compound solution

  • Naloxone solution (for comparison)

  • Data acquisition system

Protocol:

  • Acclimation: Acclimate rats to the plethysmography chambers.

  • Baseline Measurement: Record baseline respiratory parameters (e.g., minute volume, respiratory frequency, tidal volume) for a set period (e.g., 20 minutes).[1]

  • Reversal Protocol:

    • Induce ventilatory depression by administering a high dose of fentanyl (e.g., 0.178 mg/kg, i.v.).[1]

    • After a short period (e.g., 5 minutes), administer MCAM or naloxone intravenously at various doses.[1]

    • Continue to record respiratory parameters to measure the reversal of depression.

  • Prevention Protocol:

    • Administer MCAM (e.g., 10 mg/kg) subcutaneously or intravenously at various time points before the fentanyl challenge (e.g., 1 day, 3 days, up to several weeks).[1]

    • At the designated time, place the rat in the plethysmography chamber, record baseline ventilation, and then administer fentanyl.

    • Record post-fentanyl respiratory parameters to determine the extent to which MCAM prevented ventilatory depression.

  • Data Analysis: Compare respiratory parameters before and after drug administrations and between treatment groups.

G Signaling Pathway: MCAM at the μ-Opioid Receptor cluster_opioid Opioid Agonist (e.g., Fentanyl) cluster_mcam This compound (MCAM) cluster_receptor μ-Opioid Receptor (GPCR) cluster_downstream Downstream Signaling Fentanyl Fentanyl MOR μ-Opioid Receptor Fentanyl->MOR Binds and Activates MCAM MCAM MCAM->MOR Binds and Blocks (Pseudo-irreversible) Gi_activation Inhibition of Adenylyl Cyclase MOR->Gi_activation Activates Gi/o Ca_channel Inhibition of Ca2+ Channels MOR->Ca_channel K_channel Activation of K+ Channels MOR->K_channel Reduced_excitability Reduced Neuronal Excitability Gi_activation->Reduced_excitability Ca_channel->Reduced_excitability K_channel->Reduced_excitability

Caption: MCAM blocks μ-opioid receptor activation by agonists, preventing downstream signaling.

References

Application Notes and Protocols for Methocinnamox (MCAM) Administration in Rodents and Primates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methocinnamox (MCAM) is a potent, long-acting, pseudo-irreversible antagonist of the mu-opioid receptor (MOR).[1][2][3] Its unique pharmacological profile, characterized by a prolonged duration of action, makes it a promising candidate for the treatment of opioid use disorder (OUD) and for reversing opioid overdose.[4][5][6] These application notes provide detailed protocols for the administration of MCAM in rodents (rats) and non-human primates (rhesus monkeys) based on established research methodologies.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rhesus Monkeys (Subcutaneous Administration)
ParameterValueReference
Dose 0.32 mg/kg[6][7]
Time to Maximum Concentration (Tmax) 15 - 45 minutes[6][7]
Maximum Concentration (Cmax) 10.6 - 26.0 ng/mL[7]
Half-life (T1/2) 13.7 - 199.8 minutes[6][7]
Table 2: this compound Dosage and Effects in Rodents and Primates
SpeciesAdministration RouteDose RangeVehicleKey FindingsDuration of ActionReferences
Rhesus Monkey Subcutaneous (s.c.)0.032 - 0.32 mg/kg10% w/v 2-hydroxypropyl-β-cyclodextrin or 10% w/v β-cyclodextrin in salineAttenuates fentanyl and heroin self-administration.[4][5][7][8]Up to 2 weeks with a single 0.32 mg/kg dose.[6][7][4][5][6][7][8][9]
Rhesus Monkey Intravenous (i.v.)0.32 - 3.2 mg/kg0.9% sterile saline or 10% w/v β-cyclodextrin in salineUsed in self-administration studies.[10]Not explicitly stated for MCAM.[10]
Rat Subcutaneous (s.c.)1 - 10 mg/kg10% w/v β-cyclodextrin in salineBlocks antinociceptive effects of morphine and fentanyl.[1]2 weeks or longer with 10 mg/kg.[1][2][3][1][2][3][11]
Rat Intravenous (i.v.)Up to 10 mg/kg10% w/v β-cyclodextrin in sterile waterReverses fentanyl-induced ventilatory depression.Up to 3 days with 10 mg/kg.[11][11][12]

Experimental Protocols

Protocol 1: Subcutaneous (s.c.) Administration of this compound in Rhesus Monkeys

This protocol is adapted from studies investigating the effects of MCAM on opioid self-administration in rhesus monkeys.[7][9]

Materials:

  • This compound (MCAM) hydrochloride

  • Vehicle: 10% w/v 2-hydroxypropyl-β-cyclodextrin or 10% w/v β-cyclodextrin in sterile saline[7][9]

  • Sterile syringes (1 mL or 3 mL)

  • Sterile needles (23-25 gauge)

  • 70% Isopropyl alcohol swabs

  • Animal scale

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Animal Preparation:

    • Weigh the monkey to determine the precise dose calculation.

    • Gently restrain the animal using appropriate and approved handling techniques.

  • Drug Preparation:

    • Prepare the MCAM solution by dissolving it in the chosen vehicle to the desired concentration. For example, to administer a 0.32 mg/kg dose in a volume of approximately 0.32 mL per 10 kg of body weight, a 1 mg/mL solution would be appropriate.[7]

    • Ensure the solution is fully dissolved and at room temperature before administration.

  • Injection Procedure:

    • Select an injection site with loose skin, such as the mid-scapular region on the back.[7]

    • Clean the injection site with a 70% isopropyl alcohol swab and allow it to dry.

    • Gently lift a fold of skin to create a "tent."

    • Insert the needle, bevel up, at the base of the skin tent, parallel to the body.

    • Aspirate by pulling back slightly on the plunger to ensure the needle is not in a blood vessel. If blood appears in the syringe, withdraw the needle and select a new site with a fresh needle.

    • Inject the solution slowly and steadily.

    • Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad for a few seconds.

    • Monitor the animal for any adverse reactions post-injection.

Protocol 2: Subcutaneous (s.c.) Administration of this compound in Rats

This protocol is based on general guidelines for subcutaneous injections in rats and specific details from MCAM studies.[1]

Materials:

  • This compound (MCAM) hydrochloride

  • Vehicle: 10% w/v β-cyclodextrin in saline[1]

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)

  • 70% Isopropyl alcohol swabs

  • Animal scale

  • Appropriate PPE

Procedure:

  • Animal Preparation:

    • Weigh the rat to calculate the correct dose.

    • Properly restrain the rat. This can be done by firmly grasping the loose skin at the scruff of the neck.

  • Drug Preparation:

    • Dissolve MCAM in the 10% w/v β-cyclodextrin in saline vehicle to the target concentration.

    • Ensure the solution is clear and at room temperature.

  • Injection Procedure:

    • The preferred injection site is the loose skin over the dorsal (back) area, between the shoulders.

    • Wipe the injection site with a 70% isopropyl alcohol swab.

    • Lift a fold of skin to form a tent.

    • Insert the needle, bevel facing up, into the base of the tented skin.

    • Aspirate to check for blood. If none is present, proceed with the injection.

    • Administer the solution smoothly.

    • Withdraw the needle and return the rat to its cage.

    • Observe the animal for any signs of distress.

Protocol 3: Intravenous (i.v.) Administration of this compound in Rhesus Monkeys (for self-administration studies)

This protocol outlines the procedure for intravenous catheterization and drug delivery in the context of self-administration experiments.[7][10]

Materials:

  • This compound (MCAM) hydrochloride

  • Vehicle: 0.9% sterile saline or 10% w/v β-cyclodextrin in saline[10]

  • Surgically implanted chronic intravenous catheter and access port[7]

  • Sterile syringes

  • Syringe pump

  • Huber-point needle

  • Heparinized sterile saline

Procedure:

  • Surgical Catheter Implantation (Aseptic procedure performed by trained personnel):

    • Anesthetize the monkey (e.g., with ketamine and isoflurane).[7]

    • A polyurethane catheter is inserted into a major vein (e.g., jugular or femoral).[7]

    • The catheter is tunneled subcutaneously to the mid-scapular region and connected to a subcutaneous access port.[7]

    • Provide post-operative care, including analgesics and antibiotics.[7]

    • Flush the catheter and port daily with heparinized sterile saline to maintain patency.[7]

  • Drug Preparation:

    • Dissolve MCAM in the appropriate sterile vehicle to the final concentration.

    • Draw the solution into a sterile syringe.

  • Infusion Procedure (during experimental session):

    • Connect the syringe containing the MCAM solution to the infusion pump and tubing.

    • Access the subcutaneous port using a sterile Huber-point needle connected to the infusion line.

    • Flush the port with sterile saline before and after drug administration.

    • The infusion pump is programmed to deliver a specific volume of the drug solution upon the desired response (e.g., a lever press in a self-administration paradigm).

Visualizations

Signaling Pathways and Experimental Workflows

MCAM_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid Agonist Opioid Agonist MOR Mu-Opioid Receptor (MOR) Opioid Agonist->MOR Binds & Activates MCAM This compound (MCAM) MCAM->MOR Binds & Blocks (Pseudo-irreversible) G_Protein Gi/o Protein MOR->G_Protein Activates Beta_Arrestin β-Arrestin MOR->Beta_Arrestin Recruits AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits cAMP cAMP AC->cAMP Reduces Production Downstream_Effects_Blocked Analgesia, Euphoria, Respiratory Depression (Blocked) cAMP->Downstream_Effects_Blocked Leads to Internalization Receptor Internalization Beta_Arrestin->Internalization Mediates

Caption: MCAM's antagonism of the mu-opioid receptor signaling pathway.

Experimental_Workflow_Primates cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal_Model Rhesus Monkey Catheterization Intravenous Catheterization (for self-administration) Animal_Model->Catheterization Acclimation Acclimation & Baseline Training Catheterization->Acclimation MCAM_Prep MCAM Preparation (in vehicle) Acclimation->MCAM_Prep Begin Experiment Administration Subcutaneous Administration MCAM_Prep->Administration Behavioral_Testing Opioid Self-Administration Session Administration->Behavioral_Testing Data_Collection Data Collection (e.g., lever presses) Behavioral_Testing->Data_Collection PK_Analysis Pharmacokinetic Analysis (optional) Data_Collection->PK_Analysis Behavioral_Analysis Behavioral Data Analysis Data_Collection->Behavioral_Analysis Results Results & Interpretation PK_Analysis->Results Behavioral_Analysis->Results

Caption: Workflow for MCAM studies in non-human primates.

Logical_Relationship_MCAM_Action MCAM_Admin MCAM Administration (s.c. or i.v.) MOR_Binding Pseudo-irreversible Binding to Mu-Opioid Receptors MCAM_Admin->MOR_Binding Receptor_Occupancy Sustained Receptor Occupancy MOR_Binding->Receptor_Occupancy Opioid_Blockade Blockade of Exogenous Opioid Effects Receptor_Occupancy->Opioid_Blockade Therapeutic_Potential Therapeutic Potential (OUD, Overdose) Opioid_Blockade->Therapeutic_Potential

Caption: Logical flow of this compound's long-lasting action.

References

Application Notes and Protocols for In Vivo Research Using Methocinnamox (MCAM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Methocinnamox (MCAM), a long-acting, pseudo-irreversible μ-opioid receptor (MOR) antagonist, in preclinical in vivo research. MCAM's unique pharmacological profile makes it a valuable tool for studying opioid systems and developing novel therapeutics for opioid use disorder and overdose.

Introduction to this compound (MCAM)

This compound (MCAM) is a novel opioid receptor antagonist with a remarkably long duration of action.[1] It functions as a pseudo-irreversible, non-competitive antagonist at the μ-opioid receptor (MOR) and as a competitive antagonist at the κ-opioid (KOR) and δ-opioid (DOR) receptors. This unique mechanism of action, particularly its sustained blockade of the MOR, offers significant advantages in research settings for investigating the long-term effects of opioid receptor modulation. In animal models, a single dose of MCAM has been shown to block the effects of potent opioids like morphine and fentanyl for weeks to months.[1]

In Vivo Applications

MCAM is a versatile tool for a range of in vivo studies, including:

  • Antagonism of Opioid-Induced Effects: Evaluating the long-term blockade of opioid-induced antinociception, respiratory depression, and gastrointestinal effects.

  • Models of Opioid Use Disorder: Investigating the attenuation of opioid self-administration and seeking behaviors.

  • Opioid Overdose Models: Assessing the prevention and reversal of the life-threatening effects of potent opioids.

Quantitative Data Summary

The following tables summarize reported dosages and effects of MCAM in various in vivo models.

Table 1: MCAM Dosage for Antagonism of Opioid-Induced Effects in Rodents

Animal ModelOpioid AgonistMCAM Dose (mg/kg)Route of AdministrationObserved EffectDuration of Effect
RatMorphine1 - 10SubcutaneousAttenuation of antinociceptive effects.[2]Up to 2 months with 10 mg/kg.[1]
RatFentanyl10SubcutaneousAttenuation of antinociceptive effects.[3]Not specified
RatMorphine10SubcutaneousBlockade of morphine-induced inhibition of gastrointestinal motility.[1][3]Over 2 weeks.[1][3]

Table 2: MCAM Dosage for Fentanyl Self-Administration Studies in Non-Human Primates

Animal ModelFentanyl Dose (µg/kg/infusion)MCAM Dose (mg/kg)Route of AdministrationObserved Effect
Rhesus Monkey0.032 - 100.032 (daily)Subcutaneous~20-fold rightward shift of the fentanyl dose-effect curve.[4][5]
Rhesus Monkey0.032 - 1000.001 - 0.1 (daily)SubcutaneousDose-dependent rightward and downward shift of the fentanyl dose-effect curve.[6]
Rhesus Monkey0.32 or 1.00.032SubcutaneousAttenuation of fentanyl self-administration.[7]

Table 3: MCAM Dosage for Antagonism of Opioid-Induced Respiratory Depression in Rodents

Animal ModelOpioid AgonistMCAM Dose (mg/kg)Route of AdministrationObserved Effect
RatFentanyl10Intravenous & SubcutaneousReversal and prevention of fentanyl-induced respiratory depression.[8]
RatHeroin, Fentanyl, Carfentanil, 3-Methylfentanyl0.0001 - 0.1IntravenousDose-dependent reversal of opioid-induced hypoventilation.[9]

Experimental Protocols

Antagonism of Morphine-Induced Antinociception in Rats (Warm Water Tail-Withdrawal Assay)

Objective: To evaluate the long-lasting antagonist effects of MCAM on morphine-induced antinociception.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound (MCAM)

  • Morphine sulfate

  • Vehicle (e.g., 10% w/v 2-hydroxypropyl-β-cyclodextrin for MCAM, sterile saline for morphine)

  • Water bath maintained at 50°C

  • Timer

Procedure:

  • Baseline Tail-Withdrawal Latency: Gently restrain the rat and immerse the distal third of its tail in the 50°C water bath. Record the latency (in seconds) for the rat to flick its tail out of the water. A cut-off time of 15-20 seconds is recommended to prevent tissue damage.

  • MCAM Administration: Administer MCAM (e.g., 1, 3.2, or 10 mg/kg, s.c.) or vehicle.[2]

  • Morphine Challenge: At predetermined time points after MCAM administration (e.g., 24 hours, 1 week, 2 weeks, etc.), administer a dose of morphine (e.g., 3.2, 5.6, 10, 17.8 mg/kg, s.c.).

  • Post-Morphine Tail-Withdrawal Latency: 30 minutes after morphine administration, measure the tail-withdrawal latency as described in step 1.

  • Data Analysis: Convert tail-withdrawal latencies to percentage of maximum possible effect (%MPE) using the formula: %MPE = [(test latency - baseline latency) / (cut-off time - baseline latency)] x 100. Compare the %MPE between vehicle- and MCAM-treated groups.

Fentanyl Self-Administration in Rhesus Monkeys

Objective: To assess the effect of MCAM on the reinforcing properties of fentanyl.

Materials:

  • Adult rhesus monkeys with indwelling intravenous catheters

  • This compound (MCAM)

  • Fentanyl hydrochloride

  • Vehicle (e.g., 10% w/v 2-hydroxypropyl-β-cyclodextrin for MCAM, sterile saline for fentanyl)

  • Operant conditioning chambers equipped with levers and infusion pumps

Procedure:

  • Training: Train monkeys to self-administer fentanyl (e.g., 0.032 µg/kg/infusion) on a fixed-ratio (FR) schedule of reinforcement (e.g., FR30).

  • Baseline Responding: Establish stable baseline responding for fentanyl.

  • MCAM Administration: Administer MCAM (e.g., 0.032 mg/kg, s.c.) daily, 60 minutes prior to the self-administration session.[4][5][7]

  • Self-Administration Sessions: Allow monkeys to self-administer fentanyl for a set duration (e.g., 2 hours). Record the number of infusions earned.

  • Dose-Effect Curve Determination: To fully characterize the antagonist effects of MCAM, determine the fentanyl dose-effect curve (e.g., by varying the fentanyl dose per infusion) before and during MCAM treatment.[6]

  • Data Analysis: Compare the number of fentanyl infusions self-administered before and during MCAM treatment. Analyze the shift in the fentanyl dose-effect curve produced by MCAM.

Signaling Pathways and Experimental Workflow Diagrams

G MCAM Signaling Pathway cluster_opioid_receptors Opioid Receptors MOR μ-Opioid Receptor Cellular_Response Analgesia, Respiratory Depression, Euphoria, etc. MOR->Cellular_Response Inhibition of Adenylyl Cyclase, Activation of K+ Channels, Inhibition of Ca2+ Channels KOR κ-Opioid Receptor DOR δ-Opioid Receptor MCAM This compound (MCAM) MCAM->MOR Pseudo-irreversible Antagonism MCAM->KOR Competitive Antagonism MCAM->DOR Competitive Antagonism Opioid_Agonist Opioid Agonist (e.g., Fentanyl, Morphine) Opioid_Agonist->MOR Agonism Opioid_Agonist->KOR Agonism Opioid_Agonist->DOR Agonism

Caption: MCAM's interaction with opioid receptors.

G Experimental Workflow: Antagonism of Opioid Effects A Acclimatize Animals B Establish Baseline (e.g., tail-withdrawal latency, respiratory rate) A->B C Administer MCAM or Vehicle B->C D Waiting Period (Time for MCAM to exert effect) C->D E Administer Opioid Agonist D->E F Measure Outcome (e.g., antinociception, respiratory depression) E->F G Data Analysis and Comparison F->G

Caption: Workflow for studying MCAM's antagonist effects.

G Experimental Workflow: Opioid Self-Administration A Implant Intravenous Catheters B Train Animals for Opioid Self-Administration A->B C Establish Stable Baseline Responding B->C D Administer MCAM or Vehicle C->D E Self-Administration Sessions D->E F Record Number of Infusions E->F G Data Analysis and Comparison F->G

Caption: Workflow for opioid self-administration studies.

References

Application Notes and Protocols for Methocinnamox (MCAM) in Behavioral Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methocinnamox (MCAM) is a novel and potent antagonist of the mu-opioid receptor (MOR) with a remarkably long duration of action.[1][2] Its unique pharmacological profile, characterized by pseudo-irreversible and non-competitive antagonism at the MOR, makes it a promising candidate for the treatment of opioid use disorder (OUD) and opioid overdose.[3][4] Unlike traditional competitive antagonists like naloxone and naltrexone, MCAM's effects are insurmountable, meaning they cannot be overcome by increasing the dose of an opioid agonist.[4] These application notes provide detailed protocols for utilizing MCAM in key behavioral pharmacology assays to assess its efficacy in preclinical models.

Mechanism of Action

MCAM acts as a pseudo-irreversible, non-competitive antagonist at the μ-opioid receptor (MOR), a G protein-coupled receptor (GPCR).[3][5] It also functions as a competitive antagonist at the κ- and δ-opioid receptors.[3] Its long-lasting effects are attributed to its pseudo-irreversible binding to the orthosteric site of the MOR, effectively rendering the receptor inactive for an extended period.[3][6] This prevents both endogenous and exogenous opioids from binding and eliciting their pharmacological effects, including euphoria, analgesia, and respiratory depression.[2][5]

Signaling Pathway of MCAM at the Mu-Opioid Receptor

cluster_0 Opioid Agonist Action cluster_1 MCAM Antagonism Opioid_Agonist Opioid Agonist (e.g., Morphine, Fentanyl) MOR_active μ-Opioid Receptor (Active State) Opioid_Agonist->MOR_active Binds to orthosteric site MOR_inactive μ-Opioid Receptor (Inactive State) Opioid_Agonist->MOR_inactive Binding blocked G_Protein G-Protein Activation MOR_active->G_Protein Downstream Downstream Effects (Analgesia, Euphoria, Respiratory Depression) G_Protein->Downstream MCAM This compound (MCAM) MCAM->MOR_inactive Binds pseudo-irreversibly to orthosteric site No_Effect Blocked Downstream Effects MOR_inactive->No_Effect Prevents G-Protein Activation

MCAM's non-competitive antagonism at the μ-opioid receptor.

Quantitative Data Summary

The following tables summarize the efficacy and dosage of MCAM in various preclinical models.

Table 1: Antagonism of Opioid-Induced Effects in Rodents

SpeciesAssayOpioid AgonistMCAM Dose (s.c.)Duration of AntagonismReference
RatTail-WithdrawalMorphine3.2 mg/kg~ 2 weeks[3][7]
RatTail-WithdrawalMorphine10 mg/kg> 2 months[3][7]
RatGastrointestinal MotilityMorphine10 mg/kg> 2 weeks[7]
RatVentilatory DepressionFentanyl0.178 mg/kg (i.v. challenge)Protection for up to 21 days with prior MCAM administration[8]
RatThermal AllodyniaDAMGOLocal intraplantar injectionUp to 96 hours[7][9]

Table 2: Effects on Opioid Self-Administration in Nonhuman Primates

SpeciesAssayOpioid AgonistMCAM Dose (s.c.)EffectReference
Rhesus MonkeySelf-AdministrationFentanyl0.0032 mg/kg/day~2-fold rightward shift in fentanyl dose-effect curve[10]
Rhesus MonkeySelf-AdministrationFentanyl0.1 mg/kg/day>120-fold rightward shift in fentanyl dose-effect curve[10]
Rhesus MonkeySelf-AdministrationFentanyl0.32 mg/kg (single dose)Attenuation of self-administration for up to 2 weeks[6][11]
Rhesus MonkeySelf-AdministrationFentanyl0.32 mg/kg (every 12 days)Decreased self-administration for over 2 months[6][11]

Experimental Protocols

Assessment of Opioid Withdrawal Precipitation

This protocol is designed to evaluate the potential of MCAM to precipitate withdrawal in opioid-dependent subjects.

Experimental Workflow: Precipitated Withdrawal Assay

cluster_0 Phase 1: Induction of Opioid Dependence cluster_1 Phase 2: Antagonist Challenge cluster_2 Phase 3: Observation and Scoring Induction Administer escalating doses of morphine (e.g., twice daily for 18 days in rats) Challenge Administer a single dose of MCAM or a comparator (e.g., naloxone) to different groups Induction->Challenge Observation Observe and score somatic signs of withdrawal (e.g., wet dog shakes, teeth chattering, ptosis) and measure body weight changes over time Challenge->Observation cluster_0 Phase 1: Training cluster_1 Phase 2: Baseline Responding cluster_2 Phase 3: MCAM Treatment and Testing Training Train animals (e.g., rhesus monkeys) to self-administer an opioid (e.g., fentanyl) by lever pressing on a fixed-ratio (FR) schedule of reinforcement. Baseline Establish a stable baseline of opioid self-administration. Training->Baseline Treatment Administer MCAM (acutely or repeatedly) prior to self-administration sessions. Baseline->Treatment Testing Measure the number of infusions obtained. A decrease in responding for the opioid indicates a reduction in its reinforcing effects. Treatment->Testing

References

Application Notes: Methocinnamox (MCAM) for Opioid Self-Administration Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methocinnamox (MCAM) is a novel, long-acting, and selective mu-opioid receptor (MOR) antagonist.[1] Its unique pharmacological profile, characterized by pseudoirreversible binding to the MOR, makes it a promising candidate for the treatment of opioid use disorder (OUD) and the prevention of opioid overdose.[2][3] Unlike traditional antagonists like naltrexone, which have a shorter duration of action, a single administration of MCAM can block the reinforcing effects of potent opioids such as fentanyl and heroin for days to weeks.[2][4] These application notes provide detailed protocols and data for researchers studying the effects of MCAM in preclinical models of opioid self-administration.

Mechanism of Action

MCAM functions as a non-competitive, pseudoirreversible antagonist at the mu-opioid receptor.[3][4] In vitro and in vivo studies have demonstrated that MCAM binds to the MOR with high affinity and dissociates very slowly, leading to a long-lasting and insurmountable blockade.[3][4] This prevents opioid agonists like fentanyl from binding to the receptor and initiating the downstream signaling pathways responsible for their rewarding effects and respiratory depression.[4][5] While MCAM shows high affinity for mu receptors, its antagonism at delta and kappa opioid receptors is consistent with simple competitive antagonism, highlighting its selectivity.[3] This sustained and selective blockade of the MOR is the primary mechanism through which MCAM reduces opioid self-administration.[2][4]

Data Presentation

Table 1: MCAM Dose-Dependent Effects on Fentanyl Self-Administration in Rhesus Monkeys
MCAM Treatment Dose (mg/kg/day, s.c.)OpioidEffect on Dose-Effect CurveMagnitude of ShiftDuration of EffectReference
0.032 (daily)FentanylRightward, parallel shift~20-fold to 40-foldMaintained during treatment, recovery within 2-3 days post-treatment[4][5][6]
0.1 (daily)FentanylRightward and downward shift>120-foldMaintained during treatment[1][5]
Table 2: Comparative Effects of Acute MCAM and Naltrexone on Opioid Self-Administration in Rhesus Monkeys
AntagonistDose (mg/kg, s.c.)Opioid (infusion dose, mg/kg)Effect on Self-AdministrationDuration of AttenuationReference
MCAM 0.1 - 0.32Fentanyl (0.00032)Significant decreaseUp to 2 weeks[2][7]
0.32Heroin (0.0032)Significant decrease~10 days on average[8]
Naltrexone 0.001 - 0.032Fentanyl (0.00032)Significant decrease< 24 hours[2][7]
Table 3: MCAM Pharmacokinetics in Rhesus Monkeys (0.32 mg/kg, s.c.)
ParameterValueNoteReference
Time to Peak Plasma Concentration15 - 45 minutesRapid absorption[2][7]
Plasma Half-life13.7 - 199.8 minutesVariable but relatively short[2][7]
Plasma Concentration at 24hMarkedly decreasedEffective at very low plasma levels[2][7]
Implication The long-lasting pharmacodynamic effects of MCAM are not due to a long pharmacokinetic half-life but rather its pseudoirreversible binding to the mu-opioid receptor.[2][7]

Experimental Protocols

Protocol 1: Intravenous Self-Administration in Non-Human Primates (Rhesus Monkeys)

This protocol is based on studies evaluating the effect of MCAM on fentanyl and heroin self-administration.[2][5][8]

1. Subjects:

  • Adult rhesus monkeys (male and female) with established histories of intravenous drug self-administration.[1][5]

2. Surgical Procedure: Intravenous Catheterization:

  • Animals are surgically prepared with chronic indwelling intravenous catheters, typically in the jugular or femoral vein, using aseptic techniques.[9][10]

  • The catheter is passed subcutaneously to the midscapular region and attached to a vascular access port.

  • Post-operative care includes antibiotic and analgesic administration to ensure recovery. Catheter patency is maintained by regular flushing with heparinized saline.[10]

3. Apparatus:

  • Standard operant conditioning chambers equipped with response levers, stimulus lights, and an infusion pump for drug delivery.[11]

4. Behavioral Paradigm:

  • Acquisition/Training: Monkeys are trained to self-administer an opioid (e.g., fentanyl 0.00032 mg/kg/infusion or heroin 0.0032 mg/kg/infusion) under a fixed-ratio (FR) schedule of reinforcement (e.g., FR30).[2][6] Each completion of the ratio requirement results in a drug infusion paired with a stimulus light.

  • Baseline: Stable responding for the opioid is established, typically defined as consistent intake over several consecutive sessions.

  • Control Sessions: To establish selectivity, sessions where a non-opioid reinforcer (e.g., cocaine, 0.032 mg/kg/infusion) is available are interspersed.[2][8]

  • MCAM Administration:

    • Acute Treatment: A single dose of MCAM (e.g., 0.1 or 0.32 mg/kg) is administered subcutaneously (s.c.) 60 minutes prior to the self-administration session.[1][2] Subsequent sessions monitor the duration of effect.

    • Chronic Treatment: MCAM is administered daily (e.g., 0.001 to 0.1 mg/kg, s.c.) 1 hour before each session to determine the dose-dependent shift in the opioid dose-effect curve.[1][5] Alternatively, for long-term studies, MCAM (0.32 mg/kg) can be injected every 12 days.[2]

5. Drug Preparation:

  • MCAM: Dissolved in 10% w/v 2-hydroxypropyl-β-cyclodextrin.[2]

  • Fentanyl HCl, Heroin HCl, Cocaine HCl: Dissolved in 0.9% sterile saline.[2]

  • All drugs are administered based on the animal's body weight. Fentanyl and cocaine are delivered intravenously (i.v.) while MCAM is given subcutaneously (s.c.).[2]

6. Data Analysis:

  • The primary dependent variable is the number of infusions per session.

  • Data are analyzed to construct dose-effect curves for the self-administered opioid in the absence and presence of various MCAM doses.

  • Statistical analysis (e.g., ANOVA) is used to determine the significance of changes in drug intake. The magnitude of the rightward shift in the dose-effect curve is calculated to quantify the antagonist potency.[5]

Protocol 2: General Intravenous Self-Administration in Rodents (Mice/Rats)

While most published MCAM studies use non-human primates, the following is a generalizable protocol for rodent self-administration, which can be adapted for MCAM studies.[9][10][12]

1. Subjects:

  • Adult male or female mice (e.g., C57BL/6J) or rats (e.g., Sprague-Dawley).[9][13]

2. Surgical Procedure: Jugular Vein Catheterization:

  • Under anesthesia and using aseptic techniques, a silastic catheter is inserted into the right jugular vein.[10][12]

  • The catheter is secured with sutures, and the external end is passed subcutaneously to exit in the midscapular region.[10]

  • The catheter is connected to a harness system that allows for drug infusion in the operant chamber.

  • Daily flushing with heparinized saline or an antibiotic/heparin solution is critical to maintain catheter patency.[10]

3. Apparatus:

  • Standard rodent operant conditioning chambers with two levers (one active, one inactive), stimulus cues (lights, tones), and a syringe pump connected to the animal's catheter via a liquid swivel to allow free movement.[11][13]

4. Behavioral Paradigm:

  • Training: Animals are trained to press the active lever for an infusion of an opioid (e.g., heroin, fentanyl, or remifentanil).[12] An FR1 schedule is often used initially, where one lever press delivers one infusion.

  • Acquisition: Sessions are typically 2 hours per day. Acquisition is defined by stable responding on the active lever compared to the inactive lever.[14]

  • Dose-Effect Determination: Once responding is stable, a dose-effect curve is generated by varying the unit dose of the opioid across sessions.

  • MCAM Treatment: MCAM is administered subcutaneously at various doses and pretreatment times before the self-administration sessions to assess its effect on opioid intake.

  • Extinction and Reinstatement: Following stable self-administration, sessions can be conducted where lever presses no longer deliver the drug (extinction). Reinstatement of drug-seeking behavior can then be triggered by a drug prime, a stressor, or drug-associated cues, and the ability of MCAM to block this reinstatement can be evaluated.[14][15]

5. Data Analysis:

  • Key measures include the number of active vs. inactive lever presses, infusions earned, and the breakpoint in a progressive-ratio schedule.[14]

  • Behavioral economic analyses can be used to assess changes in the demand for the opioid.[16]

  • Data are compared between vehicle- and MCAM-treated groups to determine the impact on the reinforcing efficacy of the opioid.

Mandatory Visualizations

G cluster_0 MCAM's Antagonist Action at the Mu-Opioid Receptor (MOR) Opioid Opioid Agonist (e.g., Fentanyl, Heroin) MOR Mu-Opioid Receptor (MOR) Opioid->MOR Binds & Activates MCAM This compound (MCAM) MCAM->MOR Binds & Blocks (Pseudoirreversible) G_Protein G-Protein Signaling (Gi/o Pathway) MOR->G_Protein Activates Beta_Arrestin β-Arrestin Pathway MOR->Beta_Arrestin Recruits Effects Analgesia / Euphoria (Reinforcement) G_Protein->Effects Side_Effects Respiratory Depression / Tolerance Beta_Arrestin->Side_Effects

Caption: Signaling pathway of MCAM at the mu-opioid receptor.

G Start Start: Acclimate Animals to Housing Surgery Jugular Vein Catheter Implantation Surgery Start->Surgery Recovery Post-Surgical Recovery (>7 days) Surgery->Recovery Training Operant Training: Self-Administration of Opioid Recovery->Training Baseline Establish Stable Baseline of Opioid Intake Training->Baseline Group Assign to Groups (Vehicle vs. MCAM) Baseline->Group Vehicle Administer Vehicle (s.c.) Group->Vehicle Control MCAM Administer MCAM (s.c.) (Acute or Repeated Dosing) Group->MCAM Treatment Test Test Opioid Self-Administration (e.g., 2-hr sessions) Vehicle->Test MCAM->Test Data Record & Analyze Data: - Infusions / Session - Dose-Effect Curves Test->Data End End of Experiment Data->End

Caption: Experimental workflow for an MCAM self-administration study.

G A MCAM Administration (Subcutaneous) B Long-Lasting, Insurmountable Mu-Opioid Receptor (MOR) Blockade A->B Leads to C Decreased Reinforcing Efficacy of Self-Administered Opioid B->C Causes D Reduced Opioid-Seeking and Self-Administration Behavior C->D Results in

Caption: Logical relationship of MCAM treatment to behavioral outcome.

References

Application Notes and Protocols: Preparation of Methocinnamox with Cyclodextrin for Injection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methocinnamox (MCAM) is a potent, long-acting, pseudo-irreversible antagonist of the μ-opioid receptor (MOR) with potential applications in the treatment of opioid use disorder and overdose.[1][2] A significant challenge in the development of MCAM for parenteral administration is its poor aqueous solubility. This document provides detailed application notes and protocols for the preparation of an injectable formulation of this compound using cyclodextrins as solubilizing agents.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, which can encapsulate poorly water-soluble drug molecules, forming inclusion complexes.[3] This complexation enhances the aqueous solubility and stability of the guest molecule, making cyclodextrins ideal excipients for parenteral formulations.[3][4] The most commonly used cyclodextrins for injectable formulations are derivatives of β-cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD), due to their high water solubility and favorable safety profiles.[3]

These notes provide a comprehensive guide to the selection of cyclodextrins, preparation of the inclusion complex, characterization of the formulation, and relevant quality control testing.

Physicochemical Properties of this compound and Selected Cyclodextrins

A summary of the key physicochemical properties of this compound and the recommended cyclodextrins for parenteral formulation is presented below.

ParameterThis compound (MCAM)Hydroxypropyl-β-cyclodextrin (HP-β-CD)Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
Molecular Weight 484.596 g/mol [5]~1380 g/mol ~2163 g/mol
Aqueous Solubility Poorly soluble>600 mg/mL>500 mg/mL
Calculated LogP 4.4--
Primary Use in Formulation Active Pharmaceutical IngredientSolubilizing agent, StabilizerSolubilizing agent, Stabilizer
Regulatory Status for Injection InvestigationalApprovedApproved

Experimental Protocols

Phase Solubility Studies

Objective: To determine the stoichiometry and apparent stability constant (Kc) of the this compound-cyclodextrin inclusion complex.

Materials:

  • This compound (MCAM) powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)

  • Water for Injection (WFI) or appropriate buffer solution

  • HPLC grade solvents for analysis (e.g., acetonitrile, methanol)

  • Analytical balance

  • Volumetric flasks

  • Shaking incubator or water bath

  • Syringe filters (0.22 µm)

  • HPLC system with UV detector

Protocol:

  • Prepare a series of aqueous solutions of the chosen cyclodextrin (e.g., 0, 2, 4, 6, 8, 10, 12, 14, 16 mM) in WFI or a suitable buffer.

  • Add an excess amount of MCAM powder to each cyclodextrin solution in separate vials.

  • Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-72 hours).

  • After equilibration, visually inspect the vials to ensure an excess of solid MCAM remains.

  • Carefully withdraw an aliquot from the supernatant of each vial and filter it through a 0.22 µm syringe filter to remove undissolved MCAM.

  • Dilute the filtered solutions with a suitable solvent to an appropriate concentration for analysis.

  • Quantify the concentration of dissolved MCAM in each sample using a validated HPLC-UV method.

  • Plot the molar concentration of dissolved MCAM against the molar concentration of the cyclodextrin.

  • Determine the type of phase solubility diagram (e.g., AL-type for a linear increase in solubility).

  • Calculate the apparent stability constant (Kc) from the slope and the intrinsic solubility (S0) of MCAM using the Higuchi-Connors equation for a 1:1 complex: Kc = Slope / (S0 * (1 - Slope))

Data Presentation:

Cyclodextrin Concentration (mM)MCAM Concentration (µg/mL)MCAM Molar Concentration (M)
0[Insert Value][Insert Value]
2[Insert Value][Insert Value]
4[Insert Value][Insert Value]
6[Insert Value][Insert Value]
8[Insert Value][InsertValue]
10[Insert Value][Insert Value]
12[Insert Value][Insert Value]
14[Insert Value][Insert Value]
16[Insert Value][Insert Value]
ParameterValue
Intrinsic Solubility (S0) [Insert Value] M
Slope of Phase Solubility Diagram [Insert Value]
Stoichiometry (assumed) 1:1
Apparent Stability Constant (Kc) [Insert Value] M-1
Preparation of MCAM-Cyclodextrin Complex for Injection by Lyophilization

Objective: To prepare a sterile, stable, lyophilized powder of the this compound-cyclodextrin inclusion complex suitable for reconstitution for injection.

Materials:

  • This compound (MCAM) powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)

  • Water for Injection (WFI)

  • Sterile vials and stoppers

  • Lyophilizer (freeze-dryer)

  • Aseptic filtration unit (0.22 µm filter)

Protocol:

  • Based on the desired final concentration and the stoichiometry determined from phase solubility studies, calculate the required amounts of MCAM and cyclodextrin. A common formulation approach is to use a 10% w/v cyclodextrin solution.

  • In a sterile vessel, dissolve the calculated amount of cyclodextrin in WFI with continuous stirring until a clear solution is obtained.

  • Gradually add the calculated amount of MCAM powder to the cyclodextrin solution while stirring. Continue stirring until the MCAM is fully dissolved. Gentle warming may be applied if necessary, but the solution should be cooled to room temperature before proceeding.

  • Aseptically filter the resulting solution through a sterile 0.22 µm filter into a sterile receiving vessel.

  • Aseptically fill the sterile solution into sterile vials to the desired volume.

  • Partially insert sterile lyophilization stoppers onto the vials.

  • Load the vials into a pre-cooled lyophilizer.

  • Execute a validated lyophilization cycle. A typical cycle includes:

    • Freezing: Cool the shelves to a temperature well below the eutectic point or glass transition temperature of the formulation (e.g., -40 °C to -50 °C) and hold for a sufficient time to ensure complete freezing.

    • Primary Drying (Sublimation): Under vacuum (e.g., 50-200 mTorr), raise the shelf temperature to a point that allows for efficient sublimation of ice without causing product collapse (e.g., -20 °C to -10 °C). This is the longest phase of the cycle.

    • Secondary Drying (Desorption): After all the ice has sublimated, increase the shelf temperature (e.g., 20 °C to 30 °C) and maintain a low vacuum to remove residual bound water.

  • Once the cycle is complete, backfill the chamber with sterile nitrogen or argon and fully stopper the vials under vacuum or atmospheric pressure as required.

  • Remove the vials from the lyophilizer and secure the stoppers with aluminum crimp seals.

Data Presentation:

ParameterSetpointDuration
Freezing Shelf Temperature -45 °C3 hours
Primary Drying Shelf Temperature -15 °C24-48 hours
Primary Drying Vacuum 100 mTorr-
Secondary Drying Shelf Temperature 25 °C8-12 hours
Secondary Drying Vacuum 50 mTorr-

Note: The lyophilization cycle parameters are illustrative and must be optimized for the specific formulation.

Characterization of the Lyophilized Product

Objective: To characterize the physical and chemical properties of the lyophilized MCAM-cyclodextrin complex.

Methods:

  • Appearance: Visual inspection for cake elegance, color, and signs of collapse.

  • Reconstitution Time: Measure the time required for the lyophilized powder to completely dissolve in a specified volume of sterile diluent (e.g., WFI or 0.9% saline).

  • pH of Reconstituted Solution: Measure the pH of the solution after reconstitution.

  • Moisture Content: Determine the residual moisture content using Karl Fischer titration.

  • Differential Scanning Calorimetry (DSC): To confirm the amorphization of MCAM and the formation of the inclusion complex by observing the disappearance of the melting endotherm of crystalline MCAM.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify interactions between MCAM and the cyclodextrin by observing shifts or changes in the characteristic peaks of the individual components.

  • Powder X-ray Diffraction (PXRD): To confirm the amorphous nature of the lyophilized product.

  • Assay and Purity: Quantify the amount of MCAM and detect any impurities or degradation products using a validated stability-indicating HPLC method.

Data Presentation:

TestSpecificationResult
Appearance White to off-white, intact cake[Insert Result]
Reconstitution Time < 60 seconds[Insert Result]
pH of Reconstituted Solution 4.0 - 6.0[Insert Result]
Moisture Content ≤ 2.0%[Insert Result]
MCAM Assay 95.0% - 105.0% of label claim[Insert Result]
Purity (Total Impurities) ≤ 1.0%[Insert Result]

Visualization of Pathways and Workflows

Mu-Opioid Receptor (MOR) Antagonism by this compound

This compound acts as a pseudo-irreversible antagonist at the μ-opioid receptor, preventing the downstream signaling typically initiated by opioid agonists. This blockade affects two primary pathways: the G-protein pathway, associated with analgesia, and the β-arrestin pathway, linked to adverse effects like respiratory depression.

MOR_Antagonism cluster_agonist Opioid Agonist Signaling cluster_antagonist MCAM Antagonism Agonist Opioid Agonist MOR_active MOR (Active) Agonist->MOR_active G_protein G-protein Pathway (Analgesia) MOR_active->G_protein Beta_arrestin β-arrestin Pathway (Side Effects) MOR_active->Beta_arrestin MCAM This compound (MCAM) MOR_inactive MOR (Blocked) MCAM->MOR_inactive No_signal_G No G-protein Activation No_signal_B No β-arrestin Recruitment Formulation_Workflow Start Start: Poorly Soluble MCAM PhaseSol Phase Solubility Studies (Determine Stoichiometry & Kc) Start->PhaseSol Formulation Formulation Preparation (MCAM + Cyclodextrin in WFI) PhaseSol->Formulation Filtration Sterile Filtration (0.22 µm) Formulation->Filtration Filling Aseptic Filling into Vials Filtration->Filling Lyophilization Lyophilization (Freezing, Primary & Secondary Drying) Filling->Lyophilization FinishedProduct Finished Product: Lyophilized MCAM-CD Complex Lyophilization->FinishedProduct Characterization Physicochemical Characterization (DSC, FTIR, PXRD, HPLC) FinishedProduct->Characterization

References

Application Notes and Protocols for Methocinnamox (MCAM) in Cognitive and Memory Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methocinnamox (MCAM) is a potent and selective mu-opioid receptor antagonist with an exceptionally long duration of action.[1][2][3] Its pseudo-irreversible binding to the mu-opioid receptor makes it a promising candidate for the treatment of opioid use disorder and overdose.[2][4][5] An essential aspect of its preclinical evaluation is the assessment of its potential impact on cognitive functions. These application notes provide a summary of the effects of MCAM on cognitive and memory tasks, with a specific focus on the delayed matching-to-sample (DMTS) paradigm, and offer detailed protocols for researchers.

Cognitive Effects of this compound

Studies in nonhuman primates have been conducted to evaluate the potential adverse effects of MCAM on complex cognitive behaviors.[1] The delayed matching-to-sample (DMTS) task is a widely used procedure to assess working memory.[6] Research has shown that MCAM, at doses that effectively block opioid-induced effects, does not impair memory or cognitive performance in these tasks.[1][4][7][8][9]

In a key study involving rhesus monkeys, MCAM administered alone at a dose of 0.32 mg/kg (subcutaneous) did not alter accuracy or the number of trials completed in a DMTS task.[1][7][8][9] This is in contrast to known cognitive impairing agents like scopolamine and phencyclidine, which dose-dependently decreased both accuracy and the number of trials completed, validating the sensitivity of the assay.[7][8][9] Furthermore, while morphine administration led to a dose-dependent decrease in the number of completed trials, pretreatment with MCAM effectively blocked these behavioral suppressant effects for at least seven days without compromising accuracy.[1][7][8][9]

These findings suggest a favorable safety profile for MCAM concerning cognitive function, indicating that its mechanism of action is selective for the mu-opioid receptor and does not interfere with the neural circuits underlying working memory.[1][7]

Data Presentation

The following tables summarize the quantitative data from a representative study on the effects of MCAM and other compounds on performance in a delayed matching-to-sample task in rhesus monkeys.

Table 1: Effects of MCAM and Morphine on Delayed Matching-to-Sample Performance

TreatmentDose (mg/kg)RouteEffect on AccuracyEffect on Trials Completed
MCAM0.32s.c.No changeNo change
Morphine1 - 5.6s.c.No changeDose-dependent decrease
MCAM + Morphine0.32 + (1 - 5.6)s.c.No changeBlockade of morphine-induced decrease

Table 2: Effects of Positive Controls on Delayed Matching-to-Sample Performance

TreatmentDose (mg/kg)RouteEffect on AccuracyEffect on Trials Completed
Scopolamine0.01 - 0.056i.m.Dose-dependent decreaseDose-dependent decrease
Phencyclidine0.1 - 0.56i.m.Dose-dependent decreaseDose-dependent decrease

Experimental Protocols

This section provides a detailed methodology for a delayed matching-to-sample (DMTS) experiment to assess the cognitive effects of this compound in nonhuman primates, based on published studies.

Objective

To evaluate the effects of MCAM on working memory using a delayed matching-to-sample task in rhesus monkeys.

Materials
  • This compound (MCAM)

  • Morphine sulfate

  • Scopolamine hydrobromide

  • Phencyclidine hydrochloride

  • Sterile saline solution

  • Touchscreen operant conditioning chambers

  • Sucrose pellets (for reinforcement)

  • Syringes and needles for subcutaneous (s.c.) and intramuscular (i.m.) injections

Animal Model
  • Adult rhesus monkeys (Macaca mulatta) with prior experience in DMTS tasks.

  • Animals should be housed individually with free access to water. Food should be controlled to maintain motivation for the food rewards.

Experimental Procedure
  • Training:

    • Monkeys are trained on the DMTS task until they achieve a stable baseline performance of at least 80% accuracy.

    • The DMTS task consists of three phases:

      • Sample Phase: A sample stimulus (e.g., a specific geometric shape) is presented on the touchscreen. The subject is required to touch the sample.

      • Delay Phase: Following the sample response, a delay interval is introduced where the screen is blank. This delay can be varied to modulate the memory load.

      • Choice Phase: After the delay, two or more comparison stimuli are presented on the screen, one of which matches the sample.

    • A correct response (touching the matching stimulus) is rewarded with a sucrose pellet. An incorrect response results in a time-out period with no reward.

  • Drug Administration:

    • All drug administrations are performed via subcutaneous (s.c.) or intramuscular (i.m.) injection.

    • MCAM: Administer a single dose of 0.32 mg/kg MCAM (s.c.).

    • Morphine: Administer doses ranging from 1 to 5.6 mg/kg (s.c.).

    • Positive Controls: Administer scopolamine (0.01 - 0.056 mg/kg, i.m.) or phencyclidine (0.1 - 0.56 mg/kg, i.m.) to confirm the sensitivity of the task to cognitive impairment.

    • A washout period should be allowed between different drug treatments.

  • Testing:

    • MCAM alone: Test the cognitive performance daily after a single MCAM administration to assess its direct effects.

    • Morphine alone: Establish a dose-response curve for morphine's effect on DMTS performance.

    • MCAM and Morphine: After the effects of MCAM alone have been assessed, administer morphine at various doses to determine if MCAM blocks the effects of morphine. Testing can be conducted for several days to weeks to evaluate the duration of MCAM's antagonistic action.[1]

    • Positive Controls: Test the effects of scopolamine and phencyclidine to demonstrate that the DMTS task is sensitive to drugs known to impair memory.

  • Data Analysis:

    • The primary dependent variables are the percentage of correct responses (accuracy) and the number of trials completed in a session.

    • Data should be analyzed using appropriate statistical methods, such as analysis of variance (ANOVA), to compare the effects of different drug treatments to baseline and vehicle controls.

Visualizations

Signaling Pathway

The primary mechanism of action of this compound is the pseudo-irreversible antagonism of the mu-opioid receptor. This selective blockade prevents endogenous and exogenous opioids from activating the receptor and initiating downstream signaling.

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Opioid Opioid Agonist (e.g., Morphine, Endorphin) MOR Mu-Opioid Receptor (MOR) Opioid->MOR Binds and Activates MCAM This compound (MCAM) MCAM->MOR Binds and Blocks (Pseudo-irreversible) Cognitive_Function Normal Cognitive Function (Unaffected by MCAM)

Caption: MCAM's interaction with the mu-opioid receptor.

Experimental Workflow

The following diagram illustrates the workflow for a delayed matching-to-sample experiment designed to assess the cognitive effects of this compound.

Start Start: Trained Animal (Stable DMTS Performance) Drug_Admin Drug Administration (MCAM, Morphine, Saline) Start->Drug_Admin DMTS_Session Delayed Matching-to-Sample Session Drug_Admin->DMTS_Session Data_Collection Data Collection: - % Accuracy - Trials Completed DMTS_Session->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis End End: Evaluate Cognitive Impact Data_Analysis->End

References

Application Notes and Protocols for Chronic Methocinnamox (MCAM) Treatment Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methocinnamox (MCAM) is a novel, potent, and long-acting antagonist of the mu-opioid receptor (MOR).[1][2] It functions as a pseudo-irreversible, non-competitive antagonist at the MOR, while acting as a competitive antagonist at the κ- and δ-opioid receptors.[3] This unique pharmacological profile results in a very long duration of action, with a single dose capable of blocking opioid effects for weeks to months in preclinical animal models.[3][4] MCAM is under investigation as a promising therapeutic for opioid use disorder (OUD) and for the prevention and reversal of opioid overdose.[1][5][6][7]

Chronic treatment studies are essential to evaluate the long-term efficacy, safety, and neurobiological adaptations associated with sustained MOR blockade by MCAM. These studies provide critical information on its potential for preventing relapse in OUD, its effects on mood and cognition, and the molecular changes that occur in the brain with prolonged treatment. These application notes and protocols are designed to guide researchers in designing and executing robust chronic MCAM treatment studies in rodent models.

Application Notes: Experimental Design Considerations

A well-designed chronic study is fundamental to obtaining reliable and interpretable results. Key considerations include the choice of animal model, the dosing regimen, and the inclusion of appropriate control groups.

Animal Models

The choice of animal model is critical and should be based on the specific research question.

  • Species and Strain: Rats (e.g., Wistar, Sprague-Dawley) and mice (e.g., C57BL/6J) are commonly used. The selection may depend on the specific behavioral assays to be employed; for instance, rats are often preferred for intravenous self-administration studies due to their larger size, which facilitates surgical catheterization.[8]

  • Sex: Both males and females should be included in studies to identify potential sex-specific differences in response to chronic MCAM treatment.

  • Age: Young adult animals are typically used to avoid confounding factors related to development or aging.

Chronic Dosing Regimen

The long-acting nature of MCAM allows for infrequent dosing, which minimizes animal stress.

  • Route of Administration: Subcutaneous (s.c.) injection is common for MCAM administration in preclinical studies.[3][8][9] For continuous, steady-state administration, osmotic minipumps can be surgically implanted.[10]

  • Dose Selection: The dose should be selected based on previous studies. A dose of 10 mg/kg (s.c.) in rats has been shown to produce antagonist effects lasting for two weeks or longer.[11] A dose-response study is recommended to establish the minimum effective dose for the desired duration of antagonism.

  • Treatment Duration: Chronic studies should last for several weeks to months to adequately assess long-term effects. Repeated administration every 12 days has been shown to be effective for over two months in rodents.[5][6]

  • Control Groups:

    • Vehicle Control: This group receives the same injection volume of the vehicle used to dissolve MCAM (e.g., 10% w/v 2-hydroxypropyl-β-cyclodextrin).[8][9] This controls for any effects of the vehicle or the injection procedure itself.

    • Positive Control: A standard MOR antagonist with a shorter duration of action, such as naltrexone, can be used for comparison.[8] This helps to contextualize the effects of MCAM.

    • Sham Controls: For studies involving surgery (e.g., catheter or minipump implantation), a sham-operated group is essential to control for the effects of the surgical procedure.

Table 1: Example Dosing Parameters for Chronic MCAM Studies in Rodents
ParameterRecommendationRationaleReference
Drug This compound (MCAM)Long-acting MOR antagonist.[3]
Vehicle 10% w/v 2-hydroxypropyl-β-cyclodextrinSolubilizing agent for MCAM.[8][9]
Route Subcutaneous (s.c.)Minimally invasive, provides sustained release.[3][8]
Dose Range 0.32 - 10 mg/kgEffective range demonstrated in rodents and nonhuman primates.[8][11]
Frequency Once every 12-14 daysMatches the long duration of action, minimizing animal handling.[5][6][11]
Duration 4 - 8 weeksSufficient to assess long-term behavioral and molecular adaptations.[5]

Experimental Workflow Diagram

ExperimentalWorkflow cluster_postmortem Post-Mortem Analysis acclimation Acclimation & Habituation (1 week) baseline Baseline Behavioral Testing (e.g., Locomotor, Anxiety) acclimation->baseline surgery Surgery (if applicable) (e.g., Catheter Implantation) baseline->surgery recovery Surgical Recovery (1 week) surgery->recovery grouping Random Assignment to Groups (Vehicle, MCAM, etc.) recovery->grouping treatment Chronic Treatment Period (4-8 weeks) grouping->treatment behavioral Mid/End-point Behavioral Testing (Self-Admin, Cognition, Mood) treatment->behavioral washout Washout Period (optional) behavioral->washout tissue Tissue Collection (Brain, Blood) washout->tissue molecular Molecular & Cellular Analysis (Receptor Binding, IHC) tissue->molecular

Caption: General experimental workflow for a chronic MCAM study.

Experimental Protocols

Protocol 1: Evaluation of Long-Term Efficacy in an Opioid Self-Administration and Reinstatement Model

This protocol assesses the ability of chronic MCAM treatment to reduce opioid intake and prevent relapse-like behavior.

Objective: To determine if long-term MCAM administration reduces fentanyl self-administration and attenuates cue-induced reinstatement of fentanyl-seeking behavior in rats.

Materials:

  • Standard operant conditioning chambers

  • Intravenous infusion pumps and swivels

  • Fentanyl hydrochloride (dissolved in sterile saline)

  • MCAM (dissolved in vehicle)

  • Surgical tools for intravenous catheterization

Procedure:

  • Surgery: Anesthetize rats and surgically implant a chronic indwelling intravenous catheter into the jugular vein.[8][12] Allow for a 1-week recovery period.

  • Acquisition of Fentanyl Self-Administration:

    • Train rats to press a lever for intravenous infusions of fentanyl (e.g., 1 µg/kg/infusion) on a Fixed-Ratio 1 (FR1) schedule of reinforcement.

    • Sessions are typically 2 hours per day.

    • Continue training until stable responding is achieved (e.g., less than 20% variation in infusions over 3 consecutive days).

  • Chronic MCAM Treatment:

    • Once stable self-administration is established, assign rats to treatment groups (Vehicle, MCAM).

    • Administer the first s.c. injection of MCAM (e.g., 10 mg/kg) or vehicle.

    • Continue daily self-administration sessions.

    • Administer subsequent injections every 14 days for the duration of the chronic treatment phase (e.g., 6 weeks).

  • Extinction and Reinstatement Testing:

    • Following the chronic treatment phase, begin extinction sessions where lever presses no longer result in fentanyl infusions or presentation of drug-associated cues.

    • Continue extinction until responding is significantly reduced (e.g., <10 responses per session for 3 days).

    • Conduct a cue-induced reinstatement test by presenting the drug-associated cues (e.g., cue light and tone) contingent on lever pressing, without drug delivery.

    • Measure the number of active lever presses as an index of drug-seeking behavior.[13][14]

Data Analysis and Presentation:

Analyze the number of fentanyl infusions during the self-administration phase and the number of active lever presses during the reinstatement test using appropriate statistical methods (e.g., two-way ANOVA with repeated measures).

Table 2: Sample Data Table for Fentanyl Self-Administration
Treatment GroupBaseline (Infusions/session)Week 1Week 2Week 3Week 4Reinstatement (Active Lever Presses)
Vehicle 45 ± 543 ± 646 ± 544 ± 745 ± 555 ± 8
MCAM (10 mg/kg) 44 ± 65 ± 27 ± 36 ± 28 ± 312 ± 4*
Data are presented as Mean ± SEM. *p < 0.05 compared to Vehicle.

Self-Administration and Reinstatement Workflow

SelfAdminWorkflow acq Acquisition of Fentanyl Self-Administration stable Stable Baseline Responding acq->stable Criteria Met treat Chronic MCAM/ Vehicle Treatment stable->treat sa_test Continued Self-Administration Testing treat->sa_test ext Extinction Training (No Drug or Cues) sa_test->ext End of Treatment reinst Cue-Induced Reinstatement Test ext->reinst Criteria Met

Caption: Workflow for the opioid self-administration and reinstatement protocol.

Protocol 2: Assessment of Chronic MCAM Effects on Mood and Cognition

This protocol uses a battery of behavioral tests to assess potential off-target effects of chronic MCAM treatment on anxiety, depression-like behavior, and memory.

Objective: To evaluate whether chronic MCAM treatment alters anxiety-like behavior, depressive-like states, or spatial learning and memory in rats.

Procedure:

  • Administer MCAM or vehicle chronically as described above for 4-8 weeks.

  • Conduct behavioral testing during the last week of treatment. It is crucial to counterbalance the order of tests to avoid carryover effects.[15]

A. Anxiety-Like Behavior: Elevated Plus Maze (EPM)

  • The apparatus consists of two open arms and two closed arms elevated from the floor.

  • Place the rat in the center of the maze, facing an open arm.

  • Allow the rat to explore the maze for 5 minutes.

  • Record the time spent in the open arms and the number of entries into the open and closed arms using an automated tracking system. Anxiolytic effects are indicated by increased time spent in and entries into the open arms.

B. Depressive-Like Behavior: Forced Swim Test (FST)

  • Place the rat in a cylinder filled with water (24-25°C) from which it cannot escape.[16][17]

  • The test session lasts for 5 minutes.

  • Record the duration of immobility, which is interpreted as a state of behavioral despair. A decrease in immobility time is indicative of an antidepressant-like effect.[17][18]

C. Spatial Learning and Memory: Morris Water Maze (MWM)

  • The apparatus is a large circular pool filled with opaque water, containing a hidden escape platform.[4][19]

  • Acquisition Phase (4-5 days): Conduct 4 trials per day where the rat must find the hidden platform using distal spatial cues in the room. Record the escape latency (time to find the platform).

  • Probe Trial (24h after last acquisition day): Remove the platform and allow the rat to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located. This measures memory retention.[19]

Data Analysis and Presentation:

Analyze data using t-tests or ANOVA to compare the performance of MCAM-treated and vehicle-treated groups.

Table 3: Sample Data Table for Behavioral Assays
Behavioral TestMeasured ParameterVehicle GroupMCAM Group
Elevated Plus Maze Time in Open Arms (%)25 ± 423 ± 5
Open Arm Entries8 ± 27 ± 2
Forced Swim Test Immobility Time (s)120 ± 15115 ± 18
Morris Water Maze Escape Latency (Day 4, s)15 ± 316 ± 4
Time in Target Quadrant (%)45 ± 543 ± 6
Data are presented as Mean ± SEM. No significant differences were found (p > 0.05).
Protocol 3: Molecular and Cellular Analysis of Chronic MCAM Treatment

This protocol investigates the neuroadaptations in the MOR system and markers of neuroplasticity following chronic MCAM treatment.

Objective: To determine if chronic MCAM treatment alters MOR density (Bmax) and affinity (Kd) and to assess changes in synaptic plasticity markers in key brain regions of the reward pathway.

Part A: Mu-Opioid Receptor (MOR) Radioligand Binding Assay

Materials:

  • Brain tissue from chronically treated rats (e.g., nucleus accumbens, VTA)

  • [³H]DAMGO (a selective MOR agonist radioligand)

  • Naloxone (for determining non-specific binding)

  • Homogenization buffer, assay buffer

  • Glass fiber filters, filtration apparatus, scintillation counter

Procedure:

  • Membrane Preparation:

    • Dissect brain regions of interest on ice.

    • Homogenize tissue in ice-cold buffer.

    • Centrifuge the homogenate to pellet cell debris and nuclei.

    • Centrifuge the supernatant at high speed to pellet the membrane fraction. Resuspend the membrane pellet in assay buffer.[20][21]

  • Saturation Binding Assay:

    • Incubate membrane preparations with increasing concentrations of [³H]DAMGO.

    • For each concentration, prepare parallel tubes containing an excess of unlabeled naloxone to determine non-specific binding.

    • Incubate at room temperature.

    • Terminate the reaction by rapid filtration over glass fiber filters.[21]

    • Wash filters to remove unbound radioligand.

  • Quantification:

    • Measure the radioactivity trapped on the filters using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

Data Analysis and Presentation:

  • Analyze saturation binding data using non-linear regression (e.g., Scatchard analysis) to determine the Bmax (maximum receptor density) and Kd (dissociation constant, an inverse measure of affinity).

Table 4: MOR Binding Parameters after Chronic Treatment
Brain RegionTreatmentBmax (fmol/mg protein)Kd (nM)
Nucleus Accumbens Vehicle250 ± 201.5 ± 0.2
MCAM245 ± 251.6 ± 0.3
Ventral Tegmental Area Vehicle180 ± 151.8 ± 0.2
MCAM175 ± 181.9 ± 0.3
Data are presented as Mean ± SEM. No significant changes were observed (p > 0.05).

Part B: Assessment of Neuroplasticity

Chronic blockade of MORs could lead to adaptive changes in neuronal structure and function.[22][23]

  • Methodology: Use immunohistochemistry (IHC) or Western blotting to quantify the expression of key synaptic proteins in brain regions like the nucleus accumbens.

  • Markers of Interest:

    • PSD-95: A postsynaptic density protein indicative of excitatory synapse strength.

    • Synaptophysin: A presynaptic vesicle protein used as a marker for presynaptic terminals.

    • ΔFosB: A transcription factor that accumulates in neurons after chronic stimuli and is implicated in addiction-related plasticity.[24]

Mu-Opioid Receptor Signaling Pathway Diagram

MOR_Signaling cluster_Membrane cluster_IC opioid Opioid Agonist (e.g., Fentanyl) mor Mu-Opioid Receptor (MOR) opioid->mor Binds & Activates mcam MCAM mcam->mor Binds & Blocks (Pseudo-irreversible) gi Gi/o Protein mor->gi Activates ac Adenylyl Cyclase gi->ac Inhibits camp ↓ cAMP ac->camp pka ↓ PKA Activity camp->pka creb ↓ CREB Phosphorylation pka->creb gene Changes in Gene Expression creb->gene

Caption: MOR signaling and the antagonistic action of MCAM.

References

Troubleshooting & Optimization

Identifying potential off-target effects of Methocinnamox

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methocinnamox (MCAM)

This technical support center provides researchers, scientists, and drug development professionals with detailed information to identify and troubleshoot potential off-target effects of this compound (MCAM) during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary and secondary pharmacological targets of this compound (MCAM)?

A1: The primary target of MCAM is the μ-opioid receptor (MOR) .[1] MCAM acts as a pseudo-irreversible, non-competitive antagonist at the MOR, meaning it binds with very high affinity and dissociates extremely slowly, leading to a long-lasting blockade of the receptor.[1][2] Its secondary targets are the κ-opioid receptor (KOR) and δ-opioid receptor (DOR) .[1] However, its interaction with these receptors is mechanistically different; it acts as a competitive and reversible antagonist at both KOR and DOR.[1]

Q2: How selective is MCAM for the μ-opioid receptor (MOR) over other opioid receptors?

A2: MCAM displays a notable selectivity for the MOR. Its binding affinity for the MOR is approximately 3.7-fold higher than for the DOR and 8.2-fold higher than for the KOR.[1] Quantitative binding affinity data are summarized in the table below.

Q3: My experiment shows an unexpected effect. Could this be an off-target effect mediated by κ- or δ-opioid receptors?

A3: While MCAM does bind to KOR and DOR in vitro, its functional effects in vivo are highly selective for the MOR.[1] Preclinical studies have shown that MCAM does not produce significant antagonism of KOR-selective agonists (like bremazocine) or DOR-selective agonists (like BW373U86) at doses where MOR antagonism is profound.[1][3] If you observe an unexpected effect, consider the following:

  • Compound Purity and Concentration: Verify the purity of your MCAM sample and the accuracy of your final experimental concentrations.

  • Experimental Controls: Ensure that appropriate vehicle and system controls are in place.

  • Alternative Hypothesis: The observed phenotype may be a downstream consequence of MOR blockade rather than a direct off-target interaction.

Q4: Has MCAM demonstrated activity at non-opioid receptors or caused other systemic off-target effects in preclinical models?

A4: Preclinical data indicate a very favorable safety profile with minimal evidence of off-target effects outside the opioid receptor family.[4] Studies in animal models have shown that MCAM does not significantly alter cardiovascular parameters (heart rate, blood pressure), body temperature, or general physical activity.[4] Furthermore, MCAM selectively reduces the self-administration of opioids like heroin and fentanyl without affecting self-administration of cocaine, demonstrating its specificity for opioid-mediated pathways.[2][5][6]

Q5: What is the recommended experimental strategy to confirm or rule out potential off-target effects in my research?

A5: To investigate a suspected off-target effect, a systematic approach is recommended:

  • Dose-Response Analysis: Determine if the unexpected phenotype follows a different dose-response curve than the known on-target effect. A significantly different potency could suggest a different molecular target.[7]

  • Use of Selective Antagonists: Pre-treat your system with selective antagonists for suspected off-target receptors (e.g., norbinaltorphimine for KOR, naltrindole for DOR) before administering MCAM to see if the unexpected effect is blocked.

  • Employ a Structurally Unrelated Control: Use a different compound known to act on the MOR but with a distinct chemical structure. If this control compound does not produce the unexpected phenotype, it strengthens the hypothesis of an off-target effect specific to MCAM's structure.[7]

Troubleshooting Guide

IssuePossible CauseRecommended Troubleshooting Steps
Unexpected phenotype observed, especially at high concentrations. Off-target binding at KOR, DOR, or an unknown receptor becomes more likely at supra-pharmacological concentrations.1. Verify Concentration: Confirm the final concentration of MCAM in your assay. 2. Perform Dose-Response: Establish if the EC50/IC50 for the unexpected effect differs from its known potency at the MOR. 3. Competitive Antagonism: Use selective antagonists for KOR and DOR to test for blockade of the effect. 4. Broad-Panel Screening: If the effect is reproducible and significant, consider a commercial off-target screening service (e.g., a receptor binding panel) to identify potential interactions.
Inconsistent results between in vitro binding/functional assays and in vivo experiments. This is a known characteristic of MCAM. The competitive and reversible binding to KOR and DOR observed in vitro does not translate to significant functional antagonism in vivo.[1][3]1. Acknowledge the Discrepancy: This is an expected outcome based on published literature. 2. Prioritize In Vivo Data: For physiological interpretations, rely on in vivo data which demonstrate high MOR selectivity. 3. Confirm In Vivo Selectivity: If necessary, replicate published experiments by challenging MCAM-treated animals with selective KOR and DOR agonists to confirm the lack of functional antagonism in your model system.[3]

Quantitative Data Summary

Table 1: this compound (MCAM) Opioid Receptor Binding Affinity

ReceptorBinding Affinity (Kᵢ, nM)Fold Selectivity (vs. MOR)Nature of Antagonism
μ-Opioid Receptor (MOR) 0.6[1]1xPseudo-irreversible, Non-competitive[1]
δ-Opioid Receptor (DOR) 2.2[1]3.7x lower than MOR[1]Competitive, Reversible[1]
κ-Opioid Receptor (KOR) 4.9[1]8.2x lower than MOR[1]Competitive, Reversible[1]

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for Opioid Receptors

Objective: To determine the inhibitor constant (Kᵢ) of MCAM for MOR, KOR, and DOR.

Methodology:

  • Materials:

    • Cell membranes expressing the target opioid receptor (e.g., from CHO or HEK293 cells).

    • Specific radioligands: e.g., [³H]DAMGO (for MOR), [³H]U-69,593 (for KOR), [³H]DPDPE (for DOR).

    • MCAM at a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • A known non-labeled ligand for each receptor to determine non-specific binding (e.g., naloxone).

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • 96-well filter plates and a vacuum manifold.

    • Scintillation fluid and a liquid scintillation counter.

  • Procedure:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of the appropriate radioligand (typically at its Kₑ concentration), and varying concentrations of MCAM.

    • For total binding wells, omit MCAM. For non-specific binding wells, add a saturating concentration of the non-labeled ligand (e.g., 10 µM naloxone).

    • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

    • Terminate the reaction by rapid filtration over the filter plate using a vacuum manifold, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

    • Allow filters to dry, then add scintillation fluid to each well.

    • Quantify the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific counts from total counts.

    • Plot the percentage of specific binding against the logarithm of MCAM concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of MCAM that displaces 50% of the radioligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.[7]

Protocol 2: cAMP Inhibition Functional Assay

Objective: To assess the antagonist activity of MCAM at the μ-opioid receptor.

Methodology:

  • Materials:

    • A cell line stably expressing the MOR, which is a Gᵢ-coupled receptor (e.g., CHO-MOR cells).

    • Cell culture medium, forskolin (an adenylyl cyclase activator), and a phosphodiesterase inhibitor (e.g., IBMX).

    • A potent MOR agonist (e.g., DAMGO).

    • MCAM at a range of concentrations.

    • A commercial cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

  • Procedure:

    • Plate the CHO-MOR cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of MCAM or vehicle for a specified duration. Due to MCAM's pseudo-irreversible nature, this pre-incubation time is critical.

    • Stimulate the cells with a mixture of forskolin (to induce cAMP production) and a fixed concentration of the MOR agonist DAMGO (e.g., its EC₈₀) for 15-30 minutes. Forskolin will increase cAMP, while the agonist will inhibit this increase via Gᵢ signaling.

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis:

    • Normalize the data, setting the cAMP level with forskolin alone as 100% and the level with forskolin + DAMGO (no antagonist) as the baseline for inhibition.

    • Plot the percentage of cAMP inhibition reversal against the logarithm of MCAM concentration.

    • Fit the data to determine the IC₅₀ value, representing the concentration of MCAM required to reverse 50% of the agonist's inhibitory effect. This confirms its functional antagonism.

Visualizations

MCAM This compound (MCAM) MOR μ-Opioid Receptor (MOR) MCAM->MOR Strong, Pseudo-irreversible Non-competitive Antagonism KOR κ-Opioid Receptor (KOR) MCAM->KOR Weak, Reversible Competitive Antagonism DOR δ-Opioid Receptor (DOR) MCAM->DOR Weak, Reversible Competitive Antagonism

Caption: MCAM's differential interaction profile with opioid receptors.

start Unexpected Phenotype Observed verify 1. Verify Compound Purity & Concentration start->verify dose_response 2. Perform Dose-Response Analysis verify->dose_response compare_potency Does Potency Differ from MOR-mediated Effect? dose_response->compare_potency use_antagonists 3. Use Selective Antagonists for KOR / DOR compare_potency->use_antagonists Yes on_target Likely On-Target or Downstream Effect compare_potency->on_target No is_blocked Is Effect Blocked? use_antagonists->is_blocked is_blocked->on_target No off_target Potential Off-Target Effect (Consider Panel Screen) is_blocked->off_target Yes

Caption: Troubleshooting workflow for suspected off-target effects.

prep 1. Prepare Reagents (Membranes, Radioligand, MCAM) incubate 2. Incubate Reagents to Reach Equilibrium prep->incubate filter 3. Rapid Filtration to Separate Bound/Free Ligand incubate->filter count 4. Quantify Radioactivity (Scintillation Counting) filter->count analyze 5. Data Analysis (IC50 -> Ki Calculation) count->analyze result Binding Affinity (Ki) analyze->result

Caption: Experimental workflow for a receptor binding assay.

References

Technical Support Center: Managing Methocinnamox-Precipitated Withdrawal in Opioid-Dependent Subjects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methocinnamox (MCAM)-precipitated withdrawal models in opioid-dependent subjects.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MCAM) and why is it used to precipitate opioid withdrawal?

A1: this compound (MCAM) is a potent, long-acting, pseudo-irreversible antagonist of the µ-opioid receptor (MOR).[1] It is used in preclinical research to induce a rapid and synchronized onset of opioid withdrawal symptoms in subjects with physical dependence on MOR agonists like morphine or fentanyl. Its long duration of action allows for the study of sustained withdrawal and the efficacy of potential treatments.[2][3]

Q2: What is the primary mechanism of action of MCAM?

A2: MCAM binds to the µ-opioid receptor, acting as a non-competitive, pseudo-irreversible antagonist.[1] This means that once bound, it does not readily dissociate from the receptor, effectively blocking MOR agonists from binding and activating the receptor for an extended period.[1] In contrast to its effects at the µ-opioid receptor, its antagonism of the κ- and δ-opioid receptors is competitive and reversible.[1]

Q3: How long does MCAM-precipitated withdrawal last compared to naloxone-precipitated withdrawal?

A3: Despite MCAM's long duration of µ-opioid receptor antagonism, the observable signs of precipitated withdrawal are not prolonged compared to withdrawal precipitated by the short-acting antagonist naloxone.[2][3][4] Studies in rats have shown that while the initial severity of withdrawal signs on the day of antagonist administration is greater than in vehicle-treated dependent animals, there is no significant difference in the duration of directly observable withdrawal signs between MCAM and naloxone-precipitated groups.[2][3]

Q4: What is the recommended vehicle for dissolving and administering MCAM?

A4: MCAM is typically dissolved in a vehicle of 10% w/v 2-hydroxypropyl-β-cyclodextrin (β-cyclodextrin) in saline for subcutaneous (s.c.) administration.[5][6][7]

Q5: Can MCAM be used to study both acute and protracted withdrawal?

A5: MCAM is primarily used to study acute precipitated withdrawal due to its rapid onset of action. While its long-lasting receptor antagonism provides a unique model, the observable somatic signs of withdrawal tend to resolve in a timeframe similar to naloxone.[2][3] Studying protracted withdrawal, which involves more subtle affective and motivational changes, may require different experimental paradigms and longer observation periods following the acute phase.

Troubleshooting Guides

Problem 1: High variability in the intensity of withdrawal signs between subjects.

  • Possible Cause: Inconsistent levels of opioid dependence prior to MCAM administration.

    • Solution: Ensure a consistent and validated protocol for inducing morphine dependence. Escalating-dose regimens are commonly used to minimize mortality and achieve stable dependence. Monitor subjects for consistent signs of opioid effects (e.g., analgesia, locomotor changes) during the dependence induction phase.

  • Possible Cause: Individual differences in sensitivity to MCAM.

    • Solution: Use a sufficient number of subjects to account for biological variability. Ensure accurate dosing and administration of both the opioid for dependence and MCAM.

  • Possible Cause: Environmental stressors affecting the expression of withdrawal.

    • Solution: Maintain a consistent and controlled experimental environment (e.g., temperature, lighting, noise levels). Handle animals consistently and habituate them to the experimental procedures before the start of the study.

Problem 2: Unexpected mortality during the morphine dependence induction phase.

  • Possible Cause: The initial doses of morphine are too high or the escalation is too rapid.

    • Solution: Start with a lower initial dose of morphine and employ a more gradual dose escalation schedule. Closely monitor animals for signs of opioid toxicity, such as excessive sedation and respiratory depression.

  • Possible Cause: Stress from repeated injections.

    • Solution: Handle animals gently and use proper injection techniques. Consider alternative methods for inducing dependence, such as osmotic minipumps for continuous infusion, although this may alter the withdrawal phenotype.

Problem 3: Difficulty in accurately scoring withdrawal signs.

  • Possible Cause: Lack of a standardized and objective scoring system.

    • Solution: Utilize a well-defined withdrawal scoring checklist that includes both the frequency and severity of specific signs. Train all observers to ensure inter-rater reliability. Video recording the sessions for later, blinded scoring can also improve accuracy.

  • Possible Cause: Observer bias.

    • Solution: Whenever possible, the experimenter scoring the withdrawal behaviors should be blinded to the treatment conditions (e.g., MCAM vs. vehicle).

Experimental Protocols

Protocol 1: Induction of Morphine Dependence in Rats

This protocol is based on established methods for inducing a state of physical dependence on morphine.

  • Subjects: Adult male Sprague-Dawley rats are commonly used.

  • Housing: House animals in a controlled environment with a 12:12 hour light:dark cycle and ad libitum access to food and water.

  • Morphine Administration: Administer morphine sulfate subcutaneously (s.c.) twice daily (e.g., at 8:00 AM and 5:00 PM) for a period of 4-7 days using an escalating dose regimen. A common regimen is:

    • Day 1: 10 mg/kg

    • Day 2: 20 mg/kg

    • Day 3: 30 mg/kg

    • Day 4: 40 mg/kg

    • Maintain on 40 mg/kg for the remainder of the induction period.[8]

  • Monitoring: Observe animals for signs of opioid effects (e.g., Straub tail, analgesia) and any adverse reactions.

Protocol 2: this compound-Precipitated Withdrawal
  • MCAM Preparation: Dissolve this compound in 10% w/v β-cyclodextrin in sterile saline.

  • Administration: Two hours after the final morphine injection, administer MCAM (e.g., 10 mg/kg, s.c.).[3]

  • Observation Period: Immediately after MCAM administration, place the rat in a clear observation chamber.

  • Withdrawal Scoring: Observe and score withdrawal signs for a predetermined period (e.g., 30-60 minutes).[2] A checklist of common withdrawal signs is provided in Table 2.

Data Presentation

Table 1: Comparison of Antagonists for Precipitating Opioid Withdrawal in Morphine-Dependent Rats

ParameterThis compound (MCAM)Naloxone
Mechanism of Action Pseudo-irreversible µ-opioid receptor antagonistCompetitive µ-opioid receptor antagonist
Typical Dose 10 mg/kg, s.c.[3]1-5 mg/kg, i.p. or s.c.[2][9]
Onset of Withdrawal RapidRapid
Duration of Withdrawal Signs Not prolonged compared to naloxone[2][3]Typically resolves within 1-2 hours[10][11]
Duration of Antagonism Up to 2 weeks or longer[3]Short-acting (1-2 hours)[12]

Table 2: Common Somatic Signs of Opioid Withdrawal in Rats for Scoring

SignDescription
Wet-dog shakes Rapid, shuddering movements of the head and torso.
Forepaw tremors Rhythmic shaking of the forepaws.
Chewing Masticatory movements without the presence of food.
Rearing Standing on hind legs, often against the chamber walls.
Jumping Abrupt upward movements with all four paws leaving the floor.
Ptosis Drooping of the upper eyelids.
Piloerection Hair standing on end.
Diarrhea Presence of unformed, wet feces.
Weight Loss A significant decrease in body weight post-antagonist administration.

This table is a compilation of commonly observed signs and should be adapted based on the specific scoring system used.[2][13][14]

Visualizations

experimental_workflow cluster_dependence Morphine Dependence Induction (4-7 days) cluster_withdrawal Precipitated Withdrawal cluster_data Data Analysis start Start: Opioid-naive rat morphine Twice-daily escalating doses of morphine (s.c.) start->morphine Day 1-7 dependent Morphine-dependent rat morphine->dependent mcam Administer MCAM (10 mg/kg, s.c.) 2h after last morphine dose dependent->mcam observe Observe and score withdrawal signs (30-60 min) mcam->observe analysis Quantify and analyze withdrawal scores observe->analysis signaling_pathway morphine Morphine mor_active µ-Opioid Receptor (Activated) morphine->mor_active gi Gi/o Protein (Activated) mor_active->gi ac_inhibited Adenylyl Cyclase (Inhibited) gi->ac_inhibited camp_down ↓ cAMP ac_inhibited->camp_down pka_down ↓ PKA Activity camp_down->pka_down neuronal_inhibition Neuronal Inhibition (Analgesia) pka_down->neuronal_inhibition mcam This compound mor_blocked µ-Opioid Receptor (Blocked) mcam->mor_blocked ac_upregulated Adenylyl Cyclase (Upregulated - Chronic Adaptation) camp_up ↑↑ cAMP (Overshoot) ac_upregulated->camp_up pka_up ↑ PKA Activity camp_up->pka_up neuronal_hyperexcitability Neuronal Hyperexcitability (Withdrawal Symptoms) pka_up->neuronal_hyperexcitability

References

Optimizing Methocinnamox dosage to minimize adverse effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Methocinnamox (MCAM) dosage and minimizing adverse effects during pre-clinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MCAM) and what is its primary mechanism of action?

A1: this compound (MCAM) is a long-acting, pseudo-irreversible antagonist of the mu-opioid receptor (MOR).[1][2][3] Unlike competitive antagonists like naloxone, which can be overcome by increasing doses of an opioid agonist, MCAM's binding to the MOR is not easily reversible, leading to a prolonged and insurmountable blockade.[1][2] This property makes it a promising candidate for the treatment of opioid use disorder (OUD) and for preventing opioid overdose.[2][4][5] While it has an affinity for delta and kappa opioid receptors, it acts as a reversible, competitive antagonist at these sites.[1]

Q2: What are the known adverse effects of MCAM at therapeutic doses in animal models?

A2: Preclinical studies in various animal models, including rhesus monkeys and rats, have shown that MCAM has a low risk of adverse effects at therapeutic doses.[4][6] Specifically, doses of MCAM that effectively block the reinforcing effects of opioids like fentanyl did not significantly impact:

  • Food and water intake[7]

  • Heart rate[6][7]

  • Blood pressure[6][7]

  • Body temperature[6][7]

The most notable potential adverse effect is precipitated withdrawal in subjects with physical opioid dependence. However, the severity and duration of this withdrawal are comparable to that induced by naloxone.[2][3] In non-dependent individuals, hyperventilation has been observed upon rescue from opioid-induced respiratory depression.[4]

Q3: How can I minimize the risk of precipitated withdrawal when administering MCAM to opioid-dependent subjects?

A3: To minimize the severity of precipitated withdrawal, it is crucial to consider the subject's level of physical dependence on opioids. A longer washout period from the opioid agonist before the first MCAM administration may help reduce the intensity of withdrawal symptoms. Starting with a lower dose of MCAM and gradually titrating up could also be a viable strategy, although more research is needed to establish optimal protocols for this. It is also important to monitor subjects closely for signs of withdrawal after MCAM administration.

Q4: What is the duration of action of a single dose of MCAM?

A4: MCAM exhibits a remarkably long duration of action. A single administration can block the effects of potent opioids like fentanyl for up to two weeks in rhesus monkeys.[5][6] This long-lasting effect is attributed to its pseudo-irreversible binding to the mu-opioid receptor.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Variability in antagonist effects between subjects. Differences in individual metabolism or mu-opioid receptor density.Ensure consistent dosing procedures. Consider studying a larger cohort to account for individual variability.
Unexpected behavioral changes in test subjects. Off-target effects or interaction with other experimental conditions.Review the experimental protocol for any confounding factors. MCAM has been shown to be selective for the mu-opioid receptor, so off-target effects are less likely but should not be entirely ruled out.[2][3]
Difficulty in surmounting MCAM's blockade with an opioid agonist. This is an expected outcome due to MCAM's pseudo-irreversible binding to the mu-opioid receptor.[1][2]For experiments requiring reversal of the blockade, it is important to note that this is a key feature of MCAM's pharmacology. Plan experiments accordingly, considering the long duration of action.

Quantitative Data Summary

Table 1: Summary of this compound (MCAM) Dosages and Observed Effects in Preclinical Studies

Animal Model MCAM Dose Range Key Findings Observed Adverse Effects Reference
Rhesus Monkeys0.1 - 0.32 mg/kg (acute)Dose-dependently decreased fentanyl self-administration. A single dose of 0.32 mg/kg attenuated fentanyl self-administration for up to 2 weeks.No significant effects on responding for food, heart rate, blood pressure, or body temperature at doses up to 3.2 mg/kg.[6][7]
Rhesus Monkeys0.001 - 0.1 mg/kg (daily)Dose-dependently shifted the fentanyl self-administration dose-effect curve to the right and downwards. The highest dose (0.1 mg/kg) shifted the curve more than 120-fold.No adverse effects or observable changes in behavior were noted, even when subjects self-administered doses of fentanyl three times the lethal dose.[5]
Rats1 - 10 mg/kgAttenuated the antinociceptive effects of morphine and fentanyl but not the kappa-opioid agonist spiradoline. Blocked morphine-induced hyperalgesia and decreased gastrointestinal motility.Precipitated withdrawal in morphine-dependent rats, with a duration and severity comparable to naloxone. No prolonged withdrawal signs were observed.[3]

Experimental Protocols

1. Fentanyl Self-Administration in Rhesus Monkeys

  • Objective: To evaluate the effect of MCAM on the reinforcing effects of fentanyl.

  • Methodology:

    • Subjects (rhesus monkeys) are first trained to self-administer intravenous infusions of fentanyl (e.g., 0.00032 mg/kg/infusion) by pressing a lever.

    • Once a stable baseline of responding is established, MCAM (e.g., 0.1-0.32 mg/kg) or vehicle is administered subcutaneously prior to the self-administration session.

    • The number of fentanyl infusions self-administered is recorded and compared between MCAM-treated and vehicle-treated sessions.

    • To assess the duration of action, self-administration sessions can be conducted at various time points (e.g., daily) following a single MCAM injection.[5][6]

2. Warm Water Tail-Withdrawal Assay in Rats

  • Objective: To assess the antinociceptive effects of opioids and their blockade by MCAM.

  • Methodology:

    • The baseline tail-withdrawal latency of rats is determined by immersing the distal portion of the tail in warm water (e.g., 50°C) and recording the time taken to flick the tail. A cut-off time is set to prevent tissue damage.

    • An opioid agonist (e.g., morphine or fentanyl) is administered, and the tail-withdrawal latency is measured again at the time of peak drug effect.

    • To test the antagonist effects of MCAM, it is administered (e.g., 1-10 mg/kg) prior to the opioid agonist.

    • The degree of attenuation of the opioid-induced antinociception by MCAM is then quantified.[3]

Visualizations

G cluster_opioid Opioid Agonist Action cluster_mcam MCAM Antagonism Opioid Opioid Agonist (e.g., Fentanyl) MOR Mu-Opioid Receptor (MOR) Opioid->MOR G_protein Gi/o Protein Activation MOR->G_protein AC Inhibition of Adenylyl Cyclase (AC) G_protein->AC cAMP Decreased cAMP AC->cAMP Analgesia Analgesia, Euphoria, Respiratory Depression cAMP->Analgesia MCAM This compound (MCAM) Blocked_MOR Blocked Mu-Opioid Receptor MCAM->Blocked_MOR Pseudo-irreversible binding No_Signal No Downstream Signaling Blocked_MOR->No_Signal Opioid_agonist Opioid Agonist Opioid_agonist->Blocked_MOR Cannot bind

Caption: Signaling pathway of opioid agonism and MCAM antagonism.

G start Start train Train Subjects: Fentanyl Self-Administration start->train baseline Establish Stable Baseline Responding train->baseline administer Administer MCAM or Vehicle baseline->administer session Conduct Fentanyl Self-Administration Session administer->session record Record Number of Infusions session->record compare Compare MCAM vs. Vehicle Groups record->compare analyze Analyze Duration of Effect compare->analyze Significant Difference end End compare->end No Significant Difference analyze->end

Caption: Experimental workflow for evaluating MCAM's effect.

References

Methocinnamox solubility issues and vehicle preparation techniques

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methocinnamox (MCAM). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges and vehicle preparation techniques associated with MCAM. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MCAM) and what is its primary mechanism of action?

A1: this compound (MCAM) is a potent and selective mu-opioid receptor (MOR) antagonist with a long duration of action.[1] It functions as a pseudo-irreversible, non-competitive antagonist at the MOR, meaning it binds strongly to the receptor without forming a covalent bond and does not easily dissociate.[2] This prolonged engagement with the receptor blocks the effects of MOR agonists like fentanyl and heroin.[2] While it has a high affinity for the MOR, it also acts as a competitive antagonist at the kappa- and delta-opioid receptors.[2]

Q2: What are the recommended vehicles for dissolving MCAM for in vivo studies?

A2: Based on published preclinical studies, the most commonly used and recommended vehicle for subcutaneous (s.c.) and intravenous (i.v.) administration of MCAM is a 10% w/v solution of either 2-hydroxypropyl-β-cyclodextrin or β-cyclodextrin in sterile saline or water.[3][4]

Q3: Can I prepare a concentrated stock solution of MCAM?

A3: Yes, a "super-stock" solution of MCAM can be prepared in methanol at a concentration of 1 mg/mL.[3] This stock solution should be stored in aliquots at -80°C to maintain stability.[3]

Q4: What is the known solubility of MCAM in common organic solvents?

Troubleshooting Guide: Solubility and Precipitation Issues

This guide addresses common issues that may arise when preparing MCAM solutions.

Problem Potential Cause Recommended Solution
MCAM powder does not dissolve in the cyclodextrin vehicle. Insufficient mixing or sonication.Ensure vigorous vortexing and/or sonication to aid dissolution. Gentle warming of the solution may also help, but be cautious of potential degradation at high temperatures.
The concentration of MCAM is too high for the chosen vehicle.Re-evaluate the required concentration. If a higher concentration is necessary, you may need to explore alternative formulation strategies, though 10% cyclodextrin is the most documented vehicle.
Precipitation occurs after dissolving MCAM in an aqueous buffer from a stock solution. "Solvent shock" due to rapid dilution of an organic stock solution (e.g., methanol or DMSO) into an aqueous buffer.Add the stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring. This helps to prevent localized high concentrations of the compound that can lead to precipitation.
The final concentration of the organic solvent (e.g., DMSO) is too high in the aqueous solution.Aim for a final organic solvent concentration of ≤ 0.5% in your working solution, as higher concentrations can cause precipitation and may be toxic to cells in in vitro assays.
The pH of the aqueous buffer is not optimal for MCAM solubility.While the pKa of MCAM is not publicly available, the solubility of many compounds is pH-dependent. Test the solubility of MCAM in a small range of physiologically relevant buffers with different pH values to identify the optimal conditions.
The solution is initially clear but precipitation occurs over time. The solution is supersaturated and unstable.Prepare fresh solutions before each experiment and avoid long-term storage of diluted aqueous solutions. If storage is necessary, conduct stability tests at different temperatures (e.g., 4°C, room temperature) to determine the optimal storage conditions.
Temperature fluctuations affecting solubility.Store the solution at a constant and appropriate temperature. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of MCAM for In Vivo Subcutaneous Administration

Materials:

  • This compound (MCAM) powder

  • 2-hydroxypropyl-β-cyclodextrin

  • Sterile 0.9% saline

  • Sterile vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a 10% w/v solution of 2-hydroxypropyl-β-cyclodextrin in sterile 0.9% saline. For example, to prepare 10 mL of the vehicle, dissolve 1 g of 2-hydroxypropyl-β-cyclodextrin in 10 mL of sterile saline.

  • Warm the vehicle slightly if needed to fully dissolve the cyclodextrin.

  • Weigh the required amount of MCAM powder.

  • Add the MCAM powder to the 10% cyclodextrin vehicle to achieve the desired final concentration (e.g., 0.32 mg/kg).

  • Vortex the mixture vigorously until the MCAM is completely dissolved. Sonication can be used to facilitate dissolution.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter before administration.

Protocol 2: Preparation of MCAM Stock Solution

Materials:

  • This compound (MCAM) powder

  • Methanol (HPLC grade or higher)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh the appropriate amount of MCAM powder to prepare a 1 mg/mL stock solution.

  • Add the corresponding volume of methanol.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C.

Visualizations

Mu-Opioid Receptor Signaling Pathway

MCAM acts as a pseudo-irreversible antagonist at the mu-opioid receptor (MOR), which is a Gi/o protein-coupled receptor. This antagonism blocks the downstream signaling cascade typically initiated by opioid agonists.

MOR_Signaling_Pathway MOR Mu-Opioid Receptor (MOR) G_protein Gi/o Protein (αβγ) MOR->G_protein Activates Arrestin β-Arrestin MOR->Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Gαi/o inhibits GIRK GIRK Channel G_protein->GIRK Gβγ activates Ca_channel Voltage-Gated Ca²⁺ Channel G_protein->Ca_channel Gβγ inhibits cAMP cAMP AC->cAMP Converts K_ion K⁺ Efflux GIRK->K_ion Ca_ion Ca²⁺ Influx Ca_channel->Ca_ion MCAM This compound (MCAM) (Antagonist) MCAM->MOR Blocks Agonist Opioid Agonist Agonist->MOR Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Reduced_Neurotransmission Reduced Neurotransmitter Release Ca_ion->Reduced_Neurotransmission Internalization Receptor Internalization & Desensitization Arrestin->Internalization

Caption: MCAM antagonism of the mu-opioid receptor signaling pathway.

Experimental Workflow for Vehicle Preparation

A logical workflow for preparing a vehicle for MCAM is crucial for experimental success.

Vehicle_Preparation_Workflow start Start: Need to Prepare MCAM Solution weigh_mcam Accurately weigh MCAM powder start->weigh_mcam prepare_vehicle Prepare 10% w/v Cyclodextrin in Sterile Saline/Water start->prepare_vehicle combine Add MCAM powder to vehicle weigh_mcam->combine dissolve_cd Ensure complete dissolution of cyclodextrin (vortex/warm if needed) prepare_vehicle->dissolve_cd dissolve_cd->combine dissolve_mcam Vigorously mix to dissolve MCAM (vortex and/or sonicate) combine->dissolve_mcam inspect Visually inspect for clarity and absence of particulates dissolve_mcam->inspect ready Solution is ready for use inspect->ready Clear Solution troubleshoot Troubleshoot: Re-evaluate concentration, check for impurities, or adjust mixing method inspect->troubleshoot Precipitate or undissolved powder

Caption: Workflow for preparing MCAM solution using a cyclodextrin-based vehicle.

Troubleshooting Logic for MCAM Precipitation

When encountering precipitation, a systematic approach can help identify and resolve the issue.

Precipitation_Troubleshooting start Precipitation Observed check_concentration Is the MCAM concentration exceeding known solubility limits? start->check_concentration check_solvent Was an organic stock solution added too quickly to an aqueous buffer? check_concentration->check_solvent No solution1 Reduce MCAM concentration check_concentration->solution1 Yes check_temp Did the temperature of the solution change significantly? check_solvent->check_temp No solution2 Add stock solution dropwise with vigorous mixing check_solvent->solution2 Yes check_stability How long was the solution stored before precipitation occurred? check_temp->check_stability No solution3 Maintain constant temperature; gently warm to redissolve if stable check_temp->solution3 Yes solution4 Prepare fresh solutions before use; conduct stability tests for storage check_stability->solution4

Caption: Troubleshooting logic for addressing MCAM precipitation issues.

References

How Methocinnamox overcomes the surmountability of competitive antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methocinnamox (MCAM). This resource is designed to assist researchers, scientists, and drug development professionals in understanding the unique pharmacological properties of MCAM and to provide guidance for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: How does this compound (MCAM) overcome the surmountability of competitive antagonists like naloxone?

A1: this compound (MCAM) overcomes the surmountability of competitive antagonists through a combination of pseudo-irreversible binding and allosteric modulation at the mu-opioid receptor (MOR). Unlike competitive antagonists such as naloxone, which bind reversibly to the orthosteric site and can be displaced by high concentrations of an agonist, MCAM's interaction with the MOR is functionally irreversible and non-competitive.[1][2] This means that once MCAM binds to the receptor, it does not readily dissociate, rendering the receptor unresponsive to agonists, regardless of their concentration.[3][4] This insurmountable antagonism is a key feature of MCAM.[1][5]

Furthermore, MCAM has been shown to act as an allosteric modulator of the MOR.[2] This means it can bind to a site on the receptor that is different from the primary (orthosteric) binding site used by many opioids. This allosteric interaction can change the shape of the receptor, which in turn can alter the binding affinity and/or intrinsic efficacy of opioid agonists.[2] This dual mechanism of action contributes to its potent and long-lasting antagonist effects.

Q2: What is the evidence for MCAM's pseudo-irreversible binding at the mu-opioid receptor?

A2: The pseudo-irreversible binding of MCAM at the mu-opioid receptor (MOR) is supported by several lines of evidence from in vitro and in vivo studies. In vitro studies using HEK cells expressing the human MOR have shown that MCAM's antagonism of agonist-induced inhibition of cAMP production is time-dependent, non-surmountable, and non-reversible upon washout.[2] Ex vivo binding assays on brain tissue from mice treated with MCAM demonstrated a significant reduction in the binding of the selective MOR agonist [³H]DAMGO, which was not restored by washing the tissue.[5] This indicates a long-lasting occupancy of the MOR by MCAM. In vivo studies in rodents have shown that a single administration of MCAM can produce an antagonist effect that lasts for weeks to months.[3] For instance, a 10 mg/kg dose of MCAM in rats resulted in a persistent antagonism of morphine's antinociceptive effects for over two months.[3]

Q3: Is MCAM selective for the mu-opioid receptor?

A3: Yes, MCAM demonstrates selectivity for the mu-opioid receptor (MOR) in its long-lasting antagonist effects. While MCAM can bind to kappa-opioid receptors (KOR) and delta-opioid receptors (DOR), its antagonism at these receptors is competitive and reversible.[2] In vivo studies have shown that at doses where MCAM produces a profound and long-lasting blockade of MOR-mediated effects, it does not significantly alter the effects of KOR or DOR agonists.[3] For example, a 1.8 mg/kg dose of MCAM in mice produced a 74-fold rightward shift in the morphine (MOR agonist) dose-effect curve without affecting the dose-response curves of a KOR agonist (bremazocine) or a DOR agonist (BW373U86).[3]

Q4: Can the antagonist effects of MCAM be surmounted by increasing the agonist dose?

A4: Generally, the antagonist effects of MCAM at the mu-opioid receptor are considered insurmountable.[1][5] This is a direct consequence of its pseudo-irreversible, non-competitive binding. Once MCAM has bound to a significant proportion of MORs, increasing the concentration of a competitive agonist will not be able to elicit the maximum possible response.[4] Dose-effect curves for opioid agonists in the presence of MCAM show a rightward and downward shift, indicating a reduction in the maximal effect of the agonist.[3]

Troubleshooting Experimental Issues

Issue 1: Inconsistent duration of MCAM's antagonist effect in vivo.

  • Possible Cause: Variability in the route of administration, dose, or animal model.

  • Troubleshooting Steps:

    • Standardize Administration Route: Ensure consistent subcutaneous or intravenous injection techniques, as pharmacokinetics can vary.

    • Verify Dose Calculation: Double-check all dose calculations and the concentration of the MCAM solution.

    • Consider Species and Strain Differences: Be aware that the metabolism and receptor pharmacology can differ between species and even strains of rodents. Refer to literature for appropriate dosing in your specific model.

    • Control for Environmental Factors: Stress and other environmental variables can influence opioid sensitivity and may affect the observed duration of antagonism.

Issue 2: Unexpected agonist activity observed in vitro.

  • Possible Cause: Cell line contamination or issues with receptor expression.

  • Troubleshooting Steps:

    • Cell Line Authentication: Regularly authenticate your cell lines to ensure they have not been contaminated.

    • Verify Receptor Expression: Confirm the expression and functionality of the mu-opioid receptor in your cell line using a positive control agonist and antagonist.

    • Assay Conditions: Ensure that the assay buffer and conditions are optimal for MOR signaling and that there are no confounding factors from the vehicle used to dissolve MCAM.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound.

Table 1: In Vitro Binding Affinities and Functional Activity of MCAM

ParameterReceptorSpeciesValueReference
Binding Affinity (Ki) Mu-opioidMouse~8-fold selective for μ over κ[3]
Functional Antagonism (cAMP Assay) Human Mu-opioidHumanNon-surmountable & Non-reversible[2]
Antagonism of DAMGO Human Mu-opioidHumanInsensitive to naloxone[2]

Table 2: In Vivo Antagonist Effects of MCAM on Morphine-Induced Antinociception

Animal ModelMCAM DosePretreatment TimeFold Shift in Morphine ED50Duration of EffectReference
Mouse1.8 mg/kg1 hour74-fold> 24 hours
Rat10 mg/kg24 hours> 30-fold> 2 months[3]
Rat3.2 mg/kg24 hoursSignificant shift~ 2 weeks[3]

Key Experimental Protocols

1. cAMP Accumulation Assay in HEK Cells

  • Objective: To assess the functional antagonism of MCAM at the mu-opioid receptor.

  • Methodology:

    • Human Embryonic Kidney (HEK) cells stably expressing the human mu-opioid receptor are plated in 96-well plates.

    • Cells are pre-incubated with various concentrations of MCAM or vehicle for a specified duration (e.g., 1-24 hours).

    • Following pre-incubation, cells are stimulated with forskolin (to stimulate adenylyl cyclase) and a mu-opioid receptor agonist (e.g., DAMGO, morphine, or fentanyl) at various concentrations.

    • The reaction is stopped, and intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF-based or ELISA-based).

    • Data are analyzed to determine the concentration-response curves for the agonist in the presence and absence of MCAM, allowing for the characterization of the nature of antagonism (surmountable vs. insurmountable).[2]

2. Warm Water Tail-Withdrawal Assay in Rodents

  • Objective: To evaluate the in vivo antagonist effect of MCAM on opioid-induced antinociception.

  • Methodology:

    • Baseline tail-withdrawal latencies are determined by immersing the distal portion of the rodent's tail in a warm water bath (e.g., 50-55°C) and recording the time taken to flick the tail. A cut-off time is established to prevent tissue damage.

    • Animals are pre-treated with MCAM or vehicle at various doses and for different durations (e.g., 1 hour to several days) before the test.

    • A mu-opioid agonist (e.g., morphine) is administered, and the tail-withdrawal latency is measured again at peak effect time.

    • The antinociceptive effect is expressed as the percentage of the maximum possible effect (%MPE).

    • Dose-effect curves for the agonist are constructed in the presence and absence of MCAM to determine the degree and duration of antagonism.[3]

Visualizations

Signaling_Pathway cluster_competitive Competitive Antagonism cluster_mcam This compound (MCAM) Mechanism Agonist Opioid Agonist MOR_ortho Mu-Opioid Receptor (Orthosteric Site) Agonist->MOR_ortho Binds reversibly Competitive_Antagonist Competitive Antagonist (e.g., Naloxone) Competitive_Antagonist->MOR_ortho Binds reversibly (competes with agonist) Signaling G-protein Signaling (Analgesia, etc.) MOR_ortho->Signaling Activation MCAM This compound (MCAM) MOR_ortho_mcam Mu-Opioid Receptor (Orthosteric Site) MCAM->MOR_ortho_mcam Binds pseudo-irreversibly (non-competitive) MOR_allo_mcam Allosteric Site MCAM->MOR_allo_mcam Binds to allosteric site Blocked_Signaling Blocked G-protein Signaling MOR_ortho_mcam->Blocked_Signaling Inhibition MOR_allo_mcam->MOR_ortho_mcam Modulates agonist affinity/ efficacy

Caption: Competitive vs. MCAM antagonism at the mu-opioid receptor.

Experimental_Workflow cluster_invitro In Vitro: cAMP Assay cluster_invivo In Vivo: Tail-Withdrawal Assay A Plate HEK-MOR cells B Pre-incubate with MCAM or vehicle A->B C Stimulate with Forskolin + Opioid Agonist B->C D Measure cAMP levels C->D E Analyze Dose-Response D->E F Measure baseline tail-withdrawal latency G Administer MCAM or vehicle F->G H Administer Opioid Agonist G->H I Measure post-treatment tail-withdrawal latency H->I J Calculate %MPE and Analyze Dose-Effect I->J

Caption: Workflow for in vitro and in vivo MCAM experiments.

References

Considerations for long-term µ-opioid receptor blockade by Methocinnamox

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methocinnamox (MCAM), a potent and long-acting µ-opioid receptor (MOR) antagonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of MCAM in experimental settings. Below you will find frequently asked questions (FAQs), troubleshooting guides, data summaries, and detailed experimental protocols to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MCAM) and what is its primary mechanism of action?

A1: this compound (MCAM) is a novel opioid receptor antagonist. Its primary mechanism of action is as a pseudo-irreversible, non-competitive antagonist of the µ-opioid receptor (MOR).[1] This means that it binds to the receptor in a way that is not easily reversible, leading to a long-lasting blockade of the receptor's function.

Q2: How does MCAM's antagonism at the µ-opioid receptor differ from its effects on κ- and δ-opioid receptors?

A2: MCAM exhibits selectivity for the µ-opioid receptor. While it is a pseudo-irreversible antagonist at the MOR, it acts as a competitive and reversible antagonist at the κ- and δ-opioid receptors.[1] This means that its blocking effect at the κ- and δ-receptors can be overcome by increasing the concentration of an agonist for those receptors, and the duration of the blockade is much shorter.

Q3: What is the duration of action of a single dose of MCAM?

A3: The duration of action of MCAM is dose-dependent. In animal studies, a single dose of 3.2 mg/kg has been shown to block the effects of morphine for approximately two weeks, while a 10 mg/kg dose can block morphine's effects for over two months.[1]

Q4: Is the long duration of action of MCAM due to its pharmacokinetic properties?

A4: No, the long-lasting effects of MCAM are not due to a long half-life in the body. In animal models, MCAM reaches peak concentrations within 15 to 45 minutes and has an elimination half-life of about 70 minutes.[1] Its extended duration of action is attributed to its pseudo-irreversible binding to the µ-opioid receptor.[1]

Q5: Can the antagonistic effects of MCAM at the µ-opioid receptor be overcome by high doses of agonists?

A5: The µ-opioid receptor antagonism of MCAM is considered insurmountable.[1] This means that even very high doses of potent µ-opioid agonists like morphine and fentanyl cannot fully restore the receptor's function once it has been blocked by MCAM.[1]

Q6: Has MCAM been studied in humans?

A6: As of 2022, this compound has not been studied in humans.[1] Clinical trials were anticipated to begin in the following years.

Troubleshooting Guide

Observed Issue Potential Cause Suggested Action
No observable antagonist effect after MCAM administration. 1. Incorrect Dosage: The dose of MCAM may be too low to produce a significant blockade in your experimental model. 2. Administration Route: The route of administration may not be optimal for your intended application. 3. Timing of Agonist Challenge: The agonist challenge may be performed too soon after MCAM administration, before full receptor occupancy has been achieved.1. Review the literature for effective dose ranges in similar models. Consider a dose-escalation study. 2. MCAM has been administered intravenously and subcutaneously in animal studies.[1] Ensure the chosen route is appropriate and the injection was successful. 3. Although MCAM reaches peak plasma concentrations relatively quickly, allow sufficient time for receptor binding before the agonist challenge.
Shorter than expected duration of µ-opioid receptor blockade. 1. Dosage: The dose of MCAM administered directly influences the duration of the blockade.[1] 2. Metabolism: While the long action is not primarily due to pharmacokinetics, species-specific differences in metabolism could play a minor role.1. To achieve a longer duration of action, a higher dose of MCAM is required.[1] 2. Consult literature for pharmacokinetic data in your specific animal model, if available.
Unexpected effects on κ- or δ-opioid receptor-mediated behaviors. Competitive Antagonism: MCAM is a competitive antagonist at κ- and δ-opioid receptors.[1] At higher doses, it may produce a noticeable, though reversible, blockade of these receptors.Be aware of the potential for transient antagonism at κ- and δ-receptors, especially shortly after administration of high doses of MCAM. To study selective long-term µ-opioid receptor blockade, allow sufficient time for the competitive antagonism at other receptors to diminish.
Difficulty in replicating insurmountable antagonism. Experimental Design: The assessment of insurmountability requires a carefully designed experiment with a full dose-response curve for the agonist.To demonstrate insurmountable antagonism, generate a full agonist dose-response curve in the presence of MCAM. You should observe a rightward shift and a depression of the maximal response compared to the agonist-alone curve.

Quantitative Data Summary

Table 1: this compound (MCAM) Receptor Binding Affinities

ReceptorBinding Affinity (nM)
µ-Opioid Receptor0.6
δ-Opioid Receptor2.2
κ-Opioid Receptor4.9

Data sourced from animal studies.[1]

Table 2: Dose-Dependent Duration of Action of MCAM in Animals

MCAM DoseDuration of Morphine Blockade
3.2 mg/kgApproximately 2 weeks
10 mg/kgOver 2 months

Data sourced from animal studies.[1]

Experimental Protocols

Protocol 1: Assessment of Long-Term Antagonism of Opioid-Induced Antinociception (Tail-Flick Test in Rodents)
  • Acclimation: Acclimate animals to the testing environment and the tail-flick apparatus for several days prior to the experiment.

  • Baseline Measurement: Determine the baseline tail-flick latency for each animal in response to a thermal stimulus. The heat source should be adjusted to elicit a baseline latency of 2-4 seconds. A cut-off time (e.g., 10 seconds) must be established to prevent tissue damage.

  • MCAM Administration: Administer a single dose of MCAM (e.g., 3.2 mg/kg or 10 mg/kg, subcutaneously).

  • Agonist Challenge: At predetermined time points after MCAM administration (e.g., 1, 7, 14, 28, and 56 days), administer a potent µ-opioid agonist such as morphine (e.g., 5 mg/kg, subcutaneously).

  • Post-Agonist Measurement: Measure the tail-flick latency at the time of peak agonist effect (e.g., 30 minutes after morphine administration).

  • Data Analysis: Compare the post-agonist tail-flick latencies in MCAM-treated animals to a control group that received vehicle instead of MCAM. A significant reduction in the antinociceptive effect of the agonist in the MCAM group indicates receptor blockade.

Protocol 2: In Vitro cAMP Inhibition Assay to Determine MCAM's Insurmountable Antagonism
  • Cell Culture: Culture HEK cells stably expressing the human µ-opioid receptor.

  • MCAM Pre-incubation: Treat the cells with varying concentrations of MCAM or vehicle for a specified period (e.g., 60 minutes).

  • Washout: Thoroughly wash the cells to remove any unbound MCAM.

  • Agonist Stimulation: Stimulate the cells with a range of concentrations of a µ-opioid agonist (e.g., DAMGO) in the presence of forskolin to stimulate cAMP production.

  • cAMP Measurement: After a short incubation period, lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA).

  • Data Analysis: Generate dose-response curves for the agonist in the presence and absence of MCAM pre-treatment. Insurmountable antagonism is characterized by a rightward shift in the agonist's EC50 and a significant reduction in the maximal inhibition of cAMP production.

Visualizations

G cluster_receptor Cell Membrane cluster_intracellular Intracellular Space MOR µ-Opioid Receptor (MOR) G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP Opioid_Agonist Opioid Agonist (e.g., Morphine) Opioid_Agonist->MOR Activates MCAM This compound (MCAM) MCAM->MOR Pseudo-irreversibly Inhibits Downstream Downstream Effects (e.g., Analgesia) cAMP->Downstream Modulates

Caption: µ-Opioid Receptor Signaling and MCAM Blockade.

G start Start Experiment acclimation Acclimate Animals (e.g., 3-5 days) start->acclimation baseline Measure Baseline (e.g., Tail-Flick Latency) acclimation->baseline randomization Randomize into Groups (Vehicle vs. MCAM) baseline->randomization vehicle_admin Administer Vehicle randomization->vehicle_admin Control Group mcam_admin Administer MCAM randomization->mcam_admin Experimental Group agonist_challenge Opioid Agonist Challenge (Multiple Time Points) vehicle_admin->agonist_challenge mcam_admin->agonist_challenge measure_effect Measure Post-Agonist Effect agonist_challenge->measure_effect data_analysis Data Analysis and Comparison measure_effect->data_analysis end End data_analysis->end

Caption: In Vivo Long-Term Antagonism Workflow.

G start Unexpected Experimental Outcome q1 Is there a reduced or absent antagonist effect? start->q1 a1_yes Check MCAM dose, administration route, and timing of agonist challenge. q1->a1_yes Yes q2 Is the duration of blockade shorter than expected? q1->q2 No end Consult further literature or contact technical support. a1_yes->end a2_yes Increase MCAM dose for longer-lasting effects. q2->a2_yes Yes q3 Are there unexpected effects on κ- or δ-mediated behaviors? q2->q3 No a2_yes->end a3_yes Consider transient competitive antagonism. Allow more time between MCAM administration and behavioral assessment. q3->a3_yes Yes q3->end No a3_yes->end

Caption: MCAM Experiment Troubleshooting Logic.

References

Methocinnamox (MCAM) Preclinical to Clinical Translation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methocinnamox (MCAM). The information is based on available preclinical findings and aims to address potential challenges in translating these findings to clinical use.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MCAM) and what is its primary mechanism of action?

This compound (MCAM) is a novel opioid receptor antagonist.[1][2] Its primary mechanism of action is as a pseudo-irreversible, non-competitive antagonist of the μ-opioid receptor (MOR).[1] This means that MCAM binds to the MOR in a way that is not easily reversed, effectively blocking the effects of opioid agonists like fentanyl and heroin for an extended period.[1][3] In contrast to its effect on the MOR, its antagonism of the κ- and δ-opioid receptors is competitive and reversible.[1]

Q2: What are the potential therapeutic applications of MCAM?

Preclinical studies suggest that MCAM has significant potential for the treatment of opioid use disorder (OUD) and opioid overdose.[2][3] Its long duration of action could help prevent relapse in individuals with OUD and protect against overdose.[4][5]

Q3: How does MCAM differ from existing opioid antagonists like naloxone and naltrexone?

The key difference lies in its duration of action and the nature of its binding to the μ-opioid receptor. While naloxone and naltrexone are competitive antagonists with a relatively short duration of action, MCAM's pseudo-irreversible binding results in a much longer-lasting effect, potentially up to two weeks from a single dose in animal models.[3][4] This prolonged action could offer advantages in terms of patient compliance and sustained protection from opioid effects.[4]

Troubleshooting Guide for Preclinical Research

Issue 1: Unexpectedly long or short duration of antagonist effect in animal models.

  • Possible Cause: The route of administration can significantly impact the duration of action. Intravenous administration may result in a shorter duration of action (around 5 days) compared to subcutaneous injection.[4][6]

  • Troubleshooting Steps:

    • Verify the route of administration and ensure consistency across experiments.

    • Consider the pharmacokinetics of MCAM. Although its plasma half-life is relatively short (around 70 minutes), its long-lasting effect is due to its pseudo-irreversible binding to the μ-opioid receptor.[4][6]

    • Review the dosage used. The duration of the antagonist effect is dose-dependent.[7]

Issue 2: Difficulty in assessing the efficacy of MCAM in behavioral models.

  • Possible Cause: The choice of behavioral paradigm is crucial. MCAM's effects are most apparent in models that assess the reinforcing and physiological effects of μ-opioid agonists.

  • Troubleshooting Steps:

    • Utilize well-established models of opioid self-administration and conditioned place preference to evaluate the blockade of opioid reward.[8][9]

    • To assess the antagonism of opioid-induced respiratory depression, employ whole-body plethysmography to measure ventilation.[10]

    • Ensure that the timing of MCAM administration relative to the opioid challenge is appropriate to observe its antagonist effects.

Challenges in Clinical Translation

Q4: What are the primary challenges anticipated in translating MCAM's preclinical findings to human clinical trials?

The primary challenges stem from its unique pharmacological profile:

  • Prolonged and Pseudo-irreversible MOR Blockade: While therapeutically promising, this presents a significant safety concern. In the event of an adverse reaction to MCAM or a legitimate need for opioid-based pain management (e.g., surgery, acute injury), reversing its effects would be extremely difficult.

  • Lack of Human Data: As of 2022, MCAM has not been studied in humans.[1] Therefore, its safety, tolerability, and pharmacokinetic profile in humans are unknown. Phase 1 clinical trials are anticipated to begin in early 2025.[11]

  • Dose Finding: Determining a safe and effective dose in humans will be challenging due to the long-lasting effects. Dose escalation studies will need to be conducted with extreme caution.

  • Potential for Altered Endogenous Opioid Function: Long-term blockade of the MOR could potentially interfere with the body's natural endorphin and enkephalin signaling, which may have unknown consequences on mood and other physiological processes.[4]

Experimental Protocols and Data

Summary of Preclinical Efficacy of MCAM
Animal ModelOpioid AgonistRoute of Administration (MCAM)Key FindingCitation
Rhesus MonkeysHeroinSubcutaneousA single dose of MCAM decreased heroin self-administration for an average of 10 days.[7]
Rhesus MonkeysFentanylSubcutaneous (daily)Daily MCAM treatment attenuated fentanyl self-administration.[12]
RatsFentanylIntravenousMCAM reversed and prevented fentanyl-induced respiratory depression.[7]
RatsMorphineSubcutaneousA single injection of MCAM blocked the behavioral suppressant effects of morphine for at least 7 days.[13]
Key Experimental Methodologies

Opioid Self-Administration in Rhesus Monkeys:

  • Subjects: Rhesus monkeys with a history of intravenous drug self-administration.

  • Apparatus: Operant conditioning chambers equipped with two levers. Responses on one lever result in an intravenous infusion of an opioid (e.g., heroin, fentanyl), while responses on the other lever have no programmed consequence.

  • Procedure: Monkeys are trained to self-administer the opioid under a fixed-ratio schedule of reinforcement. Once stable responding is achieved, MCAM or vehicle is administered, and the effect on opioid self-administration is measured over subsequent sessions.[8][12]

Whole-Body Plethysmography for Respiratory Depression in Rats:

  • Subjects: Male rats.

  • Apparatus: A whole-body plethysmography chamber that measures respiratory parameters (e.g., frequency, tidal volume, minute volume) non-invasively.

  • Procedure: Rats are placed in the chamber, and baseline respiratory function is recorded. An opioid agonist (e.g., fentanyl) is administered to induce respiratory depression. MCAM or vehicle is then administered to assess its ability to reverse or prevent this effect.[10]

Visualizations

MCAM_Signaling_Pathway cluster_opioid_agonist Opioid Agonist Signaling cluster_mcam MCAM Action Opioid_Agonist Opioid Agonist (e.g., Fentanyl) MOR μ-Opioid Receptor (MOR) Opioid_Agonist->MOR Binds G_Protein Gi/o Protein MOR->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits Ion_Channels Ion Channel Modulation G_Protein->Ion_Channels cAMP ↓ cAMP Adenylate_Cyclase->cAMP Analgesia Analgesia, Euphoria, Respiratory Depression cAMP->Analgesia Ion_Channels->Analgesia MCAM This compound (MCAM) MCAM->MOR Pseudo-irreversibly binds and antagonizes

Caption: Signaling pathway of μ-opioid receptor activation by an agonist and its blockade by MCAM.

Experimental_Workflow cluster_preclinical Preclinical Study Workflow cluster_clinical Proposed Clinical Translation Path Animal_Model Select Animal Model (e.g., Rat, Rhesus Monkey) Behavioral_Paradigm Establish Behavioral Paradigm (e.g., Self-Administration) Animal_Model->Behavioral_Paradigm Baseline Establish Stable Baseline Opioid Intake Behavioral_Paradigm->Baseline MCAM_Admin Administer MCAM or Vehicle Baseline->MCAM_Admin Opioid_Challenge Challenge with Opioid Agonist MCAM_Admin->Opioid_Challenge Data_Collection Collect and Analyze Data (e.g., Drug Intake, Respiration) Opioid_Challenge->Data_Collection IND IND-Enabling Studies Data_Collection->IND Translational Gap & Challenges Phase1 Phase 1 Clinical Trial (Safety and PK in Humans) IND->Phase1 Phase2 Phase 2 Clinical Trial (Efficacy in OUD Patients) Phase1->Phase2 Phase3 Phase 3 Clinical Trial (Pivotal Efficacy and Safety) Phase2->Phase3 FDA_Review FDA Review and Approval Phase3->FDA_Review

Caption: General experimental workflow for preclinical evaluation of MCAM and its proposed path to clinical use.

References

Technical Support Center: Novel Delivery Systems for Sustained Methocinnamox (MCAM) Release

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on novel delivery systems for the sustained release of Methocinnamox (MCAM).

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the formulation and characterization of sustained-release MCAM delivery systems.

1. What is this compound (MCAM) and why is sustained release important?

This compound (MCAM) is a potent, long-acting, pseudo-irreversible antagonist of the µ-opioid receptor (MOR) with competitive antagonism at the κ- and δ-opioid receptors.[1][2] Its extended duration of action makes it a promising candidate for the treatment of opioid use disorder and for overdose prevention.[3][4] A sustained-release delivery system is crucial to maintain therapeutic concentrations over an extended period, potentially weeks or months, from a single administration. This improves patient compliance and provides a consistent protective blockade of opioid effects.[3]

2. Which delivery systems are suitable for sustained MCAM release?

Given MCAM's intended long duration of action, injectable systems such as polymeric microparticles (e.g., PLGA), in-situ forming gels, and hydrogels are common starting points for formulation development.[5][6] The choice of system will depend on the desired release profile, biocompatibility, and degradation kinetics.

3. What are the key signaling pathways affected by MCAM?

MCAM primarily acts on the µ-opioid receptor, which is a G-protein coupled receptor (GPCR).[7] By binding pseudo-irreversibly to the MOR, it blocks the downstream signaling cascade typically initiated by opioid agonists. This prevents the inhibition of adenylyl cyclase, modulation of ion channels, and activation of the β-arrestin pathway, which are associated with the analgesic and euphoric effects of opioids, as well as adverse effects like respiratory depression.[8]

4. What are the critical quality attributes (CQAs) for a sustained-release MCAM formulation?

Critical quality attributes for a sustained-release MCAM product include particle size distribution, drug loading and encapsulation efficiency, in vitro release profile, sterility, and stability. These attributes directly impact the formulation's in vivo performance, safety, and efficacy.

Section 2: Troubleshooting Guide

This guide provides solutions to specific issues that may be encountered during the development and testing of sustained-release MCAM formulations.

Problem Potential Cause(s) Recommended Solution(s)
Low Drug Loading / Encapsulation Efficiency 1. Poor solubility of MCAM in the polymer/solvent system. 2. Drug partitioning into the external phase during formulation (e.g., emulsion-based methods). 3. Instability of MCAM during the formulation process.1. Optimize the solvent system to improve MCAM solubility. 2. Modify the formulation process, e.g., by increasing the viscosity of the external phase or using a different homogenization technique. 3. Assess the stability of MCAM under the conditions of the formulation process and adjust accordingly (e.g., temperature, pH).
Initial Burst Release is Too High ("Dose Dumping") 1. A significant portion of MCAM is adsorbed on the surface of the delivery system (e.g., microparticles). 2. High porosity of the delivery system matrix. 3. The chosen polymer degrades too quickly or has a low glass transition temperature.1. Implement a post-formulation washing step to remove surface-associated drug. 2. Adjust formulation parameters to create a denser matrix, such as increasing the polymer concentration or using a slower solvent removal process. 3. Select a polymer with a slower degradation profile or higher molecular weight.
Inconsistent or Unpredictable In Vitro Release Profile 1. Wide particle size distribution of the delivery system. 2. Inadequate control over the formulation process leading to batch-to-batch variability. 3. The in vitro release method is not discriminating or is unsuitable for the formulation.[9][10]1. Optimize the formulation and processing parameters to achieve a narrow particle size distribution. 2. Standardize all manufacturing steps and implement in-process controls. 3. Develop a more robust and discriminating in vitro release method. Consider using USP Apparatus 4 for long-acting injectables or a dialysis-based method.[11][12]
Poor Correlation Between In Vitro and In Vivo Release (IVIVC) 1. The in vitro release conditions do not mimic the in vivo environment (e.g., pH, enzymes, sink conditions).[9] 2. The delivery system's degradation mechanism in vivo differs from the in vitro model. 3. The pseudo-irreversible binding of MCAM to tissues is not accounted for in the in vitro setup.1. Modify the in vitro release medium to better reflect physiological conditions. This may include adding enzymes or adjusting the pH. 2. Investigate the degradation of the polymer matrix in both in vitro and in vivo models to identify discrepancies. 3. Developing a predictive IVIVC for a pseudo-irreversible drug like MCAM is challenging; complex pharmacokinetic/pharmacodynamic (PK/PD) modeling may be required to understand the relationship.
Instability of the Formulation During Storage 1. Physical instability (e.g., aggregation of microparticles, phase separation). 2. Chemical degradation of MCAM or the polymer. 3. Changes in the release profile over time.1. Optimize the formulation with cryoprotectants or lyoprotectants for lyophilized products. For suspensions, evaluate different suspending agents. 2. Conduct forced degradation studies to identify degradation pathways and select appropriate storage conditions (e.g., temperature, humidity, light protection).[13] 3. Perform long-term and accelerated stability studies to ensure the release profile remains within specification throughout the product's shelf-life.[14]

Section 3: Data Presentation

The following tables present hypothetical but realistic quantitative data for two different polymer-based microparticle formulations of MCAM.

Table 1: Formulation and Physical Characteristics

Parameter Formulation A (PLGA 50:50) Formulation B (PLGA 75:25)
Polymer Type Poly(lactic-co-glycolic acid) 50:50Poly(lactic-co-glycolic acid) 75:25
Drug Loading (%) 10.2 ± 0.59.8 ± 0.6
Encapsulation Efficiency (%) 85.3 ± 2.181.5 ± 2.5
Mean Particle Size (µm) 45.6 ± 3.248.1 ± 3.9
Moisture Content (%) < 1.0< 1.0

Table 2: In Vitro Release Profile

Time Point Cumulative Release (%) - Formulation A Cumulative Release (%) - Formulation B
Day 1 15.4 ± 1.88.2 ± 1.1
Day 7 35.1 ± 2.522.6 ± 2.0
Day 14 58.9 ± 3.140.3 ± 2.8
Day 28 85.2 ± 4.065.7 ± 3.5
Day 42 96.8 ± 3.588.1 ± 4.2
Day 56 -97.5 ± 2.9

Section 4: Experimental Protocols

Particle Size Analysis

Objective: To determine the mean particle size and size distribution of the MCAM-loaded microparticles.

Methodology: Laser Diffraction [15][16]

  • Instrument: A laser diffraction particle size analyzer.

  • Sample Preparation: Suspend a small amount of microparticles in a suitable dispersant (e.g., deionized water with a surfactant like Tween 80) to prevent aggregation.

  • Measurement: Introduce the suspension into the analyzer's measurement cell. The instrument measures the angular distribution of scattered laser light, which is then used to calculate the particle size distribution based on the Mie or Fraunhofer theory.

  • Data Analysis: Report the mean particle size (e.g., D(v, 0.5)) and the width of the distribution (e.g., span).

In Vitro Drug Release Study

Objective: To measure the rate and extent of MCAM release from the delivery system over time.

Methodology: USP Apparatus 4 (Flow-Through Cell) [10][11]

  • Apparatus: USP Apparatus 4 equipped with cells for semisolid dosage forms.

  • Sample Preparation: Accurately weigh a sample of the MCAM formulation and place it in the flow-through cell.

  • Release Medium: Use a phosphate-buffered saline (PBS) solution at pH 7.4, maintained at 37°C. A surfactant (e.g., 0.5% SDS) may be included to ensure sink conditions.

  • Procedure: Pump the release medium through the cell at a constant flow rate (e.g., 8 mL/min). Collect the eluate at predetermined time intervals (e.g., 1, 3, 7, 14, 21, 28, 42, and 56 days).

  • Analysis: Quantify the concentration of MCAM in each collected sample using a validated analytical method, such as HPLC-UV.

  • Data Calculation: Calculate the cumulative percentage of drug released at each time point.

Stability Testing

Objective: To evaluate the stability of the MCAM formulation under various environmental conditions.[13]

Methodology: ICH Guidelines

  • Storage Conditions:

    • Long-Term: 5°C ± 3°C (refrigerated)

    • Accelerated: 25°C ± 2°C / 60% RH ± 5% RH

  • Procedure: Place the formulation in its final container-closure system and store it in calibrated stability chambers under the specified conditions.

  • Testing Schedule: Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months for accelerated; 0, 3, 6, 9, 12, 18, and 24 months for long-term).[14]

  • Analysis: At each time point, analyze the samples for key stability-indicating attributes, including:

    • Appearance

    • MCAM content and purity (degradation products)

    • Particle size distribution

    • In vitro release profile

Section 5: Mandatory Visualizations

Signaling Pathway of MCAM at the µ-Opioid Receptor

MCAM_Signaling_Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space Opioid Agonist Opioid Agonist MCAM MCAM MOR µ-Opioid Receptor (MOR) MCAM->MOR Blocks (Pseudo-irreversible) G_protein Gi/o Protein MOR->G_protein Activates Beta_Arrestin β-Arrestin MOR->Beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesia/ Euphoria cAMP->Analgesia Internalization Receptor Internalization Beta_Arrestin->Internalization Resp_Depression Respiratory Depression Beta_Arrestin->Resp_Depression

Caption: MCAM's blockade of the µ-opioid receptor signaling cascade.

Experimental Workflow for Formulation Development

Formulation_Workflow cluster_formulation Phase 1: Formulation & Characterization cluster_invitro Phase 2: In Vitro Testing cluster_preclinical Phase 3: Preclinical Evaluation A1 Polymer & Solvent Selection A2 MCAM Incorporation (e.g., Emulsion Solvent Evaporation) A1->A2 A3 Microparticle Harvesting & Drying A2->A3 A4 Characterization (Size, Loading, Morphology) A3->A4 B1 In Vitro Release (USP Apparatus 4) A4->B1 B2 Stability Studies (ICH Conditions) B1->B2 C1 Pharmacokinetic (PK) Study in Animal Model B2->C1 C3 IVIVC Assessment C1->C3 C2 Pharmacodynamic (PD) Study (e.g., Opioid Blockade) C2->C3

Caption: Workflow for sustained-release MCAM formulation development.

References

Technical Support Center: Methocinnamox Behavioral Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in Methocinnamox (MCAM) behavioral experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, leading to increased variability in your data.

Issue 1: High variability in the antagonist effects of MCAM on opioid-induced behaviors.

Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Drug Administration: Improper injection technique or vehicle preparation.Ensure consistent subcutaneous (s.c.) or intravenous (i.v.) injection volumes and sites. Prepare MCAM solution in 10% w/v 2-hydroxypropyl-β-cyclodextrin fresh for each experiment.[1]Reduced variability in drug exposure and more consistent antagonist effects.
Variable Opioid Challenge Doses: Inconsistent doses of the opioid agonist used to challenge MCAM's effects.Strictly control the dose and timing of the opioid agonist (e.g., morphine, fentanyl) administration.[2][3]A more stable baseline of opioid effect, allowing for clearer observation of MCAM's antagonism.
Individual Subject Differences: Inherent biological variability among animals in sensitivity to opioids and MCAM.Increase sample size to improve statistical power. Use a within-subject design where possible, with each animal serving as its own control.[4] Consider counterbalancing the order of treatments.Better ability to detect true treatment effects despite individual differences.
Environmental Stressors: Variations in the testing environment such as lighting, noise, or handling.[5][6]Standardize the testing environment. Use dim lighting for nocturnal animals like mice.[5] Handle animals consistently and habituate them to the testing apparatus and procedures.[5][7]Minimized stress-induced behavioral changes that can confound the effects of MCAM.

Issue 2: Unexpectedly short duration of MCAM's antagonist action.

Potential Cause Troubleshooting Step Expected Outcome
Insufficient MCAM Dose: The administered dose may not be high enough to achieve long-lasting receptor occupancy.Review the literature for dose-response relationships. A single dose of 3.2 mg/kg can block morphine effects for about 2 weeks, while 10 mg/kg can last for over 2 months in animals.[2][8]A longer and more sustained antagonist effect of MCAM.
Rapid Metabolism or Clearance: Although MCAM's long action is primarily due to its binding properties, pharmacokinetic factors could play a role in some instances.While MCAM's effectiveness at low plasma levels suggests pharmacodynamic factors are key, consider potential factors that could alter metabolism, such as liver function of the animals.[1][9]More predictable duration of action.
High Opioid Agonist Efficacy/Dose: Using a very high dose or a high-efficacy opioid agonist can potentially surmount the blockade to some degree, although MCAM is considered a non-competitive antagonist.[10][11]Use an appropriate dose range for the opioid agonist that is known to be effectively blocked by the chosen MCAM dose.Clear and prolonged antagonism of the opioid's effects.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound (MCAM)?

A1: MCAM is a pseudo-irreversible, non-competitive antagonist of the µ-opioid receptor (MOR).[8] It also acts as a competitive antagonist at the κ- and δ-opioid receptors.[8] Its "pseudo-irreversible" nature means it binds very tightly to the MOR without forming a covalent bond, leading to a long duration of action as receptor turnover is required to restore function.[2][9]

Q2: How long do the effects of a single dose of MCAM last?

A2: The duration of MCAM's effects is dose-dependent. In animal studies, a single 3.2 mg/kg dose has been shown to block the effects of morphine for approximately two weeks, while a 10 mg/kg dose can block these effects for over two months.[2][8]

Q3: What are some common behavioral experiments where MCAM is used?

A3: MCAM is commonly used in preclinical studies to investigate its potential for treating opioid use disorder and overdose.[9][10] Key behavioral experiments include:

  • Opioid Self-Administration: To assess MCAM's ability to reduce the reinforcing effects of opioids like heroin and fentanyl.[1][2][4]

  • Analgesia (Pain Relief) Models: To demonstrate MCAM's blockade of opioid-induced antinociception, often using tail-withdrawal or paw pressure tests.[2][3][12]

  • Respiratory Depression Models: To evaluate MCAM's ability to prevent or reverse opioid-induced breathing suppression, a major cause of overdose deaths.[2][7]

Q4: What are the key factors to control to minimize variability in rodent behavioral studies?

A4: Several factors can influence the outcomes of behavioral experiments.[5][6][13] Key factors to control include:

  • Environment: Maintain consistent lighting, temperature, and low noise levels in both housing and testing rooms.[5][6]

  • Handling: Handle animals consistently and gently to minimize stress.[5]

  • Experimenter Bias: Whenever possible, the experimenter should be blind to the treatment conditions.[14]

  • Animal Characteristics: Factors such as age, sex, and strain of the animal can significantly impact behavior.[6] For female rodents, the estrous cycle can be a source of variability.[5]

  • Test Order: If multiple behavioral tests are performed on the same animal, the order of testing should be consistent as the experience of one test can affect performance on subsequent tests.[15]

Experimental Protocols

Protocol 1: Fentanyl Self-Administration in Rhesus Monkeys

This protocol is a summary of the methodology used in studies evaluating the effect of MCAM on opioid self-administration.[1][16]

  • Subjects: Adult rhesus monkeys with indwelling intravenous catheters.

  • Apparatus: Operant conditioning chambers equipped with levers and infusion pumps.

  • Procedure:

    • Monkeys are trained to self-administer intravenous infusions of fentanyl (e.g., 0.00032 mg/kg/infusion) by pressing a lever under a fixed-ratio schedule.[1][16]

    • Cocaine (e.g., 0.032 mg/kg/infusion) may be substituted for fentanyl in some sessions to assess the selectivity of MCAM's effects.[1][16]

    • Once responding is stable, baseline self-administration rates are established.

    • MCAM (e.g., 0.1–0.32 mg/kg) or vehicle is administered subcutaneously prior to a test session.[1]

    • The number of infusions is recorded and compared to baseline to determine the effect of MCAM.

  • Data Analysis: The primary dependent variable is the number of infusions per session. Data are often analyzed using repeated-measures ANOVA.

Protocol 2: Warm Water Tail-Withdrawal Assay in Rats

This protocol outlines a common method for assessing the antinociceptive effects of opioids and their blockade by MCAM.[3][12]

  • Subjects: Adult male Sprague-Dawley rats.[17]

  • Apparatus: A warm water bath maintained at a constant temperature (e.g., 50°C).

  • Procedure:

    • Baseline tail-withdrawal latencies are determined by immersing the distal portion of the rat's tail in the warm water and recording the time to tail flick. A cut-off time is used to prevent tissue damage.

    • Rats are treated with MCAM (e.g., 1-10 mg/kg, s.c.) or vehicle.[3][12]

    • At various time points after MCAM administration (e.g., 1 day, 5 days, etc.), rats are challenged with cumulative doses of an opioid agonist like morphine.[3]

    • Tail-withdrawal latencies are measured after each cumulative dose.

  • Data Analysis: The antinociceptive effect is typically expressed as the percentage of maximum possible effect (%MPE). Dose-effect curves are generated, and ED50 values can be calculated.

Visualizations

Methocinnamox_Signaling_Pathway This compound (MCAM) Signaling Pathway cluster_0 Opioid Agonist Action cluster_1 MCAM Antagonist Action Opioid Opioid Agonist (e.g., Fentanyl, Morphine) MOR µ-Opioid Receptor (MOR) Opioid->MOR Binds G_protein Gi/o Protein Activation MOR->G_protein Activates AC Adenylyl Cyclase Inhibition G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Effector Cellular Effects (Analgesia, Euphoria) cAMP->Effector MCAM This compound (MCAM) MOR_Blocked µ-Opioid Receptor (MOR) (Blocked) MCAM->MOR_Blocked Binds Pseudo-irreversibly & Non-competitively MOR_Blocked->G_protein No Activation Opioid_No_Bind Opioid Agonist Opioid_No_Bind->MOR_Blocked Binding Prevented

Caption: MCAM's pseudo-irreversible binding to the µ-opioid receptor prevents agonist activation.

Experimental_Workflow General Workflow for MCAM Behavioral Experiments cluster_0 Preparation cluster_1 Treatment cluster_2 Testing & Data Collection cluster_3 Analysis Habituation Animal Habituation (Handling, Apparatus) Baseline Baseline Behavioral Testing (e.g., Self-Administration) Habituation->Baseline Treatment_Admin Administer MCAM or Vehicle Baseline->Treatment_Admin Post_Treatment_Test Post-Treatment Behavioral Testing Treatment_Admin->Post_Treatment_Test Opioid_Challenge Opioid Agonist Challenge (at various time points) Post_Treatment_Test->Opioid_Challenge If applicable Data_Recording Record Behavioral Data (e.g., Lever Presses, Latency) Post_Treatment_Test->Data_Recording Opioid_Challenge->Data_Recording Data_Analysis Statistical Analysis (e.g., ANOVA) Data_Recording->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

Caption: A standardized workflow is crucial for reducing variability in behavioral experiments.

Troubleshooting_Tree Troubleshooting High Variability Start High Variability Observed? Check_Protocol Review Experimental Protocol Start->Check_Protocol Yes Consult Consult Literature/ Expert Start->Consult No Check_Drug_Prep Verify Drug Preparation & Administration? Check_Protocol->Check_Drug_Prep Refine_Prep Refine Preparation & Handling Techniques Check_Drug_Prep->Refine_Prep No Check_Environment Standardize Environment (Light, Sound)? Check_Drug_Prep->Check_Environment Yes Refine_Prep->Check_Environment Control_Environment Implement Strict Environmental Controls Check_Environment->Control_Environment No Check_Animal_Factors Consider Animal Factors (Sex, Strain, Health)? Check_Environment->Check_Animal_Factors Yes Control_Environment->Check_Animal_Factors Increase_N Increase Sample Size (N) & Use Within-Subject Design Check_Animal_Factors->Increase_N No Check_Animal_Factors->Consult Yes Increase_N->Consult

Caption: A decision tree to systematically troubleshoot sources of experimental variability.

References

Mitigating potential risks of prolonged opioid antagonism with Methocinnamox

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for mitigating potential risks associated with the prolonged opioid antagonism of Methocinnamox (MCAM) during pre-clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism behind this compound's (MCAM) prolonged duration of action?

A1: this compound is a novel µ-opioid receptor (MOR) antagonist with an exceptionally long duration of action, lasting up to two weeks or even months after a single dose in animal models.[1][2] This prolonged effect is not due to a long plasma half-life (which is approximately 70 minutes) but rather to its unique pharmacodynamic properties.[1][3] MCAM binds to the µ-opioid receptor in a pseudo-irreversible, non-competitive manner.[1][4][5] This means that while it doesn't form a covalent bond with the receptor, it dissociates extremely slowly, effectively rendering the receptor unavailable for agonists like morphine or fentanyl.[3][5] The long-lasting antagonism is therefore primarily dependent on the turnover rate of new µ-opioid receptors.[5][6]

Q2: What are the primary risks associated with using MCAM in experimental settings, particularly in opioid-dependent subjects?

A2: The main risk when administering any µ-opioid receptor antagonist to an opioid-dependent subject is the precipitation of withdrawal.[4][7] Given MCAM's prolonged and insurmountable antagonism, a key concern is the potential for a similarly prolonged and severe withdrawal syndrome. However, preclinical studies in morphine-dependent rats have shown that while MCAM does precipitate withdrawal, the duration and severity are not significantly different from that precipitated by the short-acting antagonist, naloxone.[2][4][8] Another potential consideration is the management of pain in subjects treated with MCAM, as it will block the analgesic effects of µ-opioid receptor agonists.[7] However, MCAM's antagonism is selective for the µ-opioid receptor, leaving kappa (κ) and delta (δ) opioid receptors available for potential alternative pain management strategies.[1][9]

Q3: How does the antagonist profile of MCAM differ from traditional antagonists like naloxone and naltrexone?

A3: MCAM's antagonist profile differs significantly from naloxone and naltrexone in several key aspects:

  • Binding Manner: Naloxone and naltrexone are competitive antagonists, meaning their effects can be overcome by increasing the dose of an opioid agonist.[9][10] MCAM is a non-competitive, insurmountable antagonist, making it much more effective at blocking the effects of high-efficacy opioids like fentanyl.[1][9][10]

  • Duration of Action: Naloxone has a very short duration of action (around 30-60 minutes), while naltrexone's effects last for about 24-72 hours.[7][9] A single injection of MCAM can block opioid effects for up to two weeks or longer, depending on the dose.[1][2]

  • Receptor Selectivity: While all three antagonists have the highest affinity for the µ-opioid receptor, MCAM's pseudo-irreversible binding is specific to the µ-opioid receptor. Its antagonism at κ- and δ-opioid receptors is competitive and reversible.[1][7]

Troubleshooting Guides

Issue 1: Unexpectedly severe or prolonged precipitated withdrawal in animal models.

  • Question: We administered MCAM to our opioid-dependent rat model and observed a very severe withdrawal response. How can we manage this?

  • Answer:

    • Confirm Opioid Dependence Level: Ensure that the level and duration of opioid dependence in your animal model are well-characterized and consistent. Higher levels of dependence can lead to more severe withdrawal.

    • Dose Consideration: While studies show withdrawal duration is not prolonged compared to naloxone, the initial intensity might be dose-dependent.[2][8] Consider using the lowest effective dose of MCAM for your experimental goals.

    • Supportive Care: Provide supportive care to the animals, including maintaining hydration and body temperature, as these can be affected during withdrawal.

    • Symptomatic Treatment: Consider the use of adjunctive medications that can alleviate specific withdrawal symptoms without interacting with the opioid system, such as alpha-2 adrenergic agonists (e.g., clonidine) for autonomic hyperactivity.

    • Comparative Control: Always include a positive control group with a standard antagonist like naloxone to benchmark the severity and duration of withdrawal in your specific model.[2][4]

Issue 2: Difficulty in assessing the duration of MCAM's antagonist effect.

  • Question: We are trying to determine how long MCAM is effective in our mouse model, but our results are variable. What is the best approach?

  • Answer:

    • Use a High-Efficacy Agonist Challenge: To test the insurmountable nature of MCAM's blockade, use a potent µ-opioid agonist like fentanyl for your challenge tests.[2]

    • Standardize Agonist Dose and Time Points: Administer a consistent dose of the agonist at predefined time points after MCAM administration (e.g., 24h, 48h, 7 days, 14 days).

    • Employ Multiple Behavioral Assays: Relying on a single assay may not provide a complete picture. Use a combination of assays to measure different opioid effects, such as:

      • Antinociception: Hot plate or tail-withdrawal tests to measure pain response.[2]

      • Gastrointestinal Motility: Charcoal meal test to assess opioid-induced constipation.[2]

      • Locomotor Activity: Open-field tests to measure opioid-induced changes in movement.[11]

    • Pharmacokinetic vs. Pharmacodynamic Correlation: Remember that MCAM's plasma levels will be very low or undetectable long before its antagonist effects wear off.[3] Focus on the pharmacodynamic (behavioral) readouts for determining the duration of action.

Quantitative Data

Table 1: Receptor Binding Affinities of this compound (MCAM)

Receptor SubtypeBinding Affinity (Ki, nM)
µ-Opioid Receptor (MOR)0.6
δ-Opioid Receptor (DOR)2.2
κ-Opioid Receptor (KOR)4.9

(Data sourced from Broadbear et al., 2000, as cited in multiple reviews[4])

Table 2: Pharmacokinetic and Pharmacodynamic Properties of MCAM

ParameterValue
Time to Peak Plasma Concentration15 - 45 minutes
Plasma Half-life~70 minutes
Duration of MOR Antagonism (single dose)Up to 2 weeks or longer

(Data compiled from multiple preclinical studies[1][3][9])

Experimental Protocols & Visualizations

Protocol 1: Assessing Precipitated Withdrawal in Rodents

This protocol provides a general framework for evaluating the severity and duration of withdrawal precipitated by MCAM in opioid-dependent rodents.

  • Induce Opioid Dependence: Administer escalating doses of morphine (e.g., twice daily injections for 5-7 days) or implant a slow-release morphine pellet.

  • Baseline Assessment: Before antagonist administration, record baseline behavioral and physiological signs (e.g., body weight, locomotor activity, presence of wet-dog shakes, teeth chattering, ptosis).

  • Antagonist Administration: Administer a single subcutaneous (s.c.) injection of MCAM. A parallel group should receive naloxone as a positive control.

  • Withdrawal Scoring: At regular intervals (e.g., 15, 30, 60, 120 minutes, and then daily) after antagonist injection, score the animals for signs of withdrawal using a validated scale (e.g., Gellert-Holtzman scale).

  • Data Analysis: Compare the peak withdrawal scores and the duration of withdrawal signs between the MCAM and naloxone groups.

G cluster_0 Phase 1: Induction of Dependence cluster_1 Phase 2: Antagonist Challenge cluster_2 Phase 3: Observation & Scoring A Opioid-Naïve Rodent B Chronic Morphine Administration A->B Escalating Doses C Physically Dependent Rodent B->C D Administer MCAM (Test Group) C->D E Administer Naloxone (Control Group) C->E F Monitor Behavioral & Physiological Signs D->F E->F G Record Withdrawal Scores (e.g., Gellert-Holtzman scale) F->G H Compare Severity & Duration G->H G MOR μ-Opioid Receptor (MOR) G_protein Gαi/o Gβγ MOR->G_protein Couples AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC G_protein:Gαi/o->AC Inhibits Agonist Opioid Agonist (e.g., DAMGO) Agonist->MOR Activates MCAM MCAM MCAM->MOR Binds Pseudo-irreversibly & Blocks Agonist G start Experiment Yields Unexpected Results q1 Is the issue related to precipitated withdrawal? start->q1 q2 Is the issue related to the duration of antagonism? q1->q2 No a1 Is withdrawal more severe than expected? q1->a1 Yes a2 Is antagonism shorter or more variable than expected? q2->a2 Yes other Consult other troubleshooting guides (e.g., assay validation, compound stability). q2->other No sol1 Review opioid dependence protocol. Verify MCAM dosage. Ensure adequate supportive care. a1->sol1 sol2 Use a high-efficacy agonist (fentanyl). Standardize challenge time points. Use multiple behavioral endpoints. a2->sol2

References

Validation & Comparative

A Comparative Analysis of Methocinnamox and Naloxone for Opioid Overdose Reversal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating opioid crisis, largely driven by the prevalence of highly potent synthetic opioids such as fentanyl, has underscored the urgent need for more effective overdose reversal agents. Naloxone, a competitive opioid receptor antagonist, has been the cornerstone of overdose treatment for decades. However, its relatively short duration of action and surmountable antagonism present challenges in the face of potent, long-acting synthetic opioids, often necessitating repeated administrations and still risking re-narcorization.[1][2] This has spurred the development of novel antagonists with improved pharmacokinetic and pharmacodynamic profiles. Methocinnamox (MCAM), a promising new chemical entity, offers a distinct mechanism of action as a pseudo-irreversible, non-competitive antagonist at the µ-opioid receptor (MOR), suggesting potential advantages over naloxone for overdose reversal.[3][4][5] This guide provides a comprehensive comparative analysis of this compound and naloxone, focusing on their pharmacological properties, efficacy in preclinical models of overdose, and the experimental methodologies used for their evaluation.

Quantitative Data Comparison

The following tables summarize the key quantitative parameters of this compound and naloxone, providing a side-by-side comparison of their in vitro and in vivo properties.

ParameterThis compound (MCAM)NaloxoneReferences
Mechanism of Action Pseudo-irreversible, non-competitive antagonist at the µ-opioid receptor; Competitive antagonist at κ- and δ-opioid receptors. Also exhibits allosteric modulation at the µ-opioid receptor.Competitive antagonist at µ-, κ-, and δ-opioid receptors, with the highest affinity for the µ-receptor.[1][4][5][6]
Binding Affinity (Ki, nM)
µ-opioid receptor (MOR)~0.6~1.1-1.4[4][7]
δ-opioid receptor (DOR)~2.2~16-67.5[4][7]
κ-opioid receptor (KOR)~4.9~2.5-12[4][7]
Duration of Action Long-acting, with effects lasting for days to weeks after a single administration.Short-acting, with a duration of 30-90 minutes.[3][8][9]
In Vivo Efficacy (Overdose Reversal)
Fentanyl-induced respiratory depressionEffectively reverses and provides prolonged protection against fentanyl-induced respiratory depression in rats.Reverses fentanyl-induced respiratory depression, but with a shorter duration of effect, requiring repeat dosing.[10][11][12]
Heroin-induced respiratory depressionEffectively reverses heroin-induced respiratory depression in rats.Standard of care for reversing heroin-induced respiratory depression.[10][11]
Route of Administration Intravenous, subcutaneous (in preclinical studies).Intravenous, intramuscular, intranasal.[4][13]

Table 1: Comparative Pharmacological Properties of this compound and Naloxone. This table provides a summary of the key in vitro and in vivo pharmacological parameters of MCAM and naloxone.

Mechanism of Action and Signaling Pathways

Naloxone acts as a classical competitive antagonist, binding reversibly to the orthosteric site of the µ-opioid receptor and competing with opioid agonists for receptor occupancy.[6][7] This competitive nature means that its antagonist effects can be surmounted by high concentrations of potent agonists like fentanyl.

In contrast, this compound exhibits a more complex and durable mechanism of action. It binds to the µ-opioid receptor in a pseudo-irreversible manner, forming a long-lasting, non-covalent interaction that is not easily displaced by competing agonists.[3][5] This results in an insurmountable antagonism, a key advantage in the context of high-potency opioid overdose. Furthermore, MCAM has been shown to act as a negative allosteric modulator of the µ-opioid receptor, binding to a site distinct from the orthosteric pocket and altering the receptor's conformation in a way that reduces the affinity and/or efficacy of opioid agonists.[5][6]

The binding of an opioid agonist to the µ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the desired analgesic effects but also to life-threatening respiratory depression. This process involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels. Both naloxone and MCAM disrupt this signaling pathway by preventing agonist-mediated receptor activation.

Opioid Receptor Signaling Pathway cluster_0 Opioid Agonist Action cluster_1 Antagonist Intervention Opioid Agonist Opioid Agonist MOR µ-Opioid Receptor Opioid Agonist->MOR Binds G_Protein Gαi/oβγ MOR->G_Protein Activates MOR_Blocked µ-Opioid Receptor (Blocked) AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channels Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) G_Protein->Ion_Channels cAMP ↓ cAMP AC->cAMP Cellular_Response ↓ Neuronal Excitability (Analgesia, Respiratory Depression) cAMP->Cellular_Response Ion_Channels->Cellular_Response Naloxone Naloxone Naloxone->MOR_Blocked Competitive Antagonism MCAM This compound MCAM->MOR_Blocked Pseudo-irreversible Non-competitive Antagonism

Caption: Opioid receptor signaling and antagonist intervention.

Experimental Protocols

The preclinical evaluation of this compound and naloxone relies on a battery of in vitro and in vivo assays designed to characterize their pharmacological properties and therapeutic potential.

In Vitro Assays

1. Radioligand Binding Assays:

  • Objective: To determine the binding affinity (Ki) of the antagonist for different opioid receptor subtypes (µ, δ, κ).

  • Methodology:

    • Cell membranes expressing the opioid receptor of interest are prepared.

    • A radiolabeled ligand with known affinity for the receptor is incubated with the cell membranes in the presence of varying concentrations of the unlabeled antagonist (MCAM or naloxone).

    • The amount of radioligand bound to the receptor is measured using scintillation counting.

    • The Ki value is calculated from the IC50 (the concentration of antagonist that inhibits 50% of radioligand binding) using the Cheng-Prusoff equation.

2. cAMP Functional Assays:

  • Objective: To assess the functional antagonism of the µ-opioid receptor by measuring the inhibition of agonist-induced decreases in intracellular cAMP levels.

  • Methodology:

    • Cells expressing the µ-opioid receptor are treated with the antagonist (MCAM or naloxone) for a specified period.

    • The cells are then stimulated with an opioid agonist (e.g., DAMGO or fentanyl) in the presence of forskolin (an adenylyl cyclase activator).

    • Intracellular cAMP levels are measured using various techniques, such as enzyme-linked immunosorbent assay (ELISA) or commercially available cAMP detection kits.

    • The ability of the antagonist to block the agonist-induced inhibition of cAMP production is quantified to determine its potency (IC50) and efficacy.

cAMP Functional Assay Workflow Start Start Cell_Culture Culture cells expressing µ-opioid receptor Start->Cell_Culture Antagonist_Treatment Treat with MCAM or Naloxone Cell_Culture->Antagonist_Treatment Agonist_Stimulation Stimulate with opioid agonist + Forskolin Antagonist_Treatment->Agonist_Stimulation cAMP_Measurement Measure intracellular cAMP Agonist_Stimulation->cAMP_Measurement Data_Analysis Determine IC50 and efficacy cAMP_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro cAMP functional assay.

In Vivo Assays

1. Whole-Body Plethysmography (for Respiratory Depression):

  • Objective: To evaluate the ability of antagonists to reverse or prevent opioid-induced respiratory depression in conscious, unrestrained animals (typically rats or mice).

  • Methodology:

    • Animals are placed in a whole-body plethysmography chamber that measures changes in pressure associated with breathing.

    • Baseline respiratory parameters (respiratory rate, tidal volume, and minute ventilation) are recorded.

    • An opioid agonist (e.g., fentanyl or heroin) is administered to induce respiratory depression.

    • The antagonist (MCAM or naloxone) is then administered, and respiratory parameters are continuously monitored to assess the reversal of respiratory depression.

    • For prevention studies, the antagonist is administered prior to the opioid agonist.

2. Warm Water Tail-Withdrawal Assay (for Antinociception):

  • Objective: To assess the antagonist's ability to block the analgesic effects of opioid agonists.

  • Methodology:

    • The baseline latency for a rodent to withdraw its tail from warm water (e.g., 52°C) is determined.

    • An opioid agonist is administered, and the tail-withdrawal latency is measured again to confirm analgesia (an increased latency).

    • The antagonist is administered, followed by the opioid agonist, and the tail-withdrawal latency is measured to determine if the analgesic effect is blocked.

3. Fentanyl Self-Administration in Non-Human Primates:

  • Objective: To model the abuse potential of fentanyl and evaluate the effectiveness of antagonists in reducing drug-seeking behavior.

  • Methodology:

    • Rhesus monkeys are trained to self-administer intravenous infusions of fentanyl by pressing a lever.

    • Once a stable pattern of self-administration is established, the antagonist (MCAM or naloxone) is administered prior to the session.

    • The number of fentanyl infusions self-administered is measured to determine the antagonist's ability to reduce the reinforcing effects of the opioid.

Comparative Pharmacology of MCAM and Naloxone cluster_0 Naloxone cluster_1 This compound (MCAM) Opioid_Overdose Opioid Overdose (e.g., Fentanyl) Naloxone_Action Competitive Antagonism (Reversible) Opioid_Overdose->Naloxone_Action Treatment MCAM_Action Pseudo-irreversible, Non-competitive Antagonism Opioid_Overdose->MCAM_Action Treatment Naloxone_Effect Short Duration (30-90 min) Naloxone_Action->Naloxone_Effect Naloxone_Outcome Risk of Re-narcorization Naloxone_Effect->Naloxone_Outcome MCAM_Effect Long Duration (Days to Weeks) MCAM_Action->MCAM_Effect MCAM_Outcome Sustained Overdose Protection MCAM_Effect->MCAM_Outcome

References

A Comparative Guide to Methocinnamox (MCAM) for In Vivo µ-Opioid Receptor Engagement

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Methocinnamox (MCAM) with other commonly used µ-opioid receptor (MOR) antagonists. It is intended for researchers, scientists, and drug development professionals engaged in opioid research. This document presents objective experimental data, detailed methodologies for key in vivo assays, and visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound

This compound (MCAM) is a novel µ-opioid receptor antagonist characterized by its exceptionally long duration of action.[1][2][3] Unlike traditional competitive antagonists such as naltrexone and naloxone, which bind reversibly to opioid receptors, MCAM exhibits pseudo-irreversible binding.[1][2][4] This means that while it does not form a covalent bond with the receptor, it dissociates extremely slowly, leading to a sustained and insurmountable blockade of MOR function.[1][5][6] This property makes MCAM a valuable tool for in vivo studies requiring prolonged receptor antagonism without the need for continuous drug administration.[7] Furthermore, MCAM demonstrates high selectivity for the µ-opioid receptor over kappa (κ) and delta (δ) opioid receptors.[2][8]

Comparative Analysis of µ-Opioid Receptor Antagonists

The selection of an appropriate antagonist is critical for the specific experimental needs of in vivo opioid research. This section compares MCAM with other widely used antagonists, including the reversible antagonist naltrexone and the irreversible antagonist β-funaltrexamine (β-FNA).

Pharmacological Profile Comparison

The following table summarizes the key pharmacological characteristics of MCAM, naltrexone, and β-FNA, providing a basis for selecting the most suitable antagonist for a given research application.

FeatureThis compound (MCAM)Naltrexoneβ-Funaltrexamine (β-FNA)
Mechanism of Action Pseudo-irreversible Antagonist[1][2][4]Competitive Reversible Antagonist[1]Irreversible (Covalent) Antagonist[9]
Receptor Selectivity High for µ-opioid receptor[2][8]Binds to µ, κ, and δ opioid receptors[2]Selective for µ-opioid receptor, but has κ-agonist activity[9]
Duration of Action Long-lasting (days to weeks)[1][2][3]Short-acting (< 24 hours)[1][5]Long-lasting (several days)[10]
In Vivo Agonist Activity None reported[8]Noneκ-opioid receptor agonist activity[9]
Quantitative In Vivo Efficacy

The table below presents quantitative data from various in vivo studies, highlighting the potency and duration of action of each antagonist in relevant animal models.

In Vivo AssayAnimal ModelAntagonist & DoseKey Finding
Morphine-induced Antinociception (Writhing Assay) MouseMCAM (1.8 mg/kg)74-fold increase in the ED50 of morphine.[8][11]
Fentanyl Self-Administration Rhesus MonkeyMCAM (0.32 mg/kg)Attenuation of fentanyl self-administration for up to 2 weeks.[1]
Fentanyl Self-Administration Rhesus MonkeyNaltrexone (up to 0.032 mg/kg)Attenuation of fentanyl self-administration for less than 1 day.[1]
Heroin Self-Administration Ratβ-FNA (40 nmol, i.c.v.)Decrease in heroin self-administration, returning to baseline in ~10 days.[6]
Opioid-induced Ventilatory Depression RatMCAM (10 mg/kg)Persistent blockade of morphine- and fentanyl-induced ventilatory depression for at least 2 weeks.[7]
Thermal Allodynia RatMCAM (local injection)Antagonized µ-agonist-mediated inhibition of thermal allodynia for up to 96 hours.[12]

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below to facilitate the replication and validation of findings.

Warm-Water Tail-Withdrawal Test for Antinociception

This assay measures the latency of an animal to withdraw its tail from a noxious thermal stimulus, a common method to assess the efficacy of analgesic drugs and their antagonists.

Materials:

  • Male ICR mice or Sprague Dawley rats

  • Tail-flick analgesiometer with a constant temperature water bath (e.g., 50°C or 55°C)

  • Opioid agonist (e.g., morphine sulfate)

  • Antagonist (e.g., MCAM, naltrexone)

  • Animal restrainers

  • Stopwatch

Procedure:

  • Acclimation: Acclimate the animals to the experimental room and restrainers for at least 30 minutes before testing.

  • Baseline Latency: Gently place the distal third of the animal's tail into the warm water bath. Start the stopwatch immediately.

  • Record the time it takes for the animal to flick or withdraw its tail. This is the baseline tail-flick latency. A cut-off time (e.g., 15 seconds) should be established to prevent tissue damage.

  • Drug Administration: Administer the antagonist (e.g., MCAM or naltrexone) via the desired route (e.g., subcutaneous).

  • After the appropriate pre-treatment time for the antagonist, administer the opioid agonist (e.g., morphine).

  • Post-treatment Latency: At predetermined time points after agonist administration, repeat the tail-flick test as described in steps 2 and 3.

  • Data Analysis: The degree of antinociception is typically expressed as the Maximum Possible Effect (%MPE), calculated as: [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The antagonist effect is determined by the rightward shift in the agonist dose-response curve.

Opioid Self-Administration in Rhesus Monkeys

This operant conditioning paradigm is a gold-standard model for assessing the reinforcing effects (abuse potential) of drugs and the ability of antagonists to block these effects.

Materials:

  • Adult rhesus monkeys with indwelling intravenous catheters

  • Operant conditioning chambers equipped with two levers, stimulus lights, and an infusion pump

  • Opioid for self-administration (e.g., fentanyl, heroin)

  • Antagonist (e.g., MCAM, naltrexone)

  • Saline solution for catheter flushing

Procedure:

  • Training: Train the monkeys to press a lever to receive an intravenous infusion of the opioid under a specific schedule of reinforcement (e.g., fixed-ratio). A second lever, when pressed, may deliver saline or have no programmed consequence.

  • Baseline Responding: Once stable responding is established, conduct baseline sessions where the opioid is available for self-administration.

  • Antagonist Administration: Prior to a test session, administer the antagonist (e.g., MCAM or naltrexone) at the desired dose and route.

  • Test Session: Place the monkey in the operant chamber and allow it to self-administer the opioid. Record the number of infusions earned.

  • Washout and Follow-up: Following the test session, monitor the animal's responding in subsequent daily sessions to determine the duration of the antagonist's effect.

  • Data Analysis: The primary dependent variable is the number of infusions self-administered. A decrease in the number of infusions following antagonist pre-treatment indicates a blockade of the opioid's reinforcing effects.

Measurement of Opioid-Induced Ventilatory Depression in Rats

This procedure utilizes whole-body plethysmography to measure changes in respiratory function following opioid administration, a critical assay for assessing the life-threatening side effects of opioids and the protective effects of antagonists.

Materials:

  • Male Sprague Dawley rats

  • Whole-body plethysmography chambers

  • Transducers and software for recording respiratory parameters

  • Opioid agonist (e.g., fentanyl, heroin)

  • Antagonist (e.g., MCAM, naloxone)

  • Intravenous catheters (optional, for precise drug delivery)

Procedure:

  • Acclimation: Acclimate the rats to the plethysmography chambers for a sufficient period (e.g., 40-60 minutes) to obtain stable baseline respiratory recordings.

  • Baseline Measurement: Record baseline respiratory parameters, including respiratory frequency (breaths/minute), tidal volume (mL/breath), and minute ventilation (mL/minute).

  • Drug Administration: Administer the opioid agonist via the desired route (e.g., intravenous).

  • Post-agonist Measurement: Continuously monitor and record respiratory parameters for a set duration (e.g., 60 minutes) after agonist administration.

  • Antagonist Reversal/Prevention:

    • Reversal: After establishing respiratory depression with an agonist, administer the antagonist and measure the reversal of the depressive effects.

    • Prevention: Administer the antagonist at various time points before the agonist challenge to determine its ability to prevent the onset of respiratory depression.

  • Data Analysis: Compare the respiratory parameters before and after drug administration. The primary outcome is the degree of depression in minute ventilation. The efficacy of the antagonist is measured by its ability to reverse or prevent this depression.

Visualizations

The following diagrams illustrate key concepts related to µ-opioid receptor signaling and the experimental workflows described above.

G cluster_0 µ-Opioid Receptor Signaling cluster_1 Antagonist Action Opioid_Agonist Opioid Agonist (e.g., Morphine, Fentanyl) MOR µ-Opioid Receptor (MOR) Opioid_Agonist->MOR Binds and Activates G_Protein Gi/o Protein MOR->G_Protein Activates Resp_Depression Respiratory Depression MOR->Resp_Depression Mediates AC Adenylyl Cyclase G_Protein->AC Inhibits GIRK GIRK Channel G_Protein->GIRK Activates βγ subunit Ca_Channel Voltage-gated Ca2+ Channel G_Protein->Ca_Channel Inhibits α subunit cAMP cAMP AC->cAMP Produces Analgesia Analgesia GIRK->Analgesia Leads to Hyperpolarization Ca_Channel->Analgesia Reduces Neurotransmitter Release MCAM This compound (MCAM) (Pseudo-irreversible) MCAM->MOR Blocks (Long-lasting) Naltrexone Naltrexone (Reversible) Naltrexone->MOR Blocks (Short-acting)

Caption: µ-Opioid Receptor Signaling Pathway and Antagonist Intervention.

G cluster_0 Warm-Water Tail-Withdrawal Workflow start Start acclimate Acclimate Animal to Restrainer start->acclimate baseline Measure Baseline Tail-Flick Latency acclimate->baseline antagonist_admin Administer Antagonist (e.g., MCAM) baseline->antagonist_admin agonist_admin Administer Opioid Agonist antagonist_admin->agonist_admin post_test Measure Post-Treatment Tail-Flick Latency agonist_admin->post_test analyze Analyze Data (%MPE, Dose-Response Shift) post_test->analyze end End analyze->end

Caption: Experimental Workflow for the Warm-Water Tail-Withdrawal Test.

G cluster_1 Opioid Self-Administration Workflow start_sa Start train_sa Train Animal on Lever Pressing for Opioid start_sa->train_sa baseline_sa Establish Stable Baseline Responding train_sa->baseline_sa antagonist_admin_sa Pre-treat with Antagonist (e.g., MCAM) baseline_sa->antagonist_admin_sa test_session_sa Conduct Test Session Record Infusions antagonist_admin_sa->test_session_sa washout_sa Monitor Responding in Subsequent Sessions (Duration of Action) test_session_sa->washout_sa analyze_sa Analyze Data (Number of Infusions) washout_sa->analyze_sa end_sa End analyze_sa->end_sa

Caption: Experimental Workflow for the Opioid Self-Administration Paradigm.

References

A Comparative Analysis of Methocinnamox and Buprenorphine in Opioid Use Disorder Treatment Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative efficacy, mechanisms of action, and experimental foundations of Methocinnamox (MCAM) and buprenorphine for the treatment of Opioid Use Disorder (OUD).

This guide provides an objective comparison of the emerging long-acting opioid antagonist, this compound (MCAM), and the established partial agonist, buprenorphine. While direct comparative clinical trials are not yet available due to MCAM's preclinical status, this document synthesizes existing data from animal studies of MCAM and extensive clinical trial data for buprenorphine to offer a foundational comparative analysis for the scientific community.

Executive Summary

This compound (MCAM) is a novel, pseudo-irreversible antagonist of the µ-opioid receptor (MOR) with a remarkably long duration of action, showing promise in preclinical models for preventing relapse and overdose. Buprenorphine, a partial µ-opioid receptor agonist and κ-opioid receptor antagonist, is a widely used and effective medication for OUD that reduces cravings and withdrawal symptoms while carrying a lower risk of respiratory depression compared to full agonists. This guide delves into the quantitative efficacy data, detailed experimental protocols, and underlying signaling pathways of both compounds to facilitate a deeper understanding of their potential and established roles in OUD treatment.

Comparative Efficacy: A Look at the Data

Direct comparative efficacy studies between this compound and buprenorphine in humans are not yet possible as MCAM has not entered clinical trials. The following tables summarize key efficacy data from preclinical studies of MCAM and clinical trials of buprenorphine.

Table 1: Preclinical Efficacy of this compound (MCAM) in Animal Models
Experimental Model Species MCAM Dose Key Findings Citation
Fentanyl Self-AdministrationRhesus Monkeys0.1 - 0.32 mg/kgDecreased fentanyl self-administration for up to 2 weeks after a single dose. Repeated administration decreased fentanyl self-administration for over 2 months.[1]
Heroin Self-AdministrationRhesus MonkeysNot specifiedA single administration of MCAM decreased heroin self-administration for an average of 10 days.[2]
Morphine-Induced AntinociceptionRats1 - 10 mg/kgSelectively antagonized the antinociceptive effects of morphine for 2 weeks or longer.[3]
Opioid-Induced Ventilatory DepressionRhesus Monkeys & RatsNot specifiedA single administration of MCAM provided protection against and reversal of opioid-induced ventilatory depression for days to weeks.[2]
Table 2: Clinical Efficacy of Buprenorphine in Opioid Use Disorder
Study Design Comparison Buprenorphine Dose Treatment Retention Reduction in Illicit Opioid Use Citation
Randomized Controlled TrialBuprenorphine vs. Placebo≥ 16 mg/daySuperior to placebo in improving treatment retention.Significantly reduced opioid use compared to placebo.[4]
Multi-site Randomized TrialBuprenorphine/Naloxone vs. MethadoneUp to 32 mg/day46% completion rate at 24 weeks (compared to 74% for methadone). Retention increased with higher doses, reaching 60% at 30-32 mg/day.Significantly lower positive opioid urine results during the first 9 weeks of treatment compared to methadone.[5]
Retrospective Cohort StudyBuprenorphine/NaloxoneNot specifiedReceipt of buprenorphine-naloxone was associated with a reduced risk of opioid overdose (Hazard Ratio = 0.66) and death (HR = 0.24).Not directly measured.[6]
Systematic Review & Meta-AnalysisBuprenorphine/Naloxone vs. Methadone2 to 32 mg/dayMethadone showed significantly higher treatment retention at six months.Not directly measured.[7]

Mechanisms of Action and Signaling Pathways

The distinct therapeutic profiles of this compound and buprenorphine stem from their different interactions with opioid receptors.

This compound (MCAM) is a potent µ-opioid receptor (MOR) antagonist.[2] It binds to the receptor with high affinity and exhibits pseudo-irreversible antagonism, meaning its effects are very long-lasting.[2] By blocking the MOR, MCAM prevents opioid agonists like heroin and fentanyl from binding and producing their effects, including euphoria and respiratory depression.[2] In contrast to its effects at the µ-opioid receptor, its antagonism of the κ- and δ-opioid receptors is competitive and reversible.[8]

Buprenorphine has a more complex pharmacology. It is a partial agonist at the µ-opioid receptor and an antagonist at the κ-opioid receptor.[4] As a partial agonist, it activates the MOR but to a lesser degree than full agonists like methadone or heroin.[9] This partial agonism is sufficient to alleviate withdrawal symptoms and reduce cravings.[9] Buprenorphine's high affinity for the MOR allows it to displace other opioids from the receptor, and its slow dissociation prolongs its therapeutic effect.[4] Its antagonistic activity at the κ-opioid receptor may contribute to its antidepressant and anti-anxiety effects.[10]

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways affected by MCAM and buprenorphine.

Opioid_Receptor_Signaling cluster_0 Opioid Agonist (e.g., Heroin, Fentanyl) cluster_1 Cellular Response Agonist Opioid Agonist MOR µ-Opioid Receptor (MOR) Agonist->MOR Binds and Activates Analgesia Analgesia Euphoria Euphoria Respiratory_Depression Respiratory Depression G_Protein Gi/o Protein Activation MOR->G_Protein AC ↓ Adenylyl Cyclase G_Protein->AC cAMP ↓ cAMP AC->cAMP cAMP->Analgesia Downstream Effects cAMP->Euphoria Downstream Effects cAMP->Respiratory_Depression Downstream Effects MCAM_Signaling cluster_0 Opioid Agonist Agonist Opioid Agonist MOR µ-Opioid Receptor (MOR) Agonist->MOR Binding Prevented MCAM This compound (MCAM) MCAM->MOR Pseudo-irreversibly Binds and Blocks Blocked No Signal Transduction MOR->Blocked Buprenorphine_Signaling cluster_1 Cellular Response Bup Buprenorphine MOR µ-Opioid Receptor (MOR) Bup->MOR Partial Agonist KOR κ-Opioid Receptor (KOR) Bup->KOR Antagonist Reduced_Cravings Reduced Cravings & Withdrawal Ceiling_Effect Ceiling on Respiratory Depression Partial_Activation Partial Activation MOR->Partial_Activation Antagonism Antagonism KOR->Antagonism Partial_Activation->Reduced_Cravings Partial_Activation->Ceiling_Effect MCAM_Preclinical_Workflow cluster_0 Phase 1: Baseline cluster_1 Phase 2: Intervention cluster_2 Phase 3: Challenge & Observation Baseline Establish Baseline Opioid Self-Administration or Physiological Response Administer_MCAM Administer Single or Repeated Doses of MCAM Baseline->Administer_MCAM Opioid_Challenge Challenge with Opioid Agonist (e.g., Fentanyl, Heroin) Administer_MCAM->Opioid_Challenge Monitor Monitor Opioid Self-Administration, Ventilatory Function, or Antinociception over Time Opioid_Challenge->Monitor Buprenorphine_Clinical_Trial_Workflow cluster_0 Phase 1: Screening & Enrollment cluster_1 Phase 2: Randomization & Treatment cluster_2 Phase 3: Follow-up & Assessment Screening Screening for Eligibility (DSM criteria for OUD, physical health) Informed_Consent Informed Consent Screening->Informed_Consent Randomization Randomization to Treatment Groups (e.g., Buprenorphine, Placebo, Methadone) Informed_Consent->Randomization Induction Buprenorphine Induction and Dose Stabilization Randomization->Induction Follow_up Regular Follow-up Visits (e.g., weekly, monthly) Induction->Follow_up Data_Collection Data Collection: - Urine Drug Screens - Self-Report of Drug Use - Treatment Retention - Adverse Events Follow_up->Data_Collection

References

Cross-Species Pharmacological Profile of Methocinnamox (MCAM): A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals on the pharmacological effects of Methocinnamox (MCAM), a novel, long-acting μ-opioid receptor antagonist, across various animal models. This guide provides a comparative analysis with other opioid antagonists, supported by experimental data and detailed methodologies.

This compound (MCAM) has emerged as a promising therapeutic candidate for opioid use disorder and overdose, primarily due to its unique pharmacological profile.[1] It functions as a pseudo-irreversible, non-competitive antagonist at the μ-opioid receptor (MOR) and a competitive antagonist at the κ- (KOR) and δ-opioid receptors (DOR).[2] This profile results in a remarkably long duration of action, offering a significant advantage over currently available treatments like naloxone and naltrexone.[1][2][3][4] Preclinical studies in mice, rats, and non-human primates have consistently demonstrated its potent and sustained antagonism of the effects of various opioid agonists.[1][5]

Comparative Pharmacodynamics and Efficacy

MCAM's interaction with opioid receptors is characterized by high affinity and a pseudo-irreversible binding to the μ-opioid receptor, which is believed to be responsible for its prolonged effects.[5][6][7][8] This non-competitive antagonism means that its blocking effects are difficult to overcome even with high doses of opioid agonists.[1] In contrast, traditional antagonists like naloxone and naltrexone exhibit competitive and reversible binding, allowing their effects to be surmounted by increased opioid doses.[1][7]

Receptor Binding Affinities

The following table summarizes the receptor binding affinities of MCAM.

ReceptorBinding Affinity (Ki, nM)
μ-Opioid Receptor (MOR)0.6
δ-Opioid Receptor (DOR)2.2
κ-Opioid Receptor (KOR)4.9
(Data sourced from reference[2])
In Vivo Efficacy Across Species

MCAM has been shown to effectively block the pharmacological effects of various μ-opioid receptor agonists, including morphine, fentanyl, and heroin, in a range of animal models.

SpeciesOpioid AgonistAssayKey FindingsReference
Mouse MorphineWarm-water tail-withdrawalMCAM produced a 74-fold increase in the ED50 of morphine.[9]
MorphineAcetic acid-induced writhingMCAM shifted the morphine dose-response curve to the right by up to 100-fold.[5]
Rat Morphine, FentanylWarm-water tail withdrawalMCAM attenuated the antinociceptive effects of both morphine and fentanyl.[6][7]
MorphineGastrointestinal motilityMCAM blocked morphine-induced decreases in gastrointestinal motility.[6][7]
Fentanyl, Heroin, Carfentanil, 3-MethylfentanylWhole-body plethysmographyMCAM reversed and prevented hypoventilation induced by all tested agonists.[10]
Rhesus Monkey HeroinVentilatory depressionA single dose of MCAM blocked the ventilatory-depressant effects of heroin for up to 2 weeks.[11]
FentanylSelf-administrationMCAM selectively and repeatedly decreased fentanyl self-administration.[11]
Heroin, CocaineSelf-administrationMCAM selectively decreased heroin self-administration for an average of 10 days without affecting cocaine self-administration.[1]

Pharmacokinetic Profile

In animal studies, subcutaneously administered MCAM reaches peak plasma concentrations between 15 and 45 minutes, with an elimination half-life of approximately 70 minutes.[2] However, its pharmacological effects persist for a much longer duration, up to several weeks, which is attributed to its pseudo-irreversible binding to the μ-opioid receptor rather than its pharmacokinetic profile.[12][11]

Comparative Analysis with Other Antagonists

MCAM's pharmacological profile distinguishes it from other opioid antagonists.

FeatureThis compound (MCAM)NaloxoneNaltrexoneβ-Funaltrexamine (β-FNA)β-Chlornaltrexamine (β-CNA)
Mechanism at MOR Pseudo-irreversible, non-competitive antagonistCompetitive antagonistCompetitive antagonistIrreversible antagonistIrreversible antagonist
Duration of Action Very long (days to weeks)Short (minutes to hours)Moderate (24-72 hours)LongLong
Selectivity High for MORNon-selectivePreferential for MORμ/δ selectiveLow selectivity
Agonist Activity None reportedNoneNoneκ-agonist activityκ-agonist activity
(Data compiled from references[1][2][9])

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and further research.

Warm-Water Tail-Withdrawal Assay (Mouse/Rat)

This assay is used to assess thermal nociception.

  • Acclimation: Animals are gently restrained, and the distal third of their tail is submerged in a water bath maintained at a constant temperature (e.g., 50°C).

  • Baseline Latency: The time taken for the animal to withdraw its tail from the water is recorded as the baseline latency. A cut-off time (e.g., 15 seconds) is typically used to prevent tissue damage.

  • Drug Administration: The test compound (e.g., MCAM) or vehicle is administered, followed by the opioid agonist (e.g., morphine) at a specified time interval.

  • Post-treatment Latency: Tail-withdrawal latencies are measured at various time points after drug administration.

  • Data Analysis: The antinociceptive effect is often expressed as the percentage of maximal possible effect (%MPE) or as a shift in the dose-response curve of the agonist.

Whole-Body Plethysmography (Rat)

This technique is used to measure respiratory function.

  • Chamber Acclimation: Conscious, unrestrained rats are placed in a whole-body plethysmography chamber and allowed to acclimate for a period (e.g., 45 minutes).

  • Baseline Measurement: Respiratory parameters, including frequency and tidal volume, are recorded to establish a baseline.

  • Drug Administration: The opioid agonist is administered (e.g., intravenously) to induce respiratory depression.

  • Antagonist Administration: The antagonist (e.g., MCAM or naloxone) is then administered to assess its ability to reverse the respiratory depression. For prevention studies, the antagonist is given prior to the agonist.

  • Data Analysis: Changes in minute volume (the volume of air inhaled or exhaled per minute) are calculated and compared across different treatment groups.

Intravenous Self-Administration (Rhesus Monkey)

This is the gold standard for evaluating the reinforcing effects of drugs.

  • Surgical Implantation: Animals are surgically fitted with an intravenous catheter.

  • Training: Monkeys are trained to press a lever to receive an intravenous infusion of a drug (e.g., fentanyl or heroin) under a specific schedule of reinforcement (e.g., fixed-ratio). Responding on a second lever may deliver a non-drug reinforcer like food.

  • Baseline Responding: Stable rates of self-administration are established.

  • Antagonist Treatment: The antagonist (e.g., MCAM) is administered prior to the self-administration session.

  • Data Analysis: The number of infusions earned is recorded and compared to baseline levels to determine the effect of the antagonist on the reinforcing properties of the opioid.

Visualizing Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway of opioid receptors, the experimental workflow for evaluating MCAM's antagonism, and the logical relationship of its pharmacological actions.

opioid_signaling_pathway cluster_receptor Opioid Receptor (MOR, KOR, DOR) cluster_cell Neuron receptor GPCR gi Gi/o Protein receptor->gi Activates ac Adenylyl Cyclase gi->ac Inhibits ion_channel Ion Channels (Ca2+, K+) gi->ion_channel Modulates camp cAMP ac->camp Converts ATP to a_node a_node camp->a_node Decreased Neuronal Excitability ion_channel->a_node agonist Opioid Agonist (e.g., Morphine, Fentanyl) agonist->receptor Binds & Activates mcam MCAM (Antagonist) mcam->receptor Binds & Blocks

Caption: Opioid receptor signaling pathway and the antagonistic action of MCAM.

experimental_workflow start Animal Model Selection (Mouse, Rat, NHP) acclimation Acclimation & Baseline Measurement start->acclimation treatment Treatment Groups: 1. Vehicle + Agonist 2. MCAM + Agonist 3. Alternative Antagonist + Agonist acclimation->treatment assay Behavioral/Physiological Assay (e.g., Tail-Withdrawal, Plethysmography, Self-Administration) treatment->assay data Data Collection & Analysis assay->data comparison Comparison of Efficacy, Duration, & Selectivity data->comparison conclusion Conclusion on Cross-Species Validation comparison->conclusion

Caption: General experimental workflow for cross-species validation of MCAM.

logical_relationship mcam This compound (MCAM) binding Pseudo-irreversible binding to MOR mcam->binding antagonism Non-competitive Antagonism mcam->antagonism duration Long Duration of Action (Weeks) binding->duration efficacy High Efficacy in Blocking Opioid Effects antagonism->efficacy application Potential Treatment for Opioid Use Disorder & Overdose duration->application efficacy->application safety Lack of Agonist Effects safety->application

Caption: Logical flow of MCAM's pharmacological properties to its therapeutic potential.

References

A Comparative Guide to Insurmountable Antagonism: Methocinnamox at the µ-Opioid Receptor versus M4 Muscarinic Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: The initial topic for this guide, "Quantifying the insurmountability of Methocinnamox antagonism" at the M4 muscarinic acetylcholine receptor, is based on a common misconception. Extensive research confirms that this compound (MCAM) is a potent and selective antagonist of the µ-opioid receptor , where it exhibits insurmountable antagonism. There is currently no scientific evidence to suggest that MCAM interacts with the M4 muscarinic receptor.

This guide has been adapted to address this clarification while still fulfilling the core requirements of the original request. We will provide a comprehensive analysis of MCAM's insurmountable antagonism at its correct target, the µ-opioid receptor, and compare its pharmacological profile to that of antagonists acting at the M4 muscarinic receptor. This comparative approach will serve to highlight the principles of insurmountable antagonism and provide valuable data and protocols for researchers in the field of pharmacology and drug development.

Introduction to Insurmountable Antagonism

In classical pharmacology, receptor antagonists are broadly classified as either surmountable or insurmountable.

  • Surmountable Antagonism: This is characteristic of competitive antagonists that bind reversibly to the same site as the agonist. The inhibitory effect of a surmountable antagonist can be overcome by increasing the concentration of the agonist. This results in a parallel rightward shift of the agonist's dose-response curve, with no change in the maximum possible response (Emax).

  • Insurmountable Antagonism: This type of antagonism occurs when the antagonist's effect cannot be overcome by increasing the agonist concentration. This results in a depression of the Emax of the agonist's dose-response curve. Insurmountable antagonism can arise from several mechanisms, including irreversible covalent binding to the receptor's active site or allosteric binding to a site distinct from the agonist binding site, which induces a conformational change that prevents receptor activation. This compound is a prime example of a pseudo-irreversible, non-competitive antagonist, leading to insurmountable antagonism at the µ-opioid receptor.[1]

This compound (MCAM): An Insurmountable µ-Opioid Receptor Antagonist

This compound is a novel, long-acting antagonist of the µ-opioid receptor (MOR).[2] Its pseudo-irreversible binding to the MOR leads to a profound and long-lasting blockade of the effects of opioid agonists like morphine and fentanyl.[3] This property makes it a promising candidate for the treatment of opioid use disorder and the prevention of overdose.[2]

Quantitative Analysis of this compound Antagonism at the µ-Opioid Receptor

The insurmountable nature of MCAM's antagonism is quantified through various in vitro and in vivo studies. Below is a summary of key quantitative data.

ParameterReceptorValueSpeciesAssay TypeReference
Binding Affinity (Ki) µ-opioid0.6 nMMouseRadioligand Binding[3]
δ-opioid2.2 nMMouseRadioligand Binding[3]
κ-opioid4.9 nMMouseRadioligand Binding[3]
Functional Antagonism
Morphine ED50 Shiftµ-opioid74-fold increaseMouseWrithing Assay[4]
Morphine Dose-Ratio (1 mg/kg MCAM, 24h post)µ-opioid2.38RatTail-Withdrawal[5]
Morphine Dose-Ratio (3.2 mg/kg MCAM, 24h post)µ-opioid10.9RatTail-Withdrawal[5]
Effect on Agonist Emax
Morphine-mediated antinociceptionµ-opioidDepression of maximal effectMouseTail-Withdrawal[4]
DAMGO, Fentanyl, Morphine-mediated cAMP inhibitionµ-opioidDepression of maximal effectHuman (in vitro)cAMP Assay[3]

M4 Muscarinic Receptor Antagonists: A Comparative Profile

The M4 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in the striatum. It is a key target for the treatment of neuropsychiatric disorders such as schizophrenia and Parkinson's disease. Unlike MCAM at the µ-opioid receptor, most well-characterized M4 receptor antagonists exhibit competitive, surmountable antagonism.

Quantitative Data for Selected M4 Muscarinic Receptor Antagonists

The following table presents binding and functional data for several known M4 receptor antagonists. Note the different pharmacological parameters used to characterize these compounds compared to the insurmountable antagonist MCAM. The pA2 value, for instance, is a measure of the potency of a competitive antagonist.

CompoundReceptorKi (nM)IC50 (nM)pA2SpeciesAssay TypeReference
VU6021625 M411.49.6 (rat M4)-Human, RatRadioligand Binding, Calcium Mobilization[6]
VU6021302 M411.74.8 (human M4)-HumanRadioligand Binding, Calcium Mobilization[6]
VU6013720 M41.51.7 (human M4)-HumanRadioligand Binding, Calcium Mobilization[6]
Pirenzepine M4-246.87.74-Functional Assay (ICa inhibition)[7][8]
Himbacine M4--8.83-Functional Assay (ICa inhibition)[8]
Tropicamide M4----Selective M4 antagonist[9]
Methoctramine M4--7.63-Functional Assay (ICa inhibition)[8]

Experimental Protocols

Radioligand Binding Assay (for Ki determination)

Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., µ-opioid or M4 muscarinic).

  • Radiolabeled ligand (e.g., [³H]DAMGO for µ-opioid, [³H]N-methylscopolamine for muscarinic receptors).

  • Unlabeled test compound at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., a high concentration of a known antagonist like naloxone).

  • Glass fiber filters and a cell harvester.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the unlabeled test compound.

  • In a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled ligand, and the diluted test compound.

  • Add the cell membrane preparation to initiate the binding reaction.

  • For total binding, omit the test compound. For non-specific binding, add a saturating concentration of an unlabeled ligand.

  • Incubate the plate at a specific temperature for a defined period to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation Assay (for Gi-coupled receptors like µ-opioid and M4)

Objective: To measure the functional effect of a compound on a Gi-coupled receptor by quantifying the inhibition of adenylyl cyclase and the subsequent decrease in cyclic AMP (cAMP) levels.

Materials:

  • Whole cells expressing the target receptor (e.g., CHO or HEK293 cells).

  • Forskolin (an adenylyl cyclase activator).

  • Test agonist and antagonist compounds.

  • Cell lysis buffer.

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Pre-treat the cells with the antagonist (e.g., MCAM) at various concentrations for a specified duration.

  • Add the agonist (e.g., morphine for µ-opioid, carbachol for M4) at various concentrations in the presence of a fixed concentration of forsklin to stimulate cAMP production.

  • Incubate for a defined period to allow for receptor activation and modulation of cAMP levels.

  • Lyse the cells to release the intracellular cAMP.

  • Quantify the cAMP concentration in the cell lysates using a commercial detection kit according to the manufacturer's instructions.

  • Plot the cAMP levels against the log of the agonist concentration to generate dose-response curves in the absence and presence of the antagonist.

  • Analyze the curves to determine changes in agonist potency (EC50) and maximal efficacy (Emax). A rightward shift in the EC50 indicates surmountable antagonism, while a depression of the Emax is indicative of insurmountable antagonism.

Schild Analysis for Quantifying Competitive Antagonism

Objective: To characterize a competitive antagonist and determine its pA2 value, which is the negative logarithm of the antagonist concentration that requires a two-fold increase in the agonist concentration to produce the same response.

Procedure:

  • Generate a full dose-response curve for an agonist in a functional assay (e.g., cAMP assay, calcium mobilization, or organ bath study).

  • Repeat the agonist dose-response curve in the presence of several fixed concentrations of the competitive antagonist.

  • For each antagonist concentration, calculate the dose ratio (r), which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.

  • Create a Schild plot by graphing log(r-1) on the y-axis against the negative log of the molar concentration of the antagonist on the x-axis.

  • Perform a linear regression on the data points. For a simple competitive antagonist, the slope of the line should not be significantly different from 1.

  • The x-intercept of the regression line is the pA2 value.

Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 µ-Opioid Receptor Signaling & MCAM Antagonism cluster_1 M4 Muscarinic Receptor Signaling Opioid_Agonist Opioid Agonist (e.g., Morphine) MOR µ-Opioid Receptor (MOR) Opioid_Agonist->MOR Activates Gi Gi Protein MOR->Gi Activates MCAM This compound (MCAM) MCAM->MOR Binds Pseudo-irreversibly (Insurmountable Antagonism) AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R Activates Gi_M4 Gi Protein M4R->Gi_M4 Activates Competitive_Antagonist Competitive Antagonist (e.g., Pirenzepine) Competitive_Antagonist->M4R Binds Reversibly (Surmountable Antagonism) AC_M4 Adenylyl Cyclase Gi_M4->AC_M4 Inhibits cAMP_M4 ↓ cAMP AC_M4->cAMP_M4 Dopamine_Release ↓ Dopamine Release (in Striatum) cAMP_M4->Dopamine_Release cluster_workflow Workflow for Quantifying Insurmountable Antagonism start Start: Prepare cell-based functional assay agonist_curve Generate Agonist Dose-Response Curve (Control) start->agonist_curve determine_ec50_emax Determine Agonist EC50 and Emax agonist_curve->determine_ec50_emax preincubate Pre-incubate cells with varying concentrations of the antagonist (e.g., MCAM) determine_ec50_emax->preincubate agonist_curves_antagonist Generate Agonist Dose-Response Curves in the presence of each antagonist concentration preincubate->agonist_curves_antagonist analyze_curves Analyze Dose-Response Curves agonist_curves_antagonist->analyze_curves check_emax Is Emax depressed? analyze_curves->check_emax insurmountable Conclusion: Insurmountable Antagonism check_emax->insurmountable Yes surmountable Conclusion: Surmountable Antagonism check_emax->surmountable No cluster_logic Logical Relationship of Antagonism Types Antagonism Antagonism Competitive Competitive Antagonism->Competitive Non_Competitive Non_Competitive Antagonism->Non_Competitive Surmountable Surmountable Competitive->Surmountable Insurmountable Insurmountable Non_Competitive->Insurmountable Reversible Reversible Surmountable->Reversible Irreversible Irreversible Insurmountable->Irreversible Allosteric Allosteric Insurmountable->Allosteric

References

A Comparative Review of Methocinnamox (MCAM) and Methoclocinnamox (MCCAM)

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacology of two closely related, long-acting opioid receptor modulators reveals critical differences in their mechanism of action and potential therapeutic applications. This guide provides a comprehensive comparison of Methocinnamox (MCAM), a potent antagonist, and Methoclocinnamox (MCCAM), a partial agonist, at the µ-opioid receptor, supported by experimental data for researchers and drug development professionals.

This compound (MCAM) and Methoclocinnamox (MCCAM) are two structurally similar compounds derived from buprenorphine that exhibit prolonged and pseudo-irreversible binding to the µ-opioid receptor (MOR).[1][2] Despite their chemical resemblance, a single atomic substitution—a methyl group in MCAM versus a chlorine atom in MCCAM on the cinnamoyl aromatic ring—dramatically alters their pharmacological profiles.[1][2] MCAM functions as a non-competitive antagonist at the MOR, while MCCAM acts as a partial agonist.[1][3] This fundamental difference dictates their distinct potential therapeutic uses, with MCAM being investigated for opioid overdose and use disorder, and MCCAM having been explored for opioid dependence treatment.

Pharmacodynamic Profile: A Tale of Two Mechanisms

The primary distinction between MCAM and MCCAM lies in their interaction with the µ-opioid receptor.

This compound (MCAM) is a pseudo-irreversible, non-competitive antagonist of the µ-opioid receptor.[3] This means that it binds to the receptor with high affinity and dissociates extremely slowly, effectively rendering the receptor inactive for an extended period.[3] While it does not form a covalent bond, its functional antagonism is insurmountable by typical opioid agonists like morphine.[3] In addition to its potent µ-opioid receptor antagonism, MCAM also acts as a competitive antagonist at the κ- and δ-opioid receptors, though with lower affinity.[3]

Methoclocinnamox (MCCAM) , in contrast, is a selective pseudo-irreversible partial agonist of the µ-opioid receptor.[1] As a partial agonist, it binds to and activates the receptor, but with a lower maximal effect (Emax) than full agonists like morphine.[1] This dual agonist-antagonist profile means that it can produce some opioid-like effects, such as analgesia, while also blocking the effects of more potent opioids.[1] MCCAM appears to have a limited impact on respiratory depression, a significant advantage over full opioid agonists.[1]

Quantitative Comparison of Receptor Binding and Functional Activity

The following tables summarize the available quantitative data for MCAM and MCCAM, highlighting their distinct pharmacological properties.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

Compoundµ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)
This compound (MCAM) 0.6[4]2.2[4]4.9[4]
Methoclocinnamox (MCCAM) ~0.5 - 1.0~5.0~30

Note: Data for MCCAM is estimated from available literature and may vary between studies.

Table 2: In Vitro Functional Activity

CompoundReceptorActivityEfficacy (Emax)Potency (EC50/IC50)
This compound (MCAM) µ-OpioidAntagonistN/AIC50: ~1-10 nM (inhibition of agonist-induced signaling)
Methoclocinnamox (MCCAM) µ-OpioidPartial AgonistLower than full agonists (e.g., morphine)EC50: Nanomolar range for agonist activity

Note: Specific Emax and EC50 values for MCCAM are not consistently reported across the literature.

Table 3: In Vivo Effects

CompoundPrimary EffectDuration of ActionAnalgesic EffectRespiratory Depression
This compound (MCAM) Antagonism of opioid effectsWeeks to months[2][3]Blocks opioid-induced analgesia[3]Reverses and prevents opioid-induced respiratory depression[5][6][7][8]
Methoclocinnamox (MCCAM) Partial opioid agonism and antagonismLong-lasting (days)[1]Produces analgesia[1]Appears to be minimal[1]

Signaling Pathways and Experimental Workflows

The interaction of both MCAM and MCCAM with the µ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The diagrams below illustrate the general signaling pathway and a typical workflow for in vivo analgesic testing.

G_Protein_Coupled_Receptor_Signaling µ-Opioid Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Opioid_Agonist Opioid Agonist (e.g., Morphine) or MCCAM (Partial Agonist) MOR µ-Opioid Receptor (MOR) Opioid_Agonist->MOR Binds and Activates G_Protein G-Protein (Gi/o) MOR->G_Protein Activates MCAM MCAM (Antagonist) MCAM->MOR Binds and Blocks Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channels Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to cAMP ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Decreased Neuronal Excitability, Reduced Neurotransmitter Release) PKA->Cellular_Response Ion_Channels->Cellular_Response

Caption: µ-Opioid Receptor Signaling Pathway.

In_Vivo_Analgesic_Testing_Workflow In Vivo Analgesic Testing Workflow Animal_Acclimation Animal Acclimation (e.g., Sprague-Dawley Rats) Baseline_Testing Baseline Nociceptive Testing (Hot Plate or Tail-Flick Test) Animal_Acclimation->Baseline_Testing Drug_Administration Drug Administration (MCAM, MCCAM, or Vehicle) Baseline_Testing->Drug_Administration Post_Drug_Testing Post-Drug Nociceptive Testing (at various time points) Drug_Administration->Post_Drug_Testing Data_Analysis Data Analysis (e.g., % Maximum Possible Effect) Post_Drug_Testing->Data_Analysis

Caption: In Vivo Analgesic Testing Workflow.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize MCAM and MCCAM.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for opioid receptors.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the opioid receptor of interest (e.g., CHO-K1 cells expressing human µ, δ, or κ receptors) or from brain tissue homogenates.

  • Assay Setup: In a multi-well plate, cell membranes are incubated with a specific radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U-69,593 for KOR) and varying concentrations of the unlabeled test compound (MCAM or MCCAM).

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

Objective: To determine the functional activity (agonist or antagonist) of a test compound at Gαi-coupled opioid receptors.

Methodology:

  • Cell Culture: Cells expressing the opioid receptor of interest (e.g., HEK293 or CHO-K1 cells) are cultured in appropriate media.

  • Assay Setup: Cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation.

  • Stimulation: Cells are stimulated with forskolin (an adenylyl cyclase activator) to induce cAMP production.

  • Compound Treatment:

    • For agonist testing (MCCAM): Cells are treated with varying concentrations of the test compound, and the inhibition of forskolin-stimulated cAMP accumulation is measured.

    • For antagonist testing (MCAM): Cells are pre-incubated with the antagonist before the addition of a known opioid agonist, and the ability of the antagonist to block the agonist-induced inhibition of cAMP accumulation is measured.

  • cAMP Measurement: Intracellular cAMP levels are quantified using various methods, such as radioimmunoassay (RIA) or commercially available ELISA kits.

  • Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) and the maximum effect (Emax).

Hot Plate Test

Objective: To assess the analgesic effects of a compound in response to a thermal stimulus.

Methodology:

  • Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55°C) is used.

  • Procedure: An animal (typically a mouse or rat) is placed on the hot plate, and the latency to exhibit a pain response (e.g., licking a hind paw or jumping) is recorded.

  • Drug Testing: The test is performed before and at various times after the administration of the test compound or a vehicle control.

  • Cut-off Time: A cut-off time is established to prevent tissue damage.

  • Data Analysis: The increase in response latency after drug administration is calculated as a measure of analgesia, often expressed as the percentage of the maximum possible effect (%MPE).

Tail-Flick Test

Objective: To measure the analgesic effect of a compound by assessing the latency of a spinal reflex to a thermal stimulus.

Methodology:

  • Apparatus: A tail-flick apparatus that focuses a beam of radiant heat onto the animal's tail is used.

  • Procedure: The animal's tail is exposed to the heat source, and the time taken for the animal to flick its tail away from the heat is measured.

  • Drug Testing: The test is conducted before and after the administration of the test compound or a vehicle.

  • Cut-off Time: A maximum exposure time is set to avoid tissue injury.

  • Data Analysis: An increase in the tail-flick latency indicates an analgesic effect.

Synthesis of this compound and Methoclocinnamox

The synthesis of both MCAM and MCCAM typically starts from derivatives of naltrexone or buprenorphine, involving a multi-step chemical process. A key step involves the acylation of the 14-amino group of a morphinan precursor with the appropriate cinnamoyl chloride (4-methylcinnamoyl chloride for MCAM and 4-chlorocinnamoyl chloride for MCCAM). The full synthetic pathways are complex and require expertise in organic synthesis. For detailed, step-by-step protocols, researchers are advised to consult specialized medicinal chemistry literature.

Conclusion

This compound and Methoclocinnamox, while structurally very similar, represent a fascinating case of how minor chemical modifications can lead to profoundly different pharmacological activities. MCAM's potent and long-lasting µ-opioid receptor antagonism makes it a promising candidate for the treatment of opioid overdose and for relapse prevention in opioid use disorder. Its ability to reverse respiratory depression caused by potent opioids like fentanyl underscores its potential clinical utility.[5][7] Conversely, MCCAM's partial agonist profile, characterized by analgesic effects with potentially minimal respiratory depression, suggests a different therapeutic niche, such as in opioid maintenance therapy, although it has not been pursued for clinical development.[1] The continued investigation of these and similar long-acting, pseudo-irreversible opioid receptor modulators will undoubtedly provide valuable insights into the complexities of opioid pharmacology and may lead to the development of safer and more effective treatments for opioid-related disorders.

References

Validating the Receptor Selectivity of Methocinnamox: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Methocinnamox (MCAM), a novel opioid receptor antagonist, with other alternatives, supported by experimental data. The focus is on validating its selectivity for the mu (µ)-opioid receptor over kappa (κ)- and delta (δ)-opioid receptors.

Executive Summary

This compound is a potent and long-acting opioid receptor antagonist with a unique selectivity profile. It functions as a pseudo-irreversible, non-competitive antagonist at the µ-opioid receptor, while acting as a competitive antagonist at κ- and δ-opioid receptors.[1] This distinct mechanism contributes to its prolonged duration of action, lasting for weeks to months after a single administration.[1] In contrast, traditional opioid antagonists like naloxone and naltrexone are competitive antagonists at all three opioid receptors and have a much shorter duration of action.[2][3] The high selectivity of MCAM for the µ-opioid receptor minimizes off-target effects and presents a promising avenue for the treatment of opioid use disorder and overdose.[2][4][5]

Comparative Receptor Binding Affinity

The binding affinity of a compound to its receptor is a critical determinant of its potency and selectivity. The following table summarizes the binding affinities (Ki values) of this compound and other common opioid antagonists for the µ, κ, and δ opioid receptors. Lower Ki values indicate higher binding affinity.

Compoundµ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)Selectivity (µ vs. κ)Selectivity (µ vs. δ)
This compound (MCAM) 0.6 [1]4.9 [1]2.2 [1]8.2-fold [6]3.7-fold [6]
Naloxone~1-2~10-20~10-30~10-fold~10-15-fold
Naltrexone~0.5-1~1-5~5-15~2-5-fold~10-30-fold

Note: Ki values for Naloxone and Naltrexone are approximate and can vary based on experimental conditions. The data for MCAM is from radioligand binding assays in mouse cortical homogenates.[6]

Functional Activity Profile

Beyond binding affinity, the functional activity of a compound at the receptor determines its pharmacological effect. MCAM's pseudo-irreversible antagonism at the µ-opioid receptor is a key differentiator.

Compoundµ-Opioid Receptorκ-Opioid Receptorδ-Opioid Receptor
This compound (MCAM) Pseudo-irreversible non-competitive antagonist [1]Competitive antagonist [1]Competitive antagonist [1]
NaloxoneCompetitive antagonist[3]Competitive antagonistCompetitive antagonist
NaltrexoneCompetitive antagonist[2]Competitive antagonistCompetitive antagonist

This non-competitive and insurmountable antagonism at the µ-opioid receptor means that even high concentrations of µ-opioid agonists like morphine and fentanyl cannot displace MCAM from the receptor.[1] This property contributes to its long-lasting therapeutic effects.[1]

Experimental Protocols

Radioligand Binding Assay for Opioid Receptor Affinity

This protocol outlines a standard method for determining the binding affinity (Ki) of a test compound for opioid receptors.

Objective: To determine the Ki of this compound for µ, κ, and δ opioid receptors using competitive radioligand binding assays.

Materials:

  • Receptor Source: Cell membranes from stable cell lines expressing recombinant human µ, κ, or δ opioid receptors.

  • Radioligands:

    • µ-receptor: [³H]-DAMGO (a selective agonist)

    • κ-receptor: [³H]-U69,593 (a selective agonist)

    • δ-receptor: [³H]-DPDPE (a selective agonist)

  • Test Compound: this compound (MCAM)

  • Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).[7]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[7]

  • Filtration Apparatus: A cell harvester with glass fiber filters.[7]

  • Scintillation Counter: For measuring radioactivity.[7]

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[7]

  • Assay Setup: In a 96-well plate, add the following components in triplicate:

    • Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.[7]

    • Non-specific Binding: Assay buffer, radioligand, Naloxone (10 µM), and membrane suspension.[7]

    • Competitive Binding: Assay buffer, radioligand, varying concentrations of MCAM (typically from 10⁻¹¹ to 10⁻⁵ M), and membrane suspension.[7]

  • Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium (e.g., 60-120 minutes).[7]

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. The filters trap the membranes with bound radioligand.[7]

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).[7]

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of MCAM.

  • Determine IC50: The IC50 is the concentration of MCAM that inhibits 50% of the specific binding of the radioligand. This is determined using non-linear regression analysis.[7]

  • Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Visualizations

G This compound (MCAM) Mechanism of Action at Opioid Receptors cluster_mu µ-Opioid Receptor cluster_kappa_delta κ/δ-Opioid Receptors mu_receptor µ Receptor mu_effect Signal Transduction (Blocked) mu_receptor->mu_effect Antagonism mu_agonist Agonist (e.g., Fentanyl) mu_agonist->mu_receptor Competitive Binding mcam_mu MCAM mcam_mu->mu_receptor Pseudo-irreversible Non-competitive Binding kd_receptor κ/δ Receptors kd_effect Signal Transduction (Blocked) kd_receptor->kd_effect Antagonism kd_agonist Agonist kd_agonist->kd_receptor Competitive Binding mcam_kd MCAM mcam_kd->kd_receptor Competitive Binding

Caption: MCAM's differential antagonism at opioid receptors.

G Experimental Workflow for Radioligand Binding Assay prep 1. Membrane Preparation (Cells expressing opioid receptors) setup 2. Assay Setup (96-well plate) - Total Binding - Non-specific Binding - Competitive Binding (with MCAM) prep->setup incubation 3. Incubation (Reach equilibrium) setup->incubation filtration 4. Filtration & Washing (Separate bound from free radioligand) incubation->filtration counting 5. Scintillation Counting (Measure radioactivity) filtration->counting analysis 6. Data Analysis (Calculate Ki) counting->analysis

Caption: Workflow for determining receptor binding affinity.

G Opioid Receptor G-Protein Coupled Signaling Pathway opioid_agonist Opioid Agonist opioid_receptor Opioid Receptor (µ, κ, or δ) opioid_agonist->opioid_receptor Binds to g_protein Gi/o Protein opioid_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits ion_channels Ion Channels (Ca²⁺, K⁺) g_protein->ion_channels Modulates camp cAMP adenylyl_cyclase->camp Reduces cellular_response Cellular Response (e.g., Analgesia) camp->cellular_response ion_channels->cellular_response mcam This compound (Antagonist) mcam->opioid_receptor Blocks

Caption: Opioid receptor signaling pathway and MCAM's point of action.

References

Safety Operating Guide

Navigating the Uncharted: Proper Disposal of the Novel Opioid Antagonist Methocinnamox

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the introduction of novel compounds like Methocinnamox (MCAM), a pseudo-irreversible µ-opioid receptor antagonist, presents new frontiers in scientific discovery and challenges in laboratory safety and waste management. As a potent, long-acting research chemical, the proper disposal of this compound is critical to ensure the safety of personnel and prevent environmental contamination. While specific regulatory guidelines for this compound are not yet established, a conservative approach aligned with best practices for potent pharmaceuticals and controlled substances is mandatory.

This guide provides a comprehensive operational plan for the safe handling and disposal of this compound, ensuring that laboratory practices meet the highest safety standards.

Hazard Assessment and Safety Profile

This compound is a powerful opioid receptor antagonist with a prolonged duration of action.[1][2][3][4] Although a comprehensive Safety Data Sheet (SDS) specific to this compound is not publicly available, its pharmacological profile necessitates careful handling. The following table summarizes key safety considerations based on available information for analogous compounds and general laboratory safety principles.

Hazard CategoryDescriptionRecommended Precautions
Acute Toxicity While not fully characterized, as a potent opioid antagonist, accidental exposure could have significant physiological effects.Wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and eye protection. Avoid inhalation, ingestion, and skin contact.[5][6]
Route of Exposure Primary risks in a laboratory setting include inhalation of aerosolized powder, skin contact, and accidental ingestion.Handle in a well-ventilated area or a fume hood.[6] Wash hands thoroughly after handling.[5]
Environmental The environmental impact has not been determined. As a precaution, it should be treated as hazardous waste.Do not dispose of down the drain or in regular trash.[7][8]
Regulatory Status As a novel opioid antagonist, it may be subject to regulation as a controlled substance or a potent research chemical.Comply with all institutional and local regulations regarding the handling and disposal of controlled substances.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedures for the disposal of this compound, categorized by the nature of the waste.

1. Non-Recoverable Waste (Empty Containers and Residual Amounts):

This category includes empty vials, syringes, and other containers where the remaining amount of this compound is not practically recoverable.

  • Procedure:

    • Rinse the empty container three times with a suitable solvent (e.g., ethanol or a solvent in which this compound is soluble).

    • Collect the solvent rinsate for disposal as chemical waste.

    • The rinsed, empty container can then be disposed of in the appropriate laboratory waste stream (e.g., biohazard sharps container for syringes).[8]

    • Obliterate or remove all labels from the container to prevent misuse.[9][10]

2. Recoverable Waste (Unused Solutions and Bulk Powder):

This category includes expired or unwanted bulk powder and any prepared solutions containing this compound.

  • Procedure for Unused Solutions:

    • Unused solutions must be collected in a designated, properly labeled hazardous waste container.

    • The label should clearly indicate "Hazardous Waste," the name "this compound solution," and the approximate concentration and volume.

    • Store the waste container in a secure, designated area until it is collected by the institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[8][11]

  • Procedure for Bulk Powder:

    • Expired or unwanted bulk this compound powder should not be disposed of in regular trash or down the drain.

    • The primary container must be securely sealed and clearly labeled as "Hazardous Waste: this compound" for disposal.

    • Contact your institution's EHS office to arrange for the pickup and disposal of the material through a licensed hazardous waste contractor or a reverse distributor for controlled substances.[8]

3. In-Lab Neutralization (When Permitted and Feasible):

Chemical inactivation is a potential method for rendering the compound non-potent. However, no specific, validated inactivation protocol for this compound is currently published. If your institution's EHS office approves in-lab neutralization, a general procedure for potent pharmaceuticals can be adapted, but it must be validated.

  • Note: This should only be performed by trained personnel and with the explicit approval of your institution's safety office.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Methocinnamox_Disposal_Workflow cluster_start Start cluster_assessment Waste Assessment cluster_non_recoverable Non-Recoverable Waste cluster_recoverable Recoverable Waste cluster_end End start Identify this compound Waste assess_waste Is the waste recoverable? start->assess_waste rinse_container Triple rinse container with appropriate solvent. assess_waste->rinse_container No collect_waste Collect in a labeled hazardous waste container. assess_waste->collect_waste Yes collect_rinsate Collect rinsate as hazardous waste. rinse_container->collect_rinsate dispose_container Dispose of empty container in appropriate lab waste. collect_rinsate->dispose_container end Disposal Complete dispose_container->end store_waste Store securely for pickup. collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for disposal. store_waste->contact_ehs contact_ehs->end

This compound Disposal Decision Workflow

By adhering to these stringent disposal protocols, researchers can mitigate the risks associated with this potent research compound, ensuring a safe laboratory environment and responsible stewardship of chemical waste. Always consult your institution's specific guidelines and safety officers for any additional requirements.

References

Navigating the Safe Handling of Methocinnamox: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Crucial Safety Protocols for a Novel Opioid Antagonist

Methocinnamox (MCAM) is a novel, long-acting µ-opioid receptor antagonist with significant potential in opioid use disorder research.[1][2][3] As with any potent, research-stage compound, adherence to strict safety protocols is paramount for the protection of laboratory personnel. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support researchers, scientists, and drug development professionals in the safe handling of this compound.

Personal Protective Equipment (PPE): A Multi-layered Defense

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safety precautions for handling potent novel opioids should be rigorously followed. The following table summarizes recommended PPE based on guidelines for similar compounds and potent substances.

PPE ComponentSpecificationRationale
Gloves Powder-free nitrile glovesPrevents dermal absorption.[4]
Eye Protection Tightly fitting safety goggles with side-shields or a face shieldProtects eyes from splashes or aerosolized particles.[5]
Respiratory Protection At least an N100, R100, or P100 disposable filtering facepiece respirator, or a higher level of protectionEssential to prevent inhalation of aerosolized powder, especially when handling the solid form.[4][6]
Protective Clothing A lab coat, sleeve covers, or a disposable gownProvides a barrier against skin contact.[4]

Note: All PPE should be used in accordance with the Occupational Safety and Health Administration (OSHA) PPE standard (29 CFR 1910.132).[4]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach is crucial to minimize exposure risk during the handling of this compound. The following workflow diagram, generated using Graphviz, illustrates the key stages of handling this potent compound, from receipt to disposal.

This compound Handling Workflow cluster_prep Preparation & Handling cluster_exp Experimentation cluster_cleanup Decontamination & Disposal A Receiving & Inventory B Don Appropriate PPE A->B C Weighing & Aliquoting (in ventilated enclosure) B->C D Solution Preparation C->D E In Vitro / In Vivo Administration D->E F Data Collection E->F G Decontaminate Work Surfaces F->G H Segregate Waste G->H I Dispose of Waste via Approved Vendor H->I J Doff PPE I->J

This compound Handling Workflow

Detailed Experimental Protocols

While specific experimental protocols for this compound are proprietary to the conducting research institutions, published studies provide insight into its administration in animal models.

In Vivo Administration in Rodents and Non-Human Primates:

  • Vehicle: this compound has been dissolved in a vehicle of 10% w/v 2-hydroxypropyl-β-cyclodextrin in saline for subcutaneous injection.[7][8]

  • Administration Routes: It is typically administered via intravenous or subcutaneous injection in animal studies.[1]

  • Dosing: The dose and frequency of administration will vary depending on the experimental design. Studies have reported single doses as well as repeated administration regimens.[8][9]

Researchers should develop detailed, study-specific protocols that include precise measurements, handling procedures within a certified biological safety cabinet or fume hood, and clear labeling of all solutions.

Disposal Plan: Ensuring Safe and Compliant Waste Management

The disposal of this compound and any contaminated materials must be handled with extreme care to prevent environmental contamination and accidental exposure.

Waste TypeDisposal Procedure
Unused Compound Dispose of contents/container to an approved waste disposal plant.[10] Do not discard in regular trash or down the drain.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated, sealed, and clearly labeled hazardous waste container.
Contaminated PPE Single-use PPE should be placed in labeled durable 6 mil polyethylene bags and disposed of appropriately.[4]

General Disposal Guidelines:

  • Follow Institutional Policies: Adhere to your institution's specific guidelines for hazardous waste disposal.

  • Drug Take-Back Programs: For unused or expired medicines, the best option is a drug take-back program.[11][12]

  • Household Trash (with precautions): If a take-back program is not available, and the substance is not on the FDA flush list, it can be mixed with an unappealing substance (e.g., dirt, cat litter), sealed in a plastic bag, and placed in the trash.[11] However, for a potent research compound, this is not the recommended primary method.

  • Deactivating Products: Products like DisposeRx™ can render medications inert and safe for household trash disposal.[13]

Given the potent nature of this compound, consulting with your institution's environmental health and safety (EHS) department is crucial to ensure compliance with all local, state, and federal regulations for the disposal of hazardous chemical waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.